Metaxalone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023269 | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 223 °C at 1.5 mm Hg | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to almost white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
1665-48-1 | |
| Record name | Metaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaxalone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Metaxalone's Mechanism in Central Nervous System Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaxalone is a centrally acting skeletal muscle relaxant whose precise mechanism of action remains not fully elucidated but is largely attributed to general central nervous system (CNS) depression.[1][2][3][4][5] Unlike other muscle relaxants, it does not act directly on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[3][5] Its therapeutic effects are thought to be linked to its sedative properties.[2][3] Recent in vitro evidence has provided a more specific molecular target, demonstrating that this compound inhibits monoamine oxidase A (MAO-A), particularly at supratherapeutic concentrations.[6][7][8] This finding offers a potential explanation for clinically observed serotonergic effects, including the risk of serotonin syndrome when co-administered with other serotonergic agents.[5][9][10][11] This guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on both the hypothesized general CNS depressant effects and the experimentally supported inhibition of MAO-A.
General Central Nervous System Depression (Hypothesized)
The long-standing hypothesis for this compound's therapeutic effect is its role as a general CNS depressant.[12][13][14] This is supported by its clinical profile, which includes common side effects such as drowsiness, dizziness, and sedation.[15][16][17] The sedative effects of this compound are additive with other CNS depressants like alcohol, benzodiazepines, and opioids.[5]
The specific molecular targets and signaling pathways responsible for this general depression are not yet well-defined in preclinical studies. It is theorized that this compound may globally reduce neuronal excitability within the CNS, leading to muscle relaxation as a secondary consequence.
Conceptual Signaling Pathway for General CNS Depression
The following diagram illustrates a conceptual model of how a general CNS depressant might act to reduce neuronal excitability. This is a generalized representation and does not depict a confirmed pathway for this compound.
Monoamine Oxidase A (MAO-A) Inhibition
A significant advancement in understanding this compound's mechanism of action comes from in vitro studies demonstrating its ability to inhibit monoamine oxidase A (MAO-A).[6][7][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin. This inhibitory action is particularly pronounced at concentrations consistent with those observed in overdose cases.[6][7]
Quantitative Data: In Vitro MAO-A Inhibition by this compound
The following table summarizes the quantitative data from an in vitro study assessing the inhibitory effect of this compound on recombinant human MAO-A.
| This compound Concentration (µM) | Mean MAO-A Inhibition (%) |
| 1.56 | ~15-33% |
| >100 | Significant Inhibition |
| 140-276 | ~75% |
Data extracted from Hodgman et al. (2019) and related commentaries.[6][7]
Experimental Protocol: In Vitro MAO-A Inhibition Assay
The following protocol is based on the methodology described in the study by Hodgman et al. (2019).[7]
Objective: To determine the in vitro inhibitory effect of this compound on recombinant human monoamine oxidase A (MAO-A) activity.
Materials:
-
This compound
-
Recombinant human MAO-A
-
Proprietary MAO substrate
-
Esterase
-
Luciferase
-
Clorgyline (positive control)
-
Biotek Synergy HT microplate reader or equivalent luminometer
Procedure:
-
Prepare a range of this compound concentrations (e.g., 1.56 µM to 400 µM).
-
In a 96-well microplate, incubate the various concentrations of this compound with the proprietary MAO substrate and recombinant human MAO-A.
-
The incubation is carried out for 1 hour.
-
Following incubation, add esterase and luciferase to the wells.
-
Measure the resulting luminescence using a microplate reader. The degree of luminescence is inversely proportional to the MAO-A activity.
-
Clorgyline, a known MAO-A inhibitor, is used as a positive control to validate the assay.
-
A four-parameter logistic regression analysis is used to determine the dose-response relationship.
Signaling Pathway: MAO-A Inhibition and Serotonin Syndrome
The inhibition of MAO-A by this compound leads to an increase in synaptic serotonin levels. When combined with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), this can result in excessive serotonergic activity, leading to serotonin syndrome.[5][9][10][11]
Conclusion and Future Directions
The primary mechanism of action of this compound is considered to be general CNS depression, although the specific molecular interactions underlying this effect are yet to be fully characterized. The discovery of its inhibitory activity on MAO-A provides a significant step forward in understanding its neuropharmacology and explains its potential for serotonergic drug interactions.
Future research should focus on elucidating the broader CNS depressant effects of this compound. Preclinical studies employing techniques such as electrophysiology (e.g., patch-clamp) to assess effects on neuronal firing and ion channel activity, as well as receptor binding assays across a comprehensive panel of CNS targets, are warranted. Furthermore, comparative studies with other CNS depressants with well-established mechanisms, such as benzodiazepines and barbiturates, could provide valuable insights into its unique or shared pathways of action. A deeper understanding of this compound's complete mechanistic profile will be crucial for optimizing its therapeutic use and ensuring patient safety.
References
- 1. psychotropical.com [psychotropical.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Skelaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. psychotropical.com [psychotropical.com]
- 7. Monoamine oxidase A inhibition by toxic concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 10. Serotonin syndrome following this compound overdose and therapeutic use of a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin Syndrome Associated with this compound Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cns depressants | PDF [slideshare.net]
- 13. Depressant - Wikipedia [en.wikipedia.org]
- 14. maineaap.org [maineaap.org]
- 15. Choosing a skeletal muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
The Pharmacological Profile of Metaxalone: A Technical Guide for Researchers
An In-depth Examination of the Centrally Acting Skeletal Muscle Relaxant
Abstract
Metaxalone is a centrally acting skeletal muscle relaxant utilized as an adjunct to rest and physical therapy for the alleviation of discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action is not fully elucidated, it is believed to be attributable to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor endplate.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding and further investigation of this therapeutic agent.
Mechanism of Action
This compound's primary mechanism as a skeletal muscle relaxant is attributed to its global depression of the central nervous system.[7][8][9][10][11] It does not directly act on the contractile apparatus of striated muscle, the neuromuscular junction, or nerve fibers.[1][2][3][6] The sedative properties of this compound are considered to be a significant contributor to its therapeutic effect.[1][3]
Recent in vitro evidence suggests that this compound may exert its effects, at least in part, through the inhibition of monoamine oxidase A (MAO-A).[12][13] This inhibition can lead to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, which may contribute to both its therapeutic effects and its potential for adverse drug reactions, notably serotonin syndrome when co-administered with other serotonergic agents.[13][14][15][16]
Further research indicates that this compound can suppress the production of inflammatory cytokines. In vitro studies using murine macrophage RAW264.7 cells have demonstrated that this compound can inhibit the release of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2.[17]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound, focusing on its CNS depressant effects and its potential interaction with the serotonergic system through MAO-A inhibition.
Pharmacodynamics
The pharmacodynamic properties of this compound are closely linked to its CNS depressant effects. The exposure-response relationship and the time course of its pharmacodynamic response have not been fully characterized.[1] Its clinical effects are considered to be a result of its sedative properties, which contribute to the relief of musculoskeletal pain and discomfort.[3][5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy adult volunteers. The following tables summarize key pharmacokinetic parameters.
Single-Dose Pharmacokinetic Parameters of this compound Tablets
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t½ (h) |
| 400 | 983 (53%) | 3.3 (35%) | 7479 (51%) | 9.0 (53%) |
| 800 | 1816 (43%) | 3.0 (39%) | 15044 (46%) | 8.0 (58%) |
| Data presented as mean (%CV). Sourced from DailyMed.[1] |
Effect of Food on this compound Pharmacokinetics (800 mg Dose)
| Condition | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t½ (h) |
| Fasted | 1816 (43%) | 3.0 (39%) | 15044 (46%) | 8.0 (58%) |
| Fed (High-Fat Meal) | 3553 (38%) | 4.9 (49%) | 29835 (38%) | 4.2 (55%) |
| Data presented as mean (%CV). Administration with a high-fat meal significantly increases the bioavailability of this compound.[1][2] |
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: The absolute bioavailability of this compound is unknown.[1][2][7] Peak plasma concentrations are reached approximately 3 hours after oral administration under fasted conditions.[1][2][6][18] Food, particularly a high-fat meal, significantly increases the rate and extent of absorption.[1][2]
-
Distribution: The apparent volume of distribution is approximately 800 L, suggesting extensive tissue distribution.[1][4][7] Plasma protein binding information is not available.[1][2][7]
-
Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, CYP2D6, CYP2E1, and CYP3A4, and to a lesser extent by CYP2C8, CYP2C9, and CYP2C19.[1][8]
-
Excretion: The metabolites of this compound are excreted in the urine.[1][7][18] The parent drug is not significantly excreted in the urine.
Clinical Efficacy
A double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with acute, painful musculoskeletal conditions.
Summary of Clinical Efficacy Results
| Outcome | This compound (n=91) | Placebo (n=89) |
| Improvement in Palpable Spasm | 86.8% | 37.0% |
| Improvement in Range of Motion | 86.8% | 42.7% |
| Marked or Moderate Improvement | 69.6% - 75.6% | 9.7% - 17.4% |
| Data from a double-blind study in patients with acute skeletal muscle spasm.[19] |
The study concluded that this compound is a safe and effective skeletal muscle relaxant for the management of patients with acute reflex skeletal muscle spasm.[19]
Safety Profile
This compound is generally well-tolerated. The most common adverse reactions include:
-
Central Nervous System: Drowsiness, dizziness, headache, and nervousness or irritability.[1]
-
Digestive: Nausea, vomiting, and gastrointestinal upset.[1]
Contraindications:
-
Known hypersensitivity to this compound or any of its components.[9]
-
History of drug-induced, hemolytic, or other anemias.[9]
-
Significant renal or hepatic impairment.[9]
Drug Interactions:
-
CNS Depressants: Concomitant use with alcohol, benzodiazepines, opioids, and other CNS depressants may have additive effects, increasing the risk of sedation and respiratory depression.[1][5][9][20]
-
Serotonergic Drugs: Co-administration with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and other serotonergic agents may increase the risk of serotonin syndrome.[1][9][14][16][21]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma based on published methods.
Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.
Materials:
-
This compound reference standard
-
Internal standard (e.g., this compound-d6 or a structurally similar compound)
-
Human plasma (drug-free)
-
Acetonitrile, methanol, ammonium acetate (LC-MS grade)
-
Formic acid (optional)
-
Water (deionized or equivalent)
Instrumentation:
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, e.g., 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
This compound: e.g., m/z 222.1 -> 161.1
-
Internal Standard: Dependent on the IS used.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
-
In Vitro Assessment of MAO-A Inhibition
Objective: To evaluate the inhibitory effect of this compound on monoamine oxidase A (MAO-A) activity.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-Glo™ Assay kit (or equivalent) which includes a luminogenic MAO substrate
-
This compound
-
Positive control inhibitor (e.g., clorgyline)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the appropriate buffer.
-
In a 96-well plate, add the MAO-A enzyme, buffer, and either this compound, positive control, or vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the luminogenic MAO substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the luminescent signal by adding the detection reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of MAO-A activity for each concentration of this compound and determine the IC50 value.
In Vivo Assessment of Skeletal Muscle Relaxant Activity (Rota-Rod Test)
Objective: To evaluate the effect of this compound on motor coordination in rodents as an indicator of skeletal muscle relaxation.
Animals:
-
Male Swiss albino mice (20-25 g)
Apparatus:
-
Rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 25 rpm).
Procedure:
-
Training: Acclimate the mice to the rota-rod by placing them on the rotating rod for several trials prior to the experiment. Mice that are unable to remain on the rod for a predetermined time (e.g., 5 minutes) are excluded.
-
Drug Administration: Divide the trained mice into groups and administer this compound (at various doses, e.g., 50, 100, 200 mg/kg) or vehicle control orally or intraperitoneally. A positive control group receiving a known muscle relaxant (e.g., diazepam) should also be included.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the rotating rota-rod.
-
Measurement: Record the time each mouse is able to remain on the rotating rod (fall-off time), up to a maximum cutoff time (e.g., 5 minutes).
-
Data Analysis: Compare the fall-off times of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in the fall-off time indicates impaired motor coordination and potential muscle relaxant activity.
Clinical Trial Protocol for Acute Low Back Pain (Illustrative Example)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients, 18-65 years of age.
-
Diagnosis of acute, non-radicular low back pain of no more than 7 days duration.
-
Pain intensity of at least 5 on a 10-point visual analog scale (VAS).
Exclusion Criteria:
-
Radicular pain, sciatica, or suspected disc herniation.
-
Chronic low back pain (>3 months duration).
-
Use of other muscle relaxants, opioids, or NSAIDs within a specified washout period.
-
History of significant renal or hepatic disease.
Treatment:
-
This compound 800 mg orally three times a day for 7 days.
-
Identical placebo tablets administered on the same schedule.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the Roland-Morris Disability Questionnaire (RMDQ) score at Day 7.
-
Secondary Efficacy Endpoints:
-
Change from baseline in pain intensity on a VAS at Day 3 and Day 7.
-
Patient's Global Impression of Change (PGIC) at Day 7.
-
Physician's Global Assessment (PGA) at Day 7.
-
-
Safety Assessments: Incidence of adverse events, clinical laboratory tests, and vital signs.
Statistical Analysis:
-
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in RMDQ score at Day 7, with treatment group as the main factor and baseline RMDQ score as a covariate.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA, chi-square test).
-
Safety data will be summarized descriptively.
Conclusion
This compound is an established skeletal muscle relaxant whose therapeutic benefits are primarily derived from its central nervous system depressant properties. Its pharmacokinetic profile is well-characterized, with oral administration leading to extensive metabolism and a notable food effect on bioavailability. Clinical evidence supports its efficacy in the management of acute, painful musculoskeletal conditions. The emerging understanding of its potential interaction with the monoaminergic system, specifically through MAO-A inhibition, provides a more nuanced view of its mechanism and warrants further investigation, particularly in the context of drug-drug interactions. This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound's pharmacology and clinical application.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-blind, placebo-controlled clinical trials | Research Starters | EBSCO Research [ebsco.com]
- 14. researchgate.net [researchgate.net]
- 15. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of ketamine and three other anaesthetics on spinal reflexes and inhibitions in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine oxidase A inhibition by toxic concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Biocatalytic Route to Metaxalone and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biocatalytic synthesis of Metaxalone, a widely used muscle relaxant, and its structural analogues. The focus is on leveraging enzymatic processes to achieve efficient and stereoselective synthesis, offering a greener alternative to traditional chemical methods. This document details the enzymatic system, reaction parameters, quantitative outcomes, and experimental protocols.
Introduction
This compound, 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one, is a centrally acting skeletal muscle relaxant.[1] Traditional chemical syntheses of this compound and other oxazolidinone-containing compounds can require harsh reaction conditions and may be challenging for achieving high enantioselectivity.[2] Biocatalysis has emerged as a powerful alternative, offering mild reaction conditions and high stereoselectivity. A recent advancement in this area is the use of halohydrin dehalogenases (HHDHs) for the synthesis of this compound and its analogues.[3][4] This guide focuses on a biocatalytic approach developed by Wang et al. (2023), which utilizes a protein-engineered HHDH from Acidimicrobiia bacterium (HHDHamb) for the synthesis of both chiral and racemic this compound.[3]
Biocatalytic Synthesis Pathway
The core of the biocatalytic synthesis of this compound and its analogues is the reaction between an epoxide and a cyanate ion, catalyzed by a halohydrin dehalogenase (HHDH).[3] The enzyme facilitates the ring-opening of the epoxide by the cyanate nucleophile, which is followed by a spontaneous intramolecular cyclization to form the oxazolidinone ring.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biocatalytic synthesis of racemic and chiral this compound, as well as various analogues, using engineered HHDHamb mutants.
Table 1: Biocatalytic Synthesis of Racemic this compound and Analogues
| Entry | Substrate (Epoxide) | Enzyme Mutant | Yield (%) |
| 1 | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane | HHDHamb-M3 | 81 |
| 2 | Phenyl glycidyl ether | HHDHamb-M3 | 92 |
| 3 | 4-Chlorophenyl glycidyl ether | HHDHamb-M3 | 85 |
| 4 | 4-Bromophenyl glycidyl ether | HHDHamb-M3 | 88 |
| 5 | 4-Fluorophenyl glycidyl ether | HHDHamb-M3 | 82 |
| 6 | 4-Methylphenyl glycidyl ether | HHDHamb-M3 | 90 |
| 7 | 4-Methoxyphenyl glycidyl ether | HHDHamb-M3 | 77 |
| 8 | 3-Chlorophenyl glycidyl ether | HHDHamb-M3 | 86 |
| 9 | Naphthyl glycidyl ether | HHDHamb-M3 | 79 |
Data sourced from Wang et al., 2023.[3]
Table 2: Biocatalytic Synthesis of Chiral this compound and Analogues
| Entry | Substrate (Epoxide) | Enzyme Mutant | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane | HHDHamb-M4 | 44 | 98 |
| 2 | Phenyl glycidyl ether | HHDHamb-M4 | 28 | 95 |
| 3 | 4-Chlorophenyl glycidyl ether | HHDHamb-M4 | 35 | 92 |
| 4 | 4-Bromophenyl glycidyl ether | HHDHamb-M4 | 38 | 90 |
| 5 | 4-Fluorophenyl glycidyl ether | HHDHamb-M4 | 32 | 94 |
| 6 | 4-Methylphenyl glycidyl ether | HHDHamb-M4 | 40 | 93 |
| 7 | 4-Methoxyphenyl glycidyl ether | HHDHamb-M4 | 33 | 99 |
| 8 | 3-Chlorophenyl glycidyl ether | HHDHamb-M4 | 36 | 91 |
| 9 | Naphthyl glycidyl ether | HHDHamb-M4 | 30 | 96 |
Data sourced from Wang et al., 2023.[3]
Experimental Protocols
The following are generalized experimental protocols based on the work of Wang et al. for the biocatalytic synthesis of this compound. Researchers should refer to the specific supporting information of the primary literature for precise details and characterization data.
Enzyme Preparation (Recombinant HHDHamb)
-
Gene Synthesis and Cloning: The gene encoding HHDHamb from Acidimicrobiia bacterium is synthesized and cloned into an expression vector (e.g., pET-28a(+)). Site-directed mutagenesis is performed to generate the desired enzyme variants (e.g., M3 for racemic synthesis and M4 for chiral synthesis).
-
Protein Expression: The expression plasmids are transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB medium) at 37°C until the optical density at 600 nm reaches 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 20°C) for an extended period (e.g., 16-20 hours).
-
Cell Harvesting and Lysate Preparation: The cells are harvested by centrifugation, washed, and resuspended in a buffer (e.g., Tris-HCl buffer, pH 7.5). The cells are then lysed by sonication on ice. The cell debris is removed by centrifugation to obtain the crude cell-free extract containing the recombinant HHDH. The enzyme can be used as a whole-cell catalyst or purified if necessary.
Biocatalytic Synthesis of Racemic this compound
-
Reaction Setup: In a reaction vessel, the substrate, 1-(3,5-dimethylphenoxy)-2,3-epoxypropane (e.g., 1 mmol), is dissolved in a suitable buffer (e.g., 10 mL of Tris-HCl buffer, pH 8.0).
-
Addition of Cyanate and Enzyme: Sodium cyanate (NaOCN, e.g., 1.5 mmol) is added to the mixture. The reaction is initiated by the addition of the whole-cell catalyst or purified HHDHamb-M3 mutant.
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set duration (e.g., 12 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.
Biocatalytic Synthesis of Chiral this compound
-
Reaction Setup: The procedure is similar to the racemic synthesis, but with the HHDHamb-M4 mutant, which exhibits high enantioselectivity. The substrate, racemic 1-(3,5-dimethylphenoxy)-2,3-epoxypropane (e.g., 1 mmol), is used.
-
Enzyme Addition: The reaction is initiated by the addition of the HHDHamb-M4 mutant.
-
Reaction and Purification: The reaction is carried out under similar conditions as the racemic synthesis. The work-up and purification steps are also analogous, yielding enantioenriched this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanism of Action of this compound
It is important for drug development professionals to understand that the precise mechanism of action of this compound has not been fully elucidated. It is believed to cause skeletal muscle relaxation through general central nervous system (CNS) depression. This compound does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. Therefore, there is no specific signaling pathway associated with its direct mechanism of action to be depicted. Its effects are likely due to its sedative properties.
Conclusion
The biocatalytic synthesis of this compound and its analogues using engineered halohydrin dehalogenases presents a promising and sustainable alternative to conventional chemical methods. This approach offers high yields and, with appropriate enzyme mutants, excellent enantioselectivity under mild reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of biocatalysis, medicinal chemistry, and drug development, facilitating further exploration and optimization of this green synthetic route.
References
The Anti-Inflammatory Effects of Metaxalone on Cytokines: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaxalone, a centrally acting skeletal muscle relaxant, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide synthesizes the current understanding of this compound's effects on inflammatory cytokines, detailing its impact on key signaling pathways and providing an overview of the experimental protocols used in these investigations. The evidence points to this compound's potential as a modulator of the inflammatory response, primarily through the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The underlying mechanisms appear to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, modulation of Monoamine Oxidase A (MAO-A) activity, and interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document serves as a comprehensive resource for researchers in immunology, pharmacology, and drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Key mediators of the inflammatory process are cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are often upregulated in inflammatory conditions. This compound's traditional role as a muscle relaxant is well-established; however, emerging in vitro research has illuminated its potential to modulate inflammatory processes by targeting cytokine production. This guide provides a detailed examination of these findings.
Quantitative Data Summary
The in vitro effects of this compound on inflammatory cytokine production have been quantified in a dose-dependent manner. The following tables summarize the key findings from studies on murine macrophages (RAW264.7) and human microglial cells (HMC3).
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration | Observed Effect | Reference |
| TNF-α | 1-100 µM | Repressed production enhanced by Lipopolysaccharide (LPS).[1][2] | [2] |
| IL-6 | 1-100 µM | Repressed production enhanced by LPS.[2] | [2] |
| Prostaglandin E2 | Not Specified | Repressed production enhanced by LPS.[2] | [3][2] |
Table 2: Effect of this compound on Inflammatory Cytokine and Mediator Expression in IL-1β-Stimulated HMC3 Microglial Cells
| Cytokine/Mediator | This compound Concentration | Observed Effect | Reference |
| TNF-α | 10, 20, and 40 µM | Significantly reverted the inflammatory phenotype in a dose-dependent manner.[4][5][6] | [4][5][6] |
| IL-6 | 10, 20, and 40 µM | Significantly reverted the inflammatory phenotype in a dose-dependent manner.[4][5][6] | [4][5][6] |
| IL-13 (Anti-inflammatory) | 10, 20, and 40 µM | Enhanced expression in a dose-dependent manner.[4][5][6] | [4][5][6] |
| NF-κB | 10, 20, and 40 µM | Significantly reduced mRNA expression in a dose-dependent manner.[4][5] | [4][5] |
| MAO-A | 10, 20, and 40 µM | Markedly reduced mRNA expression and activity in a dose-dependent fashion.[4][5] | [4][5] |
| PPARγ | 10, 20, and 40 µM | Triggered a marked increase in expression.[4] | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies investigating this compound's anti-inflammatory effects.
Study on LPS-Stimulated RAW264.7 Mouse Macrophages
-
Cell Culture: Mouse macrophage RAW264.7 cells were cultured in Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1][3][2]
-
Induction of Inflammation: Inflammation was induced by treating the cells with Lipopolysaccharide (LPS).[1][3][2]
-
This compound Treatment: Cultured cells were treated with this compound at concentrations ranging from 1 to 100 µM.[1][3][2]
-
Cytokine Analysis: The concentration of inflammatory cytokines (TNF-α, IL-6, Prostaglandin E2) released into the culture medium was measured using an ELISA kit.[1][3][2]
-
Analysis of Signaling Molecules: The levels of cyclooxygenase (COX)-1, COX-2, and nuclear factor kappa B (NF-κB) were also assessed.[1][3][2]
Study on IL-1β-Stimulated HMC3 Human Microglial Cells
-
Cell Culture: Human microglial HMC3 cells were used to model neuroinflammation.
-
Induction of Inflammation: An inflammatory phenotype was induced by stimulating the cells with Interleukin-1β (IL-1β).[4][5][6]
-
This compound Treatment: IL-1β-stimulated cells were treated with this compound at concentrations of 10, 20, and 40 µM for six hours.[4][5][6]
-
Cytokine and Mediator Analysis: The release of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-13) was measured.[4][5][6] The expression and activity of MAO-A, as well as the levels of NF-κB, PPARγ, PGC-1α, and Nrf2, were also analyzed.[4][5]
Signaling Pathways and Visualizations
This compound's anti-inflammatory effects are mediated through its influence on several key signaling pathways.
Inhibition of the NF-κB Pathway
This compound has been shown to reduce the levels of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][3][2][4] By inhibiting NF-κB, this compound effectively downregulates the production of downstream inflammatory cytokines.
Modulation of MAO-A and PPARγ Activity
In microglial cells, this compound has been observed to decrease the expression and activity of MAO-A, an enzyme linked to oxidative stress and inflammation.[4][5] Concurrently, it enhances the expression of PPARγ, a nuclear receptor with known anti-inflammatory properties.[4]
Experimental Workflow Overview
The general workflow for the in vitro assessment of this compound's anti-inflammatory effects is outlined below.
Conclusion
The compiled in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily by suppressing the production of key pro-inflammatory cytokines. Its mechanism of action appears to be multifactorial, involving the inhibition of the NF-κB pathway and MAO-A, alongside the activation of PPARγ. These findings open avenues for further research into the potential therapeutic applications of this compound in inflammatory conditions beyond its current use as a muscle relaxant. Future studies should aim to further elucidate the intricate molecular interactions and explore the in vivo relevance of these in vitro observations. This technical guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery and development.
References
- 1. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Metabolism of Metaxalone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used in the management of musculoskeletal pain. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for the successful clinical development and regulatory approval of new drug formulations. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical species.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized by its rapid absorption and extensive metabolism. While comprehensive quantitative data in preclinical species is limited in publicly available literature, existing information points to species-specific differences in its disposition.
Data Presentation
Due to the limited availability of comprehensive preclinical pharmacokinetic data in the public domain, a detailed comparative table cannot be fully constructed at this time. However, based on available information, a template for such a table is provided below for future population with internally generated or newly published data.
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | Data not available | Data not available | Data not available |
| Route of Administration | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd/F) (L/kg) | Data not available | Data not available | Data not available |
| Clearance (CL/F) (L/h/kg) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not extensively reported in the literature. However, based on standard practices for similar small molecules, a generalizable workflow can be outlined.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Generalized workflow for a preclinical oral pharmacokinetic study of this compound.
Bioanalytical Method
A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Key Parameters for a Validated LC-MS/MS Method:
-
Linearity: A linear range of 0.98 to 998 ng/mL in rat plasma has been reported.
-
Lower Limit of Quantification (LLOQ): An LLOQ of 0.98 ng/mL in rat plasma has been achieved.
-
Precision and Accuracy: Interday and intraday precision should be within acceptable limits (typically <15% CV), and accuracy should be within 85-115%.
-
Recovery: Mean extraction recovery should be consistent and reproducible.
Metabolism
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The metabolites are then excreted in the urine. However, the specific structures of these metabolites in preclinical species have not been fully elucidated in publicly available literature.
Metabolic Pathways
In vitro studies using human liver microsomes have identified the involvement of several CYP isoforms in the metabolism of this compound. While specific preclinical data is lacking, a similar pattern of metabolism is anticipated in species like rats and dogs, which are commonly used in toxicological studies. The primary metabolic transformations are expected to involve oxidation reactions.
Caption: Postulated metabolic pathways of this compound.
Conclusion
This technical guide summarizes the currently available information on the pharmacokinetics and metabolism of this compound in preclinical models. It is evident that there are significant gaps in the publicly available data, particularly concerning quantitative pharmacokinetic parameters and metabolite identification in commonly used preclinical species. Further research in these areas is crucial for a more complete understanding of the ADME properties of this compound and to support the development of new and improved formulations. Drug development professionals are encouraged to conduct comprehensive in-house studies to generate the necessary data for regulatory submissions and to ensure the safety and efficacy of their products.
Chemical synthesis and purification of Metaxalone for research purposes.
An In-depth Technical Guide to the Chemical Synthesis and Purification of Metaxalone for Research Applications
This compound, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is a centrally acting skeletal muscle relaxant.[1][2] It is utilized as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions.[3][4] The precise mechanism of action has not been fully elucidated but is thought to be related to its sedative properties and general depression of the central nervous system, rather than a direct effect on skeletal muscles or nerve fibers.[3][4][5] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research and development purposes.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed, ranging from traditional chemical methods to modern biocatalytic approaches. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and scalability.
Route 1: From 3,5-Dimethylphenol and 3-Chloro-1,2-propanediol
A prevalent and cost-effective method involves a two-step process starting from 3,5-dimethylphenol.[1][6][7] The first step is the synthesis of the intermediate 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then cyclized with urea to form this compound.[1][7]
Step 1: Synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol 3,5-Dimethylphenol is reacted with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide, at elevated temperatures (80-100°C).[6][7]
Step 2: Synthesis of this compound The intermediate diol is reacted with molten urea in the presence of a high-boiling point solvent like polyethylene glycol.[1][6] The reaction mixture is heated to temperatures between 160°C and 205°C to facilitate the cyclization and formation of the oxazolidinone ring.[1]
Route 2: From 3,5-Dimethylphenol and Triglycidyl Isocyanurate
This method involves the reaction of 3,5-dimethylphenol (m-Xylenol) with triglycidyl isocyanurate in a solvent like methyl isobutyl ketone (MIBK) with potassium hydroxide as a catalyst.[8] The reaction is carried out at a temperature of 115-120°C for 3-4 hours.[8] This process can yield crude this compound with a purity of 95-96%.[8]
Route 3: Biocatalytic Synthesis
A modern approach utilizes protein-engineered halohydrin dehalogenase (HHDH) to catalyze the reaction between commercially available epoxides and cyanate.[9][10] This enzymatic reaction is followed by a spontaneous cyclization to form the oxazolidinone structure.[9][10] This method offers the potential for producing chiral this compound with high enantiomeric excess (ee).[9] For instance, a gram-scale synthesis of chiral this compound was achieved with a 44% yield and 98% ee, while racemic this compound was produced in an 81% yield.[9][10]
Data Summary for Synthesis Routes
| Route | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | 3,5-Dimethylphenol, 3-Chloro-1,2-propanediol, Urea | Sodium Hydroxide, Polyethylene Glycol | 80-205 | ~95 | 99-99.5 | [1][6] |
| 2 | 3,5-Dimethylphenol, Triglycidyl isocyanurate | Potassium Hydroxide, MIBK | 115-120 | - | 95-96 (crude) | [8] |
| 3 | Epoxides, Cyanate | Engineered Halohydrin Dehalogenase | - | 44 (chiral), 81 (racemic) | 98 ee (chiral) | [9][10] |
Experimental Protocols
Protocol for Synthesis Route 1
Step 1: Preparation of 3-(3,5-dimethylphenoxy)propane-1,2-diol [6]
-
To a solution of 3,5-dimethylphenol (e.g., 2 g) in water, add sodium hydroxide (e.g., 3 g) at room temperature, applying external cooling.
-
Add 3-chloro-1,2-propanediol (e.g., 8 g) to the reaction mass.
-
Slowly raise the temperature to approximately 80-100°C and maintain until the reaction is complete.
-
After completion, cool the mixture and filter the product. The crude product can be purified by washing with a solvent like toluene.
Step 2: Preparation of this compound [1][6]
-
Add the purified 3-(3,5-dimethylphenoxy)propane-1,2-diol to polyethylene glycol (e.g., 30-60 ml) at room temperature.
-
Heat the reaction mixture to 60-90°C and then slowly raise the temperature to 150-160°C.
-
Slowly add molten urea (e.g., 10-20 g) to the reaction mixture while maintaining the temperature.
-
Heat the mixture further to 200-205°C to complete the cyclization.
-
Cool the reaction mixture to obtain crude this compound.
Chemical Synthesis and Purification Workflow
References
- 1. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Process for preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20110306773A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Biocatalytic Synthesis of this compound - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
Metaxalone: A Technical Review of its Postulated Effects on Polysynaptic Pathways and Passive Muscle Stretch
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaxalone is a centrally acting skeletal muscle relaxant indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions. While its clinical efficacy is established, the precise underlying mechanism of action remains to be fully elucidated. It is widely postulated that this compound's therapeutic effects are not due to a direct action on the skeletal muscle fiber or the motor endplate, but rather stem from a general depression of the central nervous system (CNS). This technical guide synthesizes the available, albeit limited, preclinical and clinical data and provides a detailed overview of the neurophysiological basis for this compound's potential influence on polysynaptic spinal reflexes and its indirect effects on passive muscle stretch. In the absence of specific electrophysiological and biomechanical studies on this compound, this document also outlines robust experimental protocols that could be employed to rigorously characterize its activity on these systems.
Introduction: The Enigma of this compound's Mechanism
This compound has been in clinical use for decades, yet its molecular targets and specific interactions within the CNS are not well-defined.[1][2] Unlike peripherally acting muscle relaxants, this compound does not interfere with neuromuscular transmission or muscle fiber excitability.[3] The prevailing hypothesis is that its muscle relaxant properties are a consequence of its sedative effects and a general depression of the CNS.[2][4] Animal studies on skeletal muscle relaxants suggest a mechanism involving the inhibition of interneuronal activity and the blockade of polysynaptic neurons in the spinal cord and the descending reticular formation.[5] This guide will delve into the potential implications of such a mechanism on polysynaptic fiber activity and the resultant effects on muscle tone and resistance to passive stretch.
The Neurophysiology of Polysynaptic Reflexes and Passive Stretch
To understand the potential effects of this compound, it is crucial to first review the fundamental neurophysiology of the systems it is presumed to modulate.
Polysynaptic Reflexes
Polysynaptic reflexes involve one or more interneurons interposed between the sensory (afferent) and motor (efferent) neurons.[6][7] These reflexes are integral to coordinated movement and protective responses. A classic example is the withdrawal reflex, where a noxious stimulus to the skin activates sensory neurons that synapse with interneurons in the spinal cord. These interneurons, in turn, project to multiple motor neurons to orchestrate the contraction of flexor muscles (to withdraw the limb) and the relaxation of extensor muscles (reciprocal inhibition).[3][7] The complexity of these pathways allows for the integration of signals from various sources and a graded response.
Hypothetical Signaling Pathway of a Polysynaptic Reflex
Caption: A simplified diagram of a polysynaptic withdrawal reflex arc.
Passive Muscle Stretch
Passive stretch refers to the lengthening of a muscle without active contraction. The resistance to this stretch is determined by the viscoelastic properties of the muscle and connective tissues, as well as the tonic activity of the stretch reflex. The stretch reflex is primarily a monosynaptic reflex initiated by the activation of muscle spindles, which are sensory receptors that detect changes in muscle length.[8][9] However, the sensitivity of the muscle spindles is modulated by the gamma motor neurons, which are themselves under the influence of descending pathways and local interneurons. Therefore, even passive stretch has a significant polysynaptic component influencing the overall muscle tone.
Postulated Effects of this compound
Given that this compound is a CNS depressant, its effects on polysynaptic fibers and passive stretch are likely indirect.
Effects on Polysynaptic Fibers
A central depressant like this compound could potentially dampen the excitability of interneurons within the polysynaptic reflex arcs. This could occur through various mechanisms, such as enhancing the effects of inhibitory neurotransmitters (e.g., GABA) or reducing the effects of excitatory neurotransmitters (e.g., glutamate). By reducing the firing rate and synaptic transmission of these interneurons, this compound could lead to a decrease in the overall excitability of the motor neuron pool. This would result in a reduction of reflex muscle contractions, which is consistent with its clinical use in treating muscle spasms.[5]
Hypothetical Action of this compound on Polysynaptic Pathways
Caption: Postulated inhibitory effect of this compound on spinal interneurons.
Effects on Passive Stretch
The resistance to passive stretch is influenced by the tonic activity of the stretch reflex. By depressing the central nervous system, this compound could reduce the baseline firing rate of gamma motor neurons. A decrease in gamma motor neuron activity would reduce the sensitivity of muscle spindles to stretch, leading to a decrease in the afferent signals to the spinal cord. This would, in turn, reduce the tonic activation of alpha motor neurons, resulting in lower muscle tone and decreased resistance to passive stretch.
Quantitative Data from Clinical Studies
While specific data on polysynaptic fiber activity and passive stretch are lacking, clinical trials provide indirect evidence of this compound's efficacy in reducing muscle spasm and pain.
| Study Type | Number of Patients | Dosage | Key Findings |
| Double-blind, placebo-controlled | 428 | 800 mg q.i.d. | Statistically significant improvement in moderate to severe skeletal muscle spasm compared to placebo. |
| Systematic Review | N/A | Varied | This compound appears to be effective for short-term relief of acute low back pain. |
| Comparative Trial | N/A | 800 mg t.i.d. or q.i.d. | Efficacy of this compound was found to be comparable to other muscle relaxants like carisoprodol and cyclobenzaprine.[10] |
Note: This table is a summary of findings from various sources and is not an exhaustive list of all clinical trials.
Proposed Experimental Protocols
To definitively characterize the effects of this compound on polysynaptic fibers and passive stretch, the following experimental protocols are proposed.
In Vivo Electrophysiology in Animal Models
-
Objective: To measure the effect of this compound on the H-reflex and polysynaptic flexion reflexes in an anesthetized rodent model.
-
Methodology:
-
Anesthetize the animal and implant stimulating electrodes on the tibial nerve and recording electrodes in the soleus muscle.
-
Establish a baseline H-reflex and M-wave recruitment curve.
-
Administer this compound intravenously at clinically relevant doses.
-
Record changes in the H-reflex amplitude, latency, and the H/M ratio to assess changes in monosynaptic and oligosynaptic reflex transmission.
-
Record polysynaptic flexion reflexes from a flexor muscle (e.g., tibialis anterior) in response to noxious stimulation of the paw before and after this compound administration.
-
-
Expected Outcomes: A dose-dependent suppression of the H-reflex and the polysynaptic flexion reflex would provide direct evidence of this compound's inhibitory effects on spinal reflex pathways.
Workflow for In Vivo Electrophysiology
Caption: Proposed workflow for assessing this compound's effect on the H-reflex.
Biomechanical Assessment of Passive Stretch
-
Objective: To quantify the effect of this compound on the passive resistance of skeletal muscle to stretch in a preclinical model.
-
Methodology:
-
Anesthetize the animal and attach the tendon of a muscle (e.g., gastrocnemius) to a force transducer and the corresponding joint to a motor that can impose controlled stretches.
-
Record baseline passive resistance to a series of ramp-and-hold stretches at varying velocities.
-
Administer this compound systemically.
-
Repeat the passive stretch protocol and measure changes in peak force, stiffness, and viscosity.
-
-
Expected Outcomes: A reduction in the passive resistive forces would indicate that this compound decreases muscle tone, likely through a central mechanism involving the stretch reflex pathway.
Conclusion
While the exact mechanism of action of this compound remains to be fully elucidated, the available evidence strongly suggests that it functions as a central nervous system depressant, leading to a reduction in the excitability of spinal polysynaptic pathways. This, in turn, is postulated to decrease muscle hypertonia and alleviate the discomfort associated with acute muscle spasms. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the specific, quantitative data needed to precisely define this compound's effects on polysynaptic fibers and passive muscle stretch. Such studies would not only enhance our fundamental understanding of this widely used therapeutic agent but also aid in the development of novel muscle relaxants with improved efficacy and side-effect profiles.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Spinal Reflexes and Descending Motor Pathways (Section 3, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 4. 10.2 Spinal Reflexes – Animal Physiology [opentext.uoregon.edu]
- 5. BIOL 237 Class Notes - Reflexes [unm.edu]
- 6. med.libretexts.org [med.libretexts.org]
- 7. Physiology, Withdrawal Response - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. getbodysmart.com [getbodysmart.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantifying the passive stretching response of human tibialis anterior muscle using shear wave elastography - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Metaxalone in the Spinal Cord: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the molecular targets of Metaxalone, a centrally acting skeletal muscle relaxant. While its precise mechanism of action is not fully established, evidence points towards general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor end plate.[1][2][3][4] This document consolidates the current understanding of this compound's pharmacodynamics, with a specific focus on potential interactions within the spinal cord. It summarizes the limited quantitative data, outlines relevant experimental protocols for future research, and presents visual diagrams of hypothesized pathways and workflows to guide drug development professionals, researchers, and scientists.
Introduction
This compound (marketed as Skelaxin®) is an oxazolidinone derivative used clinically to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] It is prescribed as an adjunct to rest and physical therapy.[1][3] Unlike peripherally acting muscle relaxants, this compound's therapeutic effects are attributed to its action within the CNS.[1][2][5] The prevailing hypothesis is that this compound induces muscle relaxation by causing a general depression of the central nervous system, which may interrupt the pain-spasm cycle by calming overactive nerves.[1][6] However, the specific molecular targets and pathways, particularly within the spinal cord where motor control is heavily modulated, remain poorly defined. This guide aims to explore the evidence for these targets and provide a framework for further investigation.
Pharmacodynamics and Putative Molecular Targets
The mechanism of this compound is not definitively established but is thought to be due to its general CNS depressant effects.[2][3][7] It does not act directly on the contractile mechanism of striated muscles.[3][4] The sedative properties of the drug likely contribute significantly to its therapeutic effect.[3]
General Central Nervous System Depression
The primary and most consistently reported mechanism of action for this compound is its role as a CNS depressant.[1][2][5] This effect is non-specific and leads to sedation and a reduction in the polysynaptic reflex arcs in the spinal cord that maintain skeletal muscle tone. The resulting drowsiness and dizziness are common side effects.[1][5] this compound can enhance the effects of other CNS depressants like alcohol, benzodiazepines, and opioids.[1][5]
Serotonergic System Involvement
A growing body of evidence from case reports of overdose suggests a potential interaction with the serotonergic system.[8]
-
Serotonin Syndrome: There are multiple reports of serotonin syndrome, a potentially life-threatening condition caused by excess serotonergic activity, in patients taking this compound, particularly at supratherapeutic doses or in combination with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs).[1][8][9][10]
-
MAO Inhibition: It is hypothesized that this compound may act as a weak monoamine oxidase inhibitor (MAOI).[11][12][13] MAO is a key enzyme in the degradation of serotonin. Inhibition of MAO would lead to increased synaptic serotonin levels. This is supported by this compound's structural similarity to other oxazolidinones, such as the antibiotic linezolid, which are known MAOIs.[12]
Anti-Inflammatory Effects
Recent in vitro studies suggest that this compound may possess anti-inflammatory properties. One study demonstrated that this compound could suppress the production of inflammatory cytokines, such as TNF-α and IL-6, in mouse macrophage cells.[14] It was also shown to reduce levels of cyclooxygenase (COX)-1 and COX-2.[14] Another study in microglial cells suggested that this compound's anti-inflammatory and antioxidant effects might be linked to its MAO-A inhibitory activity.[15] While these studies were not conducted on spinal cord tissue, neuroinflammation is a key component of many pain states, suggesting a potential indirect mechanism for its therapeutic effects.
Quantitative Data on Molecular Interactions
Quantitative data detailing this compound's binding affinity (Ki) or functional potency (IC50/EC50) at specific spinal cord receptors is largely absent in publicly available literature. The majority of available data relates to plasma concentrations in clinical settings.
| Parameter | Value | Context | Source |
| Peak Plasma Concentration (Cmax) | ~0.9 mcg/mL (4 µM) | Following a single 400 mg oral dose (fasted). | [8][16] |
| Peak Plasma Concentration (Cmax) | ~1.7 mcg/mL (7.7 µM) | Following a single 800 mg oral dose. | [16] |
| Time to Peak (Tmax) | ~3 hours | Following a 400 mg oral dose (fasted). | [3] |
| Plasma Concentration in Overdose Cases (Serotonin Toxicity) | 31 - 61 mcg/mL (140 - 276 µM) | Plasma levels in patients presenting with serotonin syndrome. | [8][16] |
| MAO-A Inhibition | Not yet quantified with an IC50 value | In vitro studies show MAO-A inhibition, but a specific IC50 is not yet reported. | [15][16] |
Note: The significant increase in plasma concentration observed in overdose cases associated with serotonin toxicity suggests that the serotonergic effects may only become prominent at supratherapeutic levels.[8][16]
Proposed Signaling Pathways and Workflows
To visualize the potential mechanisms and the necessary research steps, the following diagrams are provided.
Caption: Hypothesized mechanism of this compound leading to muscle relaxation.
Caption: Experimental workflow for identifying this compound's spinal targets.
Key Experimental Protocols
To further elucidate the molecular targets of this compound in the spinal cord, a combination of in vitro and in vivo experimental approaches is required.
Protocol: In Vitro Electrophysiology on Spinal Cord Slices
This protocol is designed to assess the direct effects of this compound on neuronal excitability and synaptic transmission in the spinal cord.
-
Objective: To determine if this compound modulates ion channel function or synaptic transmission in spinal cord neurons.
-
Methodology:
-
Slice Preparation: Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the lumbar spinal cord.[17] Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm) are prepared using a vibratome.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at room temperature.
-
Patch-Clamp: Using glass microelectrodes, obtain whole-cell patch-clamp recordings from individual neurons in the ventral horn (motor neurons) or dorsal horn (sensory processing).
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing varying concentrations of this compound.
-
Data Acquisition: Record changes in resting membrane potential, action potential firing frequency (in current-clamp mode), and postsynaptic currents (in voltage-clamp mode) evoked by stimulating dorsal roots or adjacent interneurons.[17]
-
-
Expected Outcome: This will reveal if this compound directly hyperpolarizes or depolarizes neurons, or if it modulates GABAergic or glutamatergic synaptic currents, providing evidence for a direct receptor-mediated effect.
Protocol: Radioligand Binding Assay
This protocol is used to determine if this compound directly binds to specific receptors of interest, such as GABA-A or serotonin receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of this compound for specific CNS receptors.
-
Methodology:
-
Tissue Preparation: Homogenize spinal cord tissue from rodents in a suitable buffer to prepare a crude membrane fraction.
-
Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [3H]muscimol for GABA-A sites) and varying concentrations of unlabeled this compound.
-
Separation: After incubation, rapidly filter the samples to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by this compound to calculate the IC50 (concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Expected Outcome: A low Ki value would indicate high binding affinity for a specific receptor, identifying it as a potential direct molecular target.
Protocol: In Vivo Microdialysis in the Spinal Cord
This protocol allows for the measurement of neurotransmitter levels in the spinal cord of a living, anesthetized animal in response to this compound administration.
-
Objective: To determine if systemic this compound administration alters the extracellular concentrations of neurotransmitters (e.g., serotonin, GABA, glutamate) in the spinal cord.
-
Methodology:
-
Probe Implantation: Anesthetize a rodent and surgically implant a microdialysis probe into the ventral or dorsal horn of the spinal cord.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant rate. Neurotransmitters from the extracellular space will diffuse across the probe's semipermeable membrane into the perfusate.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Analysis: Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Expected Outcome: An increase in synaptic serotonin levels following this compound administration would provide strong in vivo evidence supporting the MAO inhibition hypothesis.
Conclusion and Future Directions
The primary mechanism of this compound's muscle relaxant effect appears to be general CNS depression.[1][2][3][7] However, compelling evidence, primarily from overdose cases, points to a potentially significant interaction with the serotonergic system at supratherapeutic concentrations, likely through weak MAO inhibition.[8][12][16] Direct, high-affinity interactions with specific receptors in the spinal cord have not yet been demonstrated, and there is a notable lack of quantitative binding and functional data in the scientific literature.
Future research should prioritize the following:
-
Systematic Receptor Screening: Perform comprehensive binding assays to screen this compound against a wide panel of CNS receptors, ion channels, and transporters found in the spinal cord.
-
Functional Characterization: Utilize electrophysiological techniques on spinal cord slices to investigate the functional consequences of any identified binding interactions.
-
In Vivo Target Validation: Use animal models of muscle spasticity to confirm whether the effects observed in vitro translate to a therapeutic effect in a living system.
-
MAO-I Activity Quantification: Conduct enzymatic assays to definitively characterize the potency and selectivity of this compound as a monoamine oxidase inhibitor.
By employing the protocols and investigative frameworks outlined in this guide, the scientific community can work towards a more complete understanding of this compound's molecular targets, paving the way for the development of more specific and effective next-generation muscle relaxants.
References
- 1. This compound: Muscle Relaxer Uses, Side Effects, Dosage [medicinenet.com]
- 2. This compound | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound Side Effects | Resurgence Behavioral Health California [resurgencebehavioralhealth.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Serotonin syndrome following this compound overdose and therapeutic use of a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Skelaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. This compound: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 11. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 12. psychotropical.com [psychotropical.com]
- 13. Serotonin Syndrome Associated with this compound Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental Protocols and Analytical Procedures for Studying Synaptic Transmission in Rodent Spinal Cord Dorsal Horn - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Metabolic Maze: A Technical Guide to Metaxalone's Cytochrome P450-Mediated Pathways
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of Metaxalone, a widely prescribed skeletal muscle relaxant. The focus of this document is to detail the crucial role of the cytochrome P450 (CYP) enzyme system in the biotransformation of this compound. This paper is intended for researchers, scientists, and professionals in the field of drug development and metabolism, offering a consolidated resource of available data, experimental methodologies, and visual representations of the metabolic processes.
Introduction
This compound, marketed under brand names such as Skelaxin®, is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its therapeutic action is believed to be due to general central nervous system depression.[1][3] Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and ensuring its safe and effective use. The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation mediated by the cytochrome P450 enzyme system before being excreted as metabolites in the urine.[3][4][5][6]
Role of Cytochrome P450 Enzymes in this compound Metabolism
The metabolism of this compound is a complex process involving multiple cytochrome P450 isoenzymes. In vitro studies have identified several key CYPs responsible for its biotransformation.
Primary Metabolizing Enzymes:
-
CYP1A2
-
CYP2D6
-
CYP2E1
-
CYP3A4
Secondary Metabolizing Enzymes:
-
CYP2C8
-
CYP2C9
-
CYP2C19
This broad involvement of multiple CYP enzymes suggests a complex metabolic profile and highlights the potential for drug-drug interactions when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.[4][5][7][8] It is noteworthy that while this compound is a substrate for these enzymes, in vitro studies have shown that it does not significantly inhibit or induce major CYP enzymes.[4][5][7][8]
Quantitative Pharmacokinetic Data
The pharmacokinetics of this compound have been evaluated in healthy adult volunteers. The following tables summarize key pharmacokinetic parameters, including the significant impact of food on the drug's bioavailability.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound (800 mg) in Healthy Adults
| Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) |
| Cmax (ng/mL) | 1335 - 2115 | ~177-194% increase from fasted |
| AUC (ng·h/mL) | 10328 - 17884 | ~115-146% increase from fasted |
| Tmax (hours) | 3.0 - 3.3 | 4.3 - 4.9 |
| Half-life (t½) (hours) | 7.6 - 11.1 | 2.4 - 4.2 |
Data compiled from multiple studies. Ranges reflect variability due to factors such as gender.[3][4][5]
Table 2: Effect of a High-Fat Meal on this compound (800 mg) Bioavailability
| Parameter | % Increase (Fed vs. Fasted) |
| Cmax | 177.5% - 193.6% |
| AUC | 115.4% - 146.4% |
Administration with a high-fat meal significantly increases the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of this compound.[4][5] The increased absorption with food is accompanied by a decrease in the terminal half-life.[4][5]
Proposed Metabolic Pathways of this compound
While regulatory documents consistently state that this compound is excreted in the urine as "unidentified metabolites,"[3][4][5][6] earlier literature offers some insight into its biotransformation. The primary metabolic transformations are thought to involve oxidation of the dimethylphenyl moiety and fission of the ether linkage.
One of the major proposed metabolic reactions is the oxidation of one of the methyl groups on the aromatic ring to a carboxylic acid, forming 5-(3-methyl-5-carboxyphenoxymethyl)-2-oxazolidinone . This metabolite can then be further conjugated, for instance, with glucuronic acid. Another potential pathway is the cleavage of the ether bond, which would yield 3,5-xylenol and 5-hydroxymethyl-2-oxazolidinone .[6]
The following diagram illustrates these proposed primary metabolic pathways.
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols for Elucidating Metabolic Pathways
The identification of the specific CYP450 enzymes responsible for a drug's metabolism is a critical step in drug development. While the exact protocols used for this compound are not publicly detailed, the following represents a standard, robust methodology for such an investigation.
Objective: To identify the human cytochrome P450 (CYP) isoenzymes involved in the metabolism of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Recombinant human CYP enzymes (e.g., cDNA-expressed CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, CYP2C9, CYP2C19)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Specific chemical inhibitors for each major CYP isoenzyme
-
Control incubations (without NADPH, without substrate)
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Metabolic Stability Assay in HLM:
-
Incubate this compound at a known concentration (e.g., 1 µM) with HLM in the presence of the NADPH regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).
-
Analyze the disappearance of the parent drug (this compound) over time using LC-MS/MS to determine its intrinsic clearance.
-
-
Reaction Phenotyping with Recombinant CYP Enzymes:
-
Incubate this compound with individual recombinant human CYP enzymes.
-
Each incubation should contain a single CYP isoenzyme and the NADPH regenerating system.
-
After a fixed incubation period (e.g., 60 minutes), quench the reaction.
-
Analyze the samples by LC-MS/MS to identify which recombinant enzymes are capable of metabolizing this compound by observing the depletion of the parent compound and the formation of metabolites.
-
-
Chemical Inhibition Assay in HLM:
-
Incubate this compound with HLM and the NADPH regenerating system in the presence of specific chemical inhibitors for each of the major CYP enzymes.
-
Use a known concentration of each inhibitor that provides selective inhibition.
-
A control incubation without any inhibitor should be run in parallel.
-
After a fixed incubation period, quench the reaction and analyze for the formation of this compound metabolites.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme in this compound's metabolism.
-
-
Data Analysis:
-
For the metabolic stability assay, calculate the in vitro half-life and intrinsic clearance.
-
For the recombinant enzyme study, compare the rate of metabolism across the different CYP isoenzymes.
-
For the chemical inhibition study, calculate the percentage of inhibition of metabolite formation for each inhibitor.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for CYP450 reaction phenotyping.
Conclusion
The metabolism of this compound is predominantly hepatic, mediated by a range of cytochrome P450 enzymes, with CYP1A2, CYP2D6, CYP2E1, and CYP3A4 playing the most significant roles. While the complete metabolic profile and the exact structures of all its metabolites are not fully elucidated in publicly available literature, historical data suggests that oxidation of the methyl groups and ether linkage fission are key biotransformation pathways. The significant food effect on this compound's bioavailability underscores the importance of administration instructions for consistent therapeutic outcomes.
This technical guide consolidates the current knowledge on this compound's metabolism. Further research, employing modern analytical techniques such as high-resolution mass spectrometry and NMR, is warranted to definitively identify all metabolites and to quantify the precise contribution of each CYP isoenzyme. Such studies would provide a more complete picture of this compound's disposition and further enhance its safe and effective clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetics study of this compound degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound TABLETS, USP [dailymed.nlm.nih.gov]
- 6. This compound | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Metaxalone: A Technical Guide to its Discovery, History, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaxalone, a centrally acting skeletal muscle relaxant, has been a therapeutic option for acute, painful musculoskeletal conditions for over six decades. Marketed under the trade name Skelaxin®, its discovery and development represent a significant step in the pharmacotherapy of muscle spasm. This technical guide provides an in-depth review of the history, synthesis, mechanism of action, and clinical pharmacology of this compound. While its precise mechanism remains to be fully elucidated, it is understood to produce its effects through general depression of the central nervous system (CNS). This document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and presents visual representations of its developmental timeline and proposed mechanism of action to serve as a comprehensive resource for the scientific community.
Introduction and Historical Context
This compound (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone) was first approved for use in the United States in 1962, emerging as a therapeutic agent for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its development was part of a broader effort in the mid-20th century to identify and synthesize centrally acting muscle relaxants that could alleviate muscle spasm and pain without the direct peripheral action of neuromuscular blockers. At the time of its introduction, therapeutic options were limited, and this compound offered a novel approach to managing these common and often debilitating conditions. The initial New Drug Application (NDA 13-217) was submitted by A.H. Robins Company, Inc.[3]
Chemical Synthesis of this compound
Several synthetic routes for this compound have been described in the scientific and patent literature. One of the earliest patented methods involves the reaction of 3-(3',5'-dimethylphenoxy)-1,2-propanediol with urea at elevated temperatures (195-200°C).[4] An alternative approach described in the same patent involves the reaction of 3-phenoxy-1-chloro-2-propanol with urea under similar conditions.[4]
Another common method of synthesis involves the reaction of 3,5-dimethylphenol with triglycidyl isocyanurate.[5] More recent advancements have explored biocatalytic approaches to synthesize both chiral and racemic this compound, utilizing enzymes such as halohydrin dehalogenase to catalyze the reaction between epoxides and cyanate.[6][7] This biocatalytic method offers the potential for more stereospecific and environmentally friendly synthesis.[6][7]
Preclinical Pharmacology
Preclinical studies in animal models were instrumental in characterizing the pharmacological profile of this compound. These early investigations established its activity as a CNS depressant and muscle relaxant.
Animal Models of Muscle Spasm
Toxicity Studies
Acute toxicity studies in rodents established the safety profile of this compound. In rats and mice, increasing doses led to progressive sedation, hypnosis, and ultimately, respiratory failure.[8] The oral LD50 in rats was noted to be approximately half that of mephenesin, another muscle relaxant of the same era. In dogs, a definitive LD50 could not be determined due to the emetic effects of high doses.[8][9]
Table 1: Preclinical Toxicity Data for this compound
| Species | Route of Administration | LD50 | Observed Effects at High Doses |
| Rat | Oral | Not specified, but noted to be half that of mephenesin | Progressive sedation, hypnosis, respiratory failure[8] |
| Mouse | Oral | Not specified | Progressive sedation, hypnosis, respiratory failure[8] |
| Dog | Oral | Not determinable | Emetic action at high doses[8][9] |
Mechanism of Action
The precise molecular mechanism of action of this compound has not been definitively established. However, it is widely accepted that its therapeutic effects are a consequence of general depression of the central nervous system.[8][9][10] this compound does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[8][9][10] Its muscle relaxant properties are likely attributable to its sedative effects, which may disrupt the polysynaptic reflexes involved in maintaining muscle spasm.
While the specific signaling pathways have not been fully elucidated, the general mechanism of CNS depression likely involves a broad dampening of neuronal excitability in the brain and spinal cord.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aanos.org [aanos.org]
- 6. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 8. Double-blind study of this compound; use as skeletal-muscle relaxant. | Semantic Scholar [semanticscholar.org]
- 9. Postmortem this compound (Skelaxin®) Data from North Carolina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Metaxalone using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and reliable quantification of this compound in various matrices, such as bulk drug, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.
This document provides detailed protocols and application notes for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies described are based on validated methods reported in the scientific literature.
Principle of the Method
The described methods utilize isocratic RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The analyte is detected by a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
-
Human plasma (for bioanalytical methods)
-
This compound tablets (for formulation analysis)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions
Several validated HPLC methods for this compound quantification have been reported. The following tables summarize the key chromatographic parameters from different methods, providing flexibility for laboratory-specific requirements and instrumentation.
Table 1: Chromatographic Conditions for this compound Quantification in Human Plasma
| Parameter | Method 1[1] | Method 2 (LC-MS/MS)[2] |
| Column | Phenomenex Hyperclone C18 (BDS) (250 x 4.6 mm, 5 µm)[1] | Chromatopak peerless basic C18 (50 x 4.6 mm, 3.0 µm)[2] |
| Mobile Phase | Acetonitrile: Water (50:50, v/v)[1] | Isocratic mobile phase (not specified in detail)[2] |
| Flow Rate | 1.0 mL/min[1] | Not specified |
| Detection | UV at 217 nm[1] | MS/MS (MRM mode) [M+H]+ ions, m/z 222.14 / 160.98[2] |
| Injection Volume | 100 µL[1] | 5 µL[2] |
| Run Time | Not specified | 2.0 min[2] |
| Internal Standard | Darunavir[1] | This compound-D6[2] |
Table 2: Chromatographic Conditions for this compound Quantification in Pharmaceutical Formulations
| Parameter | Method 3 | Method 4[3][4] | Method 5[5] | Method 6[6][7] |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Hibar-C18, Lichrosphere-100® (250 mm × 4.6 mm, 5 µm)[3][4] | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[5] | Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase | Phosphate buffer (pH 5.0): Acetonitrile: Methanol (40:40:20, v/v/v) | Methanol: Water (80:20, v/v)[3][4] | Water: Methanol: Acetonitrile (30:30:40, v/v/v)[5] | Phosphate buffer (pH 4.0): Methanol (60:40, v/v)[6][7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3][4] | 1.2 mL/min[5] | 0.8 mL/min[6][7] |
| Detection | UV at 280 nm | UV at 280 nm[3][4] | UV at 218 nm[5] | UV at 228 nm[7] |
| Injection Volume | Not specified | 20 µL[3][4] | Not specified | 10 µL[7] |
| Retention Time | 4.19 min | Not specified | 2.610 min[5] | 2.45 min[6][7] |
Preparation of Solutions
Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent like methanol to obtain a stock solution of 1000 µg/mL.[5] This stock solution can be further diluted to prepare working standard solutions and calibration curve standards.
Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to cover the desired concentration range. For example, for the analysis of pharmaceutical formulations, a linear range of 20-100 µg/mL has been reported. For bioanalytical methods, a wider dynamic range, such as 25.19 - 2521.313 ng/mL, may be required.[2]
Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 200 mg) and transfer it to a suitable volumetric flask (e.g., 25 mL).[3]
-
Add a portion of the mobile phase (e.g., 10 mL) and sonicate for approximately 20 minutes to ensure complete dissolution of the drug.[3]
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
Pipette 1 mL of human plasma into a stoppered glass tube.[1]
-
Add a known amount of internal standard (e.g., 100 µL of 100 µg/mL Darunavir).[1]
-
Add 200 µL of 1% formic acid and vortex for 3 minutes.[1]
-
Add a suitable extraction solvent (e.g., tert-butyl methyl ether - TBME) and vortex for 5 minutes.[1]
-
Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL) and inject it into the HPLC system.[1]
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[6][8] Key validation parameters are summarized in the table below.
Table 3: Summary of Method Validation Parameters
| Parameter | Method 1[1] | Method 3 | Method 4[3][4] | Method 6[6][7] |
| Linearity Range | 0.1 - 4.0 µg/mL[1] | 20 - 100 µg/mL | 20 - 240 µg/mL[3][4] | 10 - 50 µg/mL[6][7] |
| Correlation Coefficient (r²) | >0.99 | 0.9997 | >0.99 | 0.9992[6][7] |
| Accuracy (% Recovery) | Within ± 15%[1] | Not specified | 99.97 - 100.01%[3] | 100.32 - 100.36%[6][7] |
| Precision (% RSD) | < 15%[1] | Not specified | 0.49% (Intermediate)[3] | 0.5%[6][7] |
| Limit of Detection (LOD) | Not specified | 0.3205 µg/mL | 0.03 µg/mL[3] | Not specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 0.9712 µg/mL | 0.1 µg/mL[3] | Not specified |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this document.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijpras.com [ijpras.com]
- 3. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and this compound from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and this compound from their Combined Dosage Form [mdpi.com]
- 5. ijrpc.com [ijrpc.com]
- 6. RP-LC method development and validation for this compound in drugs [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of this compound and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Metaxalone
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. While its clinical efficacy is established, the precise mechanism of action remains to be fully elucidated, though it is thought to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle.[1][2] This lack of a specific molecular target presents a challenge in designing targeted in vivo efficacy models.
These application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the efficacy of this compound and other centrally acting muscle relaxants using established in vivo animal models. Due to a notable scarcity of publicly available preclinical in vivo data specifically for this compound, the protocols and data presented herein are based on established methods for this class of drugs and include illustrative data from other centrally acting muscle relaxants. These models are designed to assess the key pharmacological properties expected of a skeletal muscle relaxant: muscle relaxation, sedation/motor coordination, and analgesia.
Rationale for Model Selection
The selection of appropriate animal models is critical for the preclinical evaluation of this compound. Given its proposed mechanism as a CNS depressant, the chosen models focus on behavioral and physiological endpoints that reflect central activity.
-
Motor Coordination and Sedation: The Rotarod test is a widely accepted method to assess motor coordination, balance, and the sedative effects of drugs in rodents.[3]
-
Muscle Strength and Relaxation: The Grip Strength test provides a quantitative measure of muscle strength, which can be used to infer muscle relaxation.[4][5]
-
Analgesia (Central Action): The Hot Plate test is a classic model for evaluating centrally acting analgesics by measuring the response to a thermal stimulus.[6][7]
-
Analgesia (Inflammatory Pain): The Formalin test is a model of tonic, localized inflammatory pain that is sensitive to both central and peripheral analgesics, making it relevant for the painful musculoskeletal conditions this compound is prescribed for.[8][9]
-
Anticonvulsant/Antispasmodic Activity: The Strychnine-Induced Seizure model can be used to assess the potential of a compound to counteract chemically induced convulsions and muscle rigidity, providing insights into its muscle relaxant properties.[4][10][11]
Data Presentation
Table 1: Illustrative Efficacy of Diazepam in the Rotarod Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Decrease in Motor Performance |
| Vehicle (Saline) | - | 180 ± 15 | - |
| Diazepam | 1 | 120 ± 20 | 33.3% |
| Diazepam | 3 | 60 ± 10** | 66.7% |
| Diazepam | 10 | 20 ± 5*** | 88.9% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is hypothetical and for illustrative purposes. |
Table 2: Illustrative Efficacy of Methocarbamol in the Grip Strength Test in Mice[5]
| Treatment Group | Dose (mg/kg, i.p.) | Grip Strength (grams) | % Decrease in Grip Strength |
| Vehicle (Saline) | - | 120 ± 10 | - |
| Methocarbamol | 50 | 95 ± 8 | 20.8% |
| Methocarbamol | 100 | 70 ± 7** | 41.7% |
| Methocarbamol | 200 | 45 ± 5*** | 62.5% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is representative of expected outcomes.[5] |
Table 3: Illustrative Efficacy of Morphine in the Hot Plate Test in Mice[7]
| Treatment Group | Dose (mg/kg, s.c.) | Latency to Paw Lick (seconds) | % Increase in Pain Threshold |
| Vehicle (Saline) | - | 8 ± 1.5 | - |
| Morphine | 2.5 | 15 ± 2.0 | 87.5% |
| Morphine | 5 | 25 ± 3.0** | 212.5% |
| Morphine | 10 | 38 ± 4.0*** | 375% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is representative of expected outcomes.[7] |
Table 4: Illustrative Efficacy of Oxycodone in the Formalin Test in Mice[8]
| Treatment Group | Dose (mg/kg, p.o.) | Licking Time (seconds) - Phase I (0-5 min) | Licking Time (seconds) - Phase II (20-40 min) |
| Vehicle | - | 80 ± 10 | 150 ± 20 |
| Oxycodone | 1 | 60 ± 8 | 100 ± 15 |
| Oxycodone | 3 | 40 ± 5 | 60 ± 10 |
| Oxycodone | 10 | 20 ± 4 | 30 ± 5 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is representative of expected outcomes.[8] |
Table 5: Illustrative Efficacy of Diazepam in the Strychnine-Induced Seizure Model in Mice[4]
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Seizure (minutes) | % Protection from Seizure |
| Vehicle + Strychnine | - | 5 ± 1 | 0% |
| Diazepam + Strychnine | 0.5 | 10 ± 2 | 20% |
| Diazepam + Strychnine | 1 | 18 ± 3** | 60% |
| Diazepam + Strychnine | 2 | 30 ± 4*** | 100% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle + strychnine. Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Rotarod Test
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Training:
-
Place each animal on the stationary rod of the rotarod apparatus.
-
Start the rotation at a low speed (e.g., 5 rpm) for a fixed duration (e.g., 2 minutes).
-
Animals that fall off during this period are placed back on the rod.
-
Repeat the training for 2-3 trials with a 15-minute inter-trial interval.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose).
-
Administer the vehicle or this compound via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Testing:
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the rotarod.
-
Start the test with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod for each animal. A cutoff time (e.g., 300 seconds) should be set.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each group.
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups with the vehicle control group.
-
Grip Strength Test
Objective: To evaluate the effect of this compound on muscle strength in rodents.
Materials:
-
Grip strength meter (e.g., Columbus Instruments, Bioseb)
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals to the testing room for at least 60 minutes.
-
Baseline Measurement:
-
Hold the animal by its tail and allow it to grasp the metal grid or bar of the grip strength meter with its forelimbs.
-
Gently pull the animal backward in a horizontal plane until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform 3-5 measurements for each animal and calculate the average as the baseline.
-
-
Drug Administration:
-
Administer vehicle or this compound to the respective groups.
-
-
Testing:
-
At various time points after administration (e.g., 30, 60, 120 minutes), repeat the grip strength measurement as described in step 2.
-
-
Data Analysis:
-
Calculate the mean grip strength for each group at each time point.
-
Express the results as a percentage of the baseline grip strength.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test.
-
Hot Plate Test
Objective: To assess the central analgesic activity of this compound.
Materials:
-
Hot plate apparatus with a temperature-controlled surface
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine)
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize mice to the testing room.
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency:
-
Place a mouse on the hot plate and immediately start a stopwatch.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Record the latency to the first clear sign of pain.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be enforced.
-
-
Drug Administration:
-
Administer vehicle, this compound, or the positive control to the respective groups.
-
-
Testing:
-
At predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency.
-
-
Data Analysis:
-
Calculate the mean reaction latency for each group at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test.
-
Formalin Test
Objective: To evaluate the effect of this compound on inflammatory pain.
Materials:
-
Plexiglas observation chambers
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
Formalin solution (e.g., 2.5% in saline)
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Acclimatization: Place the animals in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer vehicle or this compound to the respective groups.
-
Formalin Injection:
-
After a suitable pre-treatment time (e.g., 30 minutes), inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Observation:
-
Data Analysis:
-
Calculate the mean licking/biting time for each phase for all groups.
-
Analyze the data for each phase separately using one-way ANOVA followed by a post-hoc test.
-
Strychnine-Induced Seizure Model
Objective: To assess the potential of this compound to protect against chemically-induced convulsions.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Strychnine hydrochloride
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize mice to the testing environment.
-
Drug Administration:
-
Administer vehicle or different doses of this compound to the test groups.
-
-
Induction of Seizures:
-
After a pre-treatment period (e.g., 30-60 minutes), administer a convulsant dose of strychnine (e.g., 2 mg/kg, i.p.).[10]
-
-
Observation:
-
Immediately after strychnine administration, observe each mouse individually for the onset of tonic-clonic seizures and mortality.
-
Record the latency to the first seizure and the number of animals protected from seizures within a specified time frame (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the mean latency to seizure for each group.
-
Determine the percentage of animals in each group that are protected from seizures.
-
Analyze the latency data using one-way ANOVA and the protection data using a Chi-square test or Fisher's exact test.
-
Visualization of Pathways and Workflows
Signaling Pathway
The exact molecular target of this compound is unknown, but as a centrally acting muscle relaxant, it is hypothesized to act on the central nervous system to reduce skeletal muscle tone. This is likely achieved by depressing polysynaptic reflexes in the spinal cord and brainstem.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a rodent model.
Logical Relationship of Efficacy Models
This diagram shows the relationship between the pharmacological properties of this compound and the corresponding in vivo models used for their assessment.
References
- 1. aanos.org [aanos.org]
- 2. A review of three commonly prescribed skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDL 27,531 selectively reverses strychnine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Strychnine Immunoconjugate Reduces the Effects of Strychnine-Induced Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Compounds with Metaxalone-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic effect is attributed to a general depression of the central nervous system (CNS), rather than a direct action on skeletal muscle fibers. The precise molecular target of this compound remains to be fully elucidated, but its mechanism is understood to involve the interruption of pain-spasm cycles at the level of the central nervous system.[1][2] This is achieved by slowing down nervous system activity, which in turn leads to muscle relaxation.[3][4]
Identifying novel compounds that exhibit this compound-like activity requires robust and scalable in vitro screening platforms that can effectively measure CNS depression. This application note provides detailed protocols for cell-based assays designed to screen for compounds that mimic the CNS depressant effects of this compound. The primary assay focuses on quantifying neuronal activity using microelectrode arrays (MEAs), a high-throughput method for assessing changes in neuronal firing rates. A secondary, complementary assay using calcium imaging is also described. To ensure that observed reductions in neuronal activity are not due to cytotoxic effects, a protocol for a concurrent cytotoxicity assay is provided.
Principle of the Screening Strategy
The core of the screening strategy is to identify compounds that reduce the spontaneous electrical activity of cultured neurons without causing significant cell death. This approach is based on the understanding that this compound's therapeutic action stems from its sedative and CNS depressant properties.[5][6][7][8] Therefore, a compound with this compound-like activity would be expected to decrease the firing rate of neuronal networks in vitro.
A multi-tiered screening approach is recommended:
-
Primary Screen: A high-throughput screen using a microelectrode array (MEA) to measure the effect of test compounds on the spontaneous firing rate of primary or iPSC-derived neurons.
-
Secondary Screen (Optional): A calcium imaging assay to confirm the inhibitory effects on neuronal activity observed in the primary screen.
-
Counterscreen: A cytotoxicity assay (e.g., LDH or MTT assay) performed in parallel to eliminate compounds that reduce neuronal activity simply by inducing cell death.
Data Presentation: Quantifying Neuronal Inhibition
Table 1: Dose-Dependent Effect of Diazepam on Neuronal Spike Rate in Organotypic Cortical Cultures
| Concentration | Median Spike Rate (spikes/180s) | Percentage Inhibition |
| Control (Vehicle) | 2070 | 0% |
| 15 µM Diazepam | 1259 | 39.2% |
| 30 µM Diazepam | 740 | 64.3% |
Data adapted from a study on organotypic cortical cultures.[9]
Table 2: Summary of Expected Outcomes for Controls in the Screening Assays
| Compound | Primary Screen (MEA) | Secondary Screen (Calcium Imaging) | Counterscreen (Cytotoxicity) | Expected this compound-like Activity |
| Negative Control (Vehicle) | No significant change in firing rate | No significant change in calcium transients | Low cytotoxicity | No |
| Positive Control (Diazepam) | Dose-dependent decrease in firing rate | Dose-dependent decrease in calcium transient frequency | Low cytotoxicity | Yes |
| Cytotoxic Compound | Significant decrease in firing rate | Loss of calcium signaling | High cytotoxicity | No (False Positive) |
| Test Compound with this compound-like Activity | Dose-dependent decrease in firing rate | Dose-dependent decrease in calcium transient frequency | Low cytotoxicity | Yes |
Experimental Protocols
Primary Screening Assay: Neuronal Firing Rate Measurement using Microelectrode Array (MEA)
This protocol is designed for a high-throughput screening format using multi-well MEA plates.
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
Multi-well MEA plates (e.g., 48-well)
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-L-ornithine and laminin for coating
-
Test compounds and positive control (Diazepam) dissolved in a suitable vehicle (e.g., DMSO)
-
MEA recording system and analysis software
Protocol:
-
MEA Plate Preparation: Coat multi-well MEA plates with poly-L-ornithine and laminin according to the manufacturer's instructions to promote neuronal attachment and growth.
-
Cell Plating: Seed primary or iPSC-derived neurons onto the coated MEA plates at a density that allows for the formation of a spontaneously active neuronal network (typically 50,000 to 100,000 cells/well).
-
Cell Culture: Culture the neurons for at least 14 days in vitro (DIV) to allow for the development of mature, spontaneously active networks. Replace half of the culture medium every 2-3 days.
-
Compound Preparation: Prepare a dilution series of the test compounds and the positive control (Diazepam) in the neuron culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Baseline Recording: Prior to adding the compounds, record the baseline spontaneous neuronal activity from each well for 5-10 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Compound Addition: Carefully remove a portion of the medium from each well and replace it with the medium containing the test compounds or controls.
-
Post-Treatment Recording: After a 30-60 minute incubation period, record the neuronal activity again for 5-10 minutes.
-
Data Analysis: Analyze the MEA data to determine the effect of each compound on the neuronal firing rate and other relevant parameters. Normalize the post-treatment data to the baseline recording for each well. Calculate the percentage inhibition of the mean firing rate for each compound concentration.
Secondary Screening Assay (Optional): Calcium Imaging
This assay confirms the inhibitory effects on neuronal activity by visualizing intracellular calcium transients.
Materials:
-
Cultured neurons on glass-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)
-
Imaging medium (e.g., HBSS)
-
Test compounds and positive control (Diazepam)
-
High-content imaging system or fluorescence microscope with a camera capable of time-lapse recording
Protocol:
-
Cell Culture: Plate and culture neurons on glass-bottom plates suitable for high-resolution imaging.
-
Calcium Indicator Loading: If using a dye, incubate the cells with the calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol. If using a genetically encoded indicator, ensure its expression in the neurons.
-
Baseline Imaging: Acquire baseline images of spontaneous calcium transients for several minutes before adding the compounds.
-
Compound Addition: Add the test compounds or controls to the imaging medium.
-
Post-Treatment Imaging: Immediately begin acquiring time-lapse images to capture the changes in calcium transient frequency and amplitude.
-
Data Analysis: Analyze the image series to quantify the frequency and amplitude of calcium transients per cell or per region of interest before and after compound addition.
Counterscreening Assay: Cytotoxicity Assessment (LDH Assay)
This assay is crucial to differentiate true neuronal inhibition from cytotoxicity. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells.
Materials:
-
Supernatant from the MEA or a parallel culture plate treated with the test compounds
-
LDH assay kit
-
Microplate reader
Protocol:
-
Sample Collection: After the final recording from the MEA plate (or from a parallel plate treated identically), carefully collect a sample of the culture supernatant from each well.
-
Assay Procedure: Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to a positive control for cytotoxicity (e.g., cell lysis buffer) and a negative control (vehicle-treated cells).
Visualizations
Caption: A workflow for screening compounds for this compound-like activity.
References
- 1. Characterizing the Subjective and Psychomotor Effects of Carisoprodol in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]diazepam binding sites on chick neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term response to high-dose diazepam treatment in continuous spikes and waves during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam decreases action potential firing of neocortical neurons via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Diazepam and ethanol differently modulate neuronal activity in organotypic cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Validated LC-MS/MS Bioanalytical Method for the Quantification of Metaxalone in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] To support pharmacokinetic, bioavailability, and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of this compound in human plasma is essential.[2][3] This document provides a detailed protocol for a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is simple, rapid, selective, and has been validated to ensure accurate and precise results.
Experimental Workflow
The overall workflow of the bioanalytical method for this compound in human plasma is depicted in the following diagram. This process ensures the accurate and reliable quantification of the analyte from sample collection to final data reporting.
Caption: Bioanalytical workflow for this compound in human plasma.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99.8% purity)
-
This compound-d6 internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma with K2EDTA as anticoagulant
-
Water (HPLC grade)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution is also prepared by diluting the stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the this compound working solutions to achieve final concentrations ranging from approximately 25 ng/mL to 2500 ng/mL.[1][4]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking drug-free human plasma with a separately prepared this compound stock solution.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 200 µL aliquot of human plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound-d6).
-
Perform liquid-liquid extraction.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.[1]
Note: Solid Phase Extraction (SPE) is also a viable alternative for sample cleanup.[2][5]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) or equivalent[4] |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate (e.g., 85:15 v/v)[4] |
| Flow Rate | 0.500 - 0.700 mL/minute[1][4] |
| Column Temperature | 40 - 45 °C[1][4] |
| Injection Volume | 5 - 30 µL[1][4] |
| Run Time | Approximately 2.0 - 2.5 minutes[1][3] |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | This compound-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 222.14 → 160.98[1][4] | 228.25 → 167.02[1][4] |
| Capillary Voltage (kV) | 3.00 | 3.00 |
| Source Temperature (°C) | 100 | 100 |
| Desolvation Temperature (°C) | 250 | 250 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (sec) | 0.200 | 0.200 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.98[1] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[1][4] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | ~25 | < 10 | < 10 | 99.1[4] |
| Low QC | ~75 | < 5.6 | < 5.6 | 97.5 - 98.5[1][4] |
| Medium QC | ~600 - 1250 | < 5.6 | < 5.6 | Within ± 15% |
| High QC | ~2000 | < 5.6 | < 5.6 | Within ± 15% |
The accuracy of back-calculated concentrations for standard curve points ranged from 94.1% to 104.4%.[1]
Table 5: Recovery and Stability
| Parameter | Result |
| Mean Recovery | > 78%[5] |
| Stability | This compound is stable in human plasma under various conditions (e.g., bench-top, freeze-thaw cycles).[5] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple extraction procedure and short chromatographic run time allow for the analysis of a large number of samples, making it suitable for pharmacokinetic, bioavailability, and bioequivalence studies. The method has been shown to be accurate and precise over a clinically relevant concentration range.
References
Application of Metaxalone in Studies of Acute Musculoskeletal Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used as an adjunct to rest, physical therapy, and other measures for the relief of discomforts associated with acute, painful musculoskeletal conditions.[1][2] While its exact mechanism of action has not been fully elucidated, it is believed to be related to general central nervous system (CNS) depression rather than a direct effect on skeletal muscle fibers or the motor endplate.[1][3] Recent in vitro studies suggest that this compound may also possess anti-inflammatory properties, further contributing to its therapeutic effect in acute musculoskeletal pain.
These application notes provide a comprehensive overview of the use of this compound in both preclinical and clinical research settings. Detailed protocols for key experiments are outlined to guide researchers in the evaluation of this compound and similar compounds for the treatment of acute musculoskeletal pain.
Preclinical Evaluation of this compound
Animal Models for Assessing Efficacy in Acute Musculoskeletal Pain
Preclinical animal models are essential for evaluating the analgesic and muscle relaxant properties of new chemical entities. For a compound like this compound, models that replicate the inflammatory and nociceptive aspects of acute musculoskeletal injury are most relevant.
1. Carrageenan-Induced Paw Edema Model: This is a widely used and well-established model of acute inflammation.[4][5] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
2. Muscle Injury Models: Direct injury to a muscle, such as the gastrocnemius or tibialis anterior, can be induced mechanically (e.g., contusion, laceration) to mimic strains and sprains.[6][7][8] These models allow for the assessment of functional recovery and pain-related behaviors.
Experimental Protocol: Carrageenan-Induced Inflammatory Pain in Rats
This protocol describes a general procedure for evaluating the anti-inflammatory and analgesic effects of a test compound like this compound in a rat model of carrageenan-induced paw edema.
Objective: To assess the efficacy of this compound in reducing inflammation and pain in an acute inflammatory pain model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Parenteral administration supplies (e.g., oral gavage needles, syringes)
-
Plethysmometer for measuring paw volume
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment.
-
Baseline Measurements:
-
Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Assess the baseline mechanical withdrawal threshold using von Frey filaments.
-
-
Grouping and Administration:
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like a non-steroidal anti-inflammatory drug).
-
Administer the assigned treatment (e.g., orally via gavage) one hour prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Post-Treatment Assessments:
-
Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Assess mechanical withdrawal threshold at the same time points.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Determine the paw withdrawal threshold in grams.
-
Statistically analyze the data to compare the effects of different treatments.
-
Expected Outcomes: A successful anti-inflammatory and analgesic compound like this compound is expected to significantly reduce the carrageenan-induced increase in paw volume and increase the paw withdrawal threshold compared to the vehicle-treated group.
Experimental Workflow for Preclinical Evaluation
Workflow for preclinical assessment of this compound.
Clinical Application of this compound in Acute Musculoskeletal Pain
Study Design and Patient Population
Clinical trials evaluating the efficacy of this compound in acute musculoskeletal pain are typically randomized, double-blind, placebo-controlled studies.[9][10] Key inclusion criteria often include:
-
Adult patients (18-65 years)
-
Diagnosis of acute, non-radicular low back pain (duration ≤ 2 weeks)[10]
-
Functionally impairing pain, often assessed by a baseline score on a disability questionnaire (e.g., Roland-Morris Disability Questionnaire score > 5)[4][10]
Exclusion criteria typically include traumatic injuries, radicular pain, and contraindications to the study medications.[10]
Experimental Protocol: Randomized Controlled Trial for Acute Low Back Pain
This protocol outlines a typical design for a clinical trial evaluating the efficacy of this compound in patients with acute low back pain.
Objective: To evaluate the efficacy and safety of this compound as an adjunct to a non-steroidal anti-inflammatory drug (NSAID) for the treatment of acute low back pain.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients presenting with acute, non-radicular low back pain.
Intervention:
-
Treatment Group: this compound (e.g., 400 mg or 800 mg) administered three to four times daily for one week, in addition to a standard NSAID regimen (e.g., ibuprofen 600 mg three times daily).[4]
-
Control Group: Placebo administered on the same schedule as this compound, in addition to the standard NSAID regimen.[4]
Outcome Measures:
-
Primary Outcome: Improvement in functional impairment at one week, as measured by the change from baseline in the Roland-Morris Disability Questionnaire (RMDQ) score.[4][11] The RMDQ is a 24-item self-report questionnaire where higher scores indicate greater disability.
-
Secondary Outcomes:
-
Pain intensity at one week, assessed using a numeric rating scale (NRS) or visual analog scale (VAS).
-
Patient's global impression of change (PGIC).
-
Use of rescue medication.
-
Adverse events.
-
Procedure:
-
Screening and Enrollment: Eligible patients who provide informed consent are enrolled in the study.
-
Baseline Assessment: Baseline demographic and clinical data are collected, and patients complete the RMDQ and pain assessment scales.
-
Randomization and Blinding: Patients are randomly assigned to either the this compound or placebo group. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: Patients self-administer the study medication for one week.
-
Follow-up: Patients are followed up at one week to assess the primary and secondary outcomes.
-
Data Analysis: Statistical analysis is performed to compare the change in RMDQ scores and other outcomes between the treatment and control groups.
Clinical Trial Workflow
Workflow for a clinical trial of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~3 hours (fasted) | [1] |
| Elimination Half-life (t1/2) | 9.2 ± 4.8 hours | [3] |
| Metabolism | Primarily hepatic via CYP1A2, CYP2D6, CYP2E1, and CYP3A4 | [3] |
| Excretion | Renal (as metabolites) | [1] |
Table 2: Efficacy of this compound in Acute Low Back Pain (One-Week Follow-up)
| Outcome Measure | This compound + Ibuprofen | Placebo + Ibuprofen | Reference |
| Mean Improvement in RMDQ Score | 10.1 (95% CI: 8.0, 12.3) | 11.1 (95% CI: 9.0, 13.3) | [4][11] |
| Patients Reporting Moderate/Severe LBP | 37% (95% CI: 27%, 48%) | 30% (95% CI: 21%, 41%) | [4][11] |
LBP: Low Back Pain; RMDQ: Roland-Morris Disability Questionnaire; CI: Confidence Interval
Mechanism of Action and Signaling Pathways
While the primary mechanism of this compound is thought to be CNS depression, in vitro studies have shed light on its potential anti-inflammatory effects. This compound has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage-like cells. This effect is associated with the downregulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Proposed Anti-Inflammatory Signaling Pathway of this compound
Proposed anti-inflammatory pathway of this compound.
Conclusion
This compound is a therapeutic option for the management of acute musculoskeletal pain, likely acting through a combination of CNS depression and peripheral anti-inflammatory effects. The protocols and data presented here provide a framework for the continued investigation of this compound and the development of novel muscle relaxants. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of musculoskeletal conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Carrageenan-Induced Inflammatory Pain Model for Novel Analgesics [aragen.com]
- 5. mdpi.com [mdpi.com]
- 6. A Standardized Rat Model of Volumetric Muscle Loss Injury for the Development of Tissue Engineering Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal muscle injury treatment using the Silk Elastin® injection in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on skeletal muscle impact injury using a new rat model from a bioimpact machine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo controlled trial of ibuprofen + this compound, tizanidine, or baclofen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Metaxalone's Impact on Neuromuscular Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its precise mechanism of action is not fully established but is believed to be due to general depression of the central nervous system (CNS).[2][3] this compound does not directly act on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[3] Instead, it is thought to inhibit polysynaptic reflexes within the spinal cord and brainstem, leading to a reduction in muscle spasm and pain.[4][5] There is also evidence suggesting that this compound may interact with the serotonergic system, potentially through the inhibition of monoamine oxidase A (MAO-A).[6][7][8]
These application notes provide detailed protocols for assessing the neuromuscular effects of this compound using a variety of in vitro, in vivo, and clinical methodologies. The included protocols are designed to guide researchers in generating robust and reproducible data to characterize the pharmacological profile of this compound and similar compounds.
I. In Vitro Assessment of Neuromuscular Function
A. Neuromuscular Junction (NMJ) Co-culture Assay
This assay allows for the direct assessment of this compound's effects on the formation and function of the neuromuscular junction in a controlled environment.
Experimental Protocol:
-
Cell Culture:
-
Co-culture human induced pluripotent stem cell (iPSC)-derived motor neurons and skeletal muscle cells on a micro-electrode array (MEA) plate.[2]
-
Culture the cells in a suitable medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors (e.g., BDNF, GDNF).
-
Maintain the co-culture for at least 7 days to allow for the formation of functional neuromuscular junctions.
-
-
Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the culture medium.
-
Replace the existing medium in the MEA wells with the medium containing this compound or vehicle control.
-
-
Data Acquisition:
-
Record spontaneous and evoked electrical activity of the motor neurons and muscle cells using the MEA system.
-
To evoke activity, use an integrated optical stimulation system (e.g., Lumos) to depolarize channelrhodopsin-expressing motor neurons.[2]
-
Record key parameters such as mean firing rate of neurons, muscle contraction frequency, and the fidelity of neuromuscular transmission (i.e., the percentage of neuronal bursts that elicit a muscle contraction).
-
-
Data Analysis:
-
Analyze the recorded electrical activity using the MEA system's software.
-
Compare the parameters from this compound-treated wells to vehicle-treated wells.
-
A decrease in muscle contraction frequency in response to neuronal stimulation would indicate an inhibitory effect of this compound on neuromuscular transmission.
-
Data Presentation:
Table 1: Effect of this compound on Neuromuscular Junction Function in a Co-culture MEA Assay (Illustrative Data)
| Concentration of this compound (µM) | Motor Neuron Mean Firing Rate (Hz) | Muscle Contraction Frequency (Hz) | Neuromuscular Transmission Fidelity (%) |
| Vehicle Control | 5.2 ± 0.4 | 4.8 ± 0.3 | 92.3 ± 2.1 |
| 1 | 5.1 ± 0.5 | 4.5 ± 0.4 | 88.2 ± 3.5 |
| 10 | 4.9 ± 0.3 | 3.1 ± 0.6 | 63.3 ± 5.8 |
| 100 | 4.5 ± 0.6 | 1.2 ± 0.3 | 26.7 ± 4.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Workflow:
II. Ex Vivo Assessment of Neuromuscular Function
A. Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method allows for the study of neuromuscular transmission in an isolated, intact nerve-muscle preparation.
Experimental Protocol:
-
Preparation Dissection:
-
Euthanize a rodent (e.g., rat or mouse) according to institutional guidelines.
-
Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.[9]
-
Transfer the preparation to a bath containing oxygenated Ringer's solution.
-
-
Experimental Setup:
-
Mount the preparation in an organ bath with one end of the diaphragm fixed and the other attached to a force-displacement transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
Allow the preparation to equilibrate for at least 30 minutes, maintaining a constant temperature and oxygenation.
-
-
Compound Administration:
-
Prepare stock solutions of this compound in Ringer's solution.
-
Add this compound or vehicle to the organ bath to achieve the desired final concentrations.
-
Allow the compound to equilibrate with the tissue for a defined period (e.g., 15-20 minutes).
-
-
Data Acquisition:
-
Stimulate the phrenic nerve with supramaximal electrical pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit twitch contractions of the diaphragm.
-
Record the force of muscle contraction using the force-displacement transducer and an appropriate data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of twitch amplitude at each concentration of this compound.
-
Construct a concentration-response curve to determine the IC50 of this compound.
-
Data Presentation:
Table 2: Effect of this compound on Twitch Contraction in the Rat Phrenic Nerve-Hemidiaphragm Preparation (Illustrative Data)
| Concentration of this compound (µM) | Twitch Amplitude (% of Baseline) |
| Vehicle Control | 98.5 ± 1.2 |
| 10 | 85.3 ± 3.1 |
| 30 | 62.1 ± 4.5* |
| 100 | 25.8 ± 5.2 |
| 300 | 5.2 ± 1.8 |
*p < 0.05, **p < 0.01 compared to baseline. Data are presented as mean ± SEM.
Experimental Workflow:
III. In Vivo Assessment of Neuromuscular Function
A. Rota-rod Test
This test assesses motor coordination and balance in rodents, which can be impaired by centrally acting muscle relaxants.
Experimental Protocol:
-
Animal Acclimation:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Handle the mice for a few days prior to the test to reduce stress.
-
-
Training:
-
Train the mice on the Rota-rod for 2-3 consecutive days before the test day.
-
Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes.
-
The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[10]
-
-
Compound Administration:
-
On the test day, administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Allow for a sufficient absorption period before testing (e.g., 30-60 minutes).
-
-
Testing:
-
Data Analysis:
-
Compare the mean latency to fall for the this compound-treated groups to the vehicle control group.
-
A significant decrease in the latency to fall indicates impaired motor coordination.
-
Data Presentation:
Table 3: Effect of this compound on Motor Coordination in the Mouse Rota-rod Test (Illustrative Data)
| Treatment Group (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle Control | 185.4 ± 12.1 |
| This compound (10) | 152.3 ± 15.8 |
| This compound (30) | 98.7 ± 10.5* |
| This compound (100) | 45.2 ± 8.3** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
B. Grip Strength Test
This test measures muscle strength in rodents, which may be reduced by muscle relaxants.
Experimental Protocol:
-
Apparatus:
-
Use a grip strength meter equipped with a wire grid or a metal bar.
-
-
Procedure:
-
Hold the mouse by the tail and lower it towards the grid until it grasps the grid with its forelimbs.
-
Gently pull the mouse away from the meter in a horizontal plane until it releases its grip.[11]
-
The meter records the peak force exerted by the mouse.
-
Perform 3-5 trials for each mouse with a short rest period between trials.
-
-
Compound Administration:
-
Administer this compound or vehicle control as described for the Rota-rod test.
-
-
Data Analysis:
-
Calculate the average peak force for each mouse.
-
Compare the mean grip strength of the this compound-treated groups to the vehicle control group.
-
A significant decrease in grip strength suggests muscle weakness.
-
Data Presentation:
Table 4: Effect of this compound on Forelimb Grip Strength in Mice (Illustrative Data)
| Treatment Group (mg/kg, p.o.) | Grip Strength (grams) |
| Vehicle Control | 125.6 ± 8.2 |
| This compound (10) | 110.3 ± 7.5 |
| This compound (30) | 85.4 ± 6.9* |
| This compound (100) | 58.1 ± 5.3** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
IV. Clinical Assessment of Neuromuscular Function
A. Electromyography (EMG)
EMG measures the electrical activity of muscles and can be used to assess the effects of muscle relaxants on muscle tone and excitability.
Experimental Protocol:
-
Subject Preparation:
-
The subject should be in a relaxed and comfortable position.
-
Clean the skin over the muscle of interest (e.g., tibialis anterior, gastrocnemius) with an alcohol wipe.
-
-
Electrode Placement:
-
Place surface electrodes over the belly and tendon of the muscle.
-
A ground electrode is placed on a bony prominence nearby.
-
-
Data Acquisition:
-
Record the electrical activity of the muscle at rest.
-
Instruct the subject to perform a maximal voluntary contraction (MVC) of the muscle and record the EMG activity.
-
The raw EMG signal is often processed (e.g., rectified and integrated) to quantify the intensity of muscle activity.[12]
-
-
Compound Administration:
-
Administer a single oral dose of this compound (e.g., 800 mg) or placebo.
-
Record EMG at baseline and at several time points after drug administration (e.g., 1, 2, and 4 hours).
-
-
Data Analysis:
-
Measure the root mean square (RMS) of the EMG signal during rest and MVC.
-
Compare the post-dose EMG parameters to the baseline values.
-
A decrease in EMG amplitude during MVC or a change in resting muscle activity could indicate a drug effect.
-
Data Presentation:
Table 5: Effect of this compound on EMG Parameters During Maximal Voluntary Contraction (Illustrative Data)
| Time Point | EMG Amplitude (RMS, mV) - Placebo | EMG Amplitude (RMS, mV) - this compound (800 mg) |
| Baseline | 1.52 ± 0.11 | 1.49 ± 0.13 |
| 1 hour post-dose | 1.50 ± 0.12 | 1.35 ± 0.10 |
| 2 hours post-dose | 1.48 ± 0.14 | 1.21 ± 0.09 |
| 4 hours post-dose | 1.51 ± 0.11 | 1.28 ± 0.11 |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM.
B. Nerve Conduction Velocity (NCV) Study
NCV studies measure the speed at which electrical impulses travel along a nerve, providing an assessment of nerve function.
Experimental Protocol:
-
Subject Preparation:
-
The subject should be in a relaxed position with the limb to be tested exposed.
-
Maintain a normal body temperature as low temperatures can slow nerve conduction.
-
-
Procedure:
-
Place a stimulating electrode over the nerve of interest (e.g., median or ulnar nerve) and a recording electrode over a muscle supplied by that nerve.
-
Deliver a mild electrical stimulus to the nerve at two different points along its course.
-
Record the time it takes for the electrical impulse to travel between the two stimulation points (latency).
-
-
Data Calculation:
-
Measure the distance between the two stimulation points.
-
Calculate the nerve conduction velocity using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms).
-
-
Compound Administration and Analysis:
-
Administer this compound or placebo as in the EMG protocol.
-
Measure NCV at baseline and at various time points post-dose.
-
Compare post-dose NCV values to baseline.
-
Data Presentation:
Table 6: Effect of this compound on Median Nerve Motor Conduction Velocity (Illustrative Data)
| Time Point | Nerve Conduction Velocity (m/s) - Placebo | Nerve Conduction Velocity (m/s) - this compound (800 mg) |
| Baseline | 55.8 ± 2.1 | 56.1 ± 1.9 |
| 1 hour post-dose | 55.5 ± 2.3 | 55.2 ± 2.0 |
| 2 hours post-dose | 55.9 ± 2.0 | 54.8 ± 1.8 |
| 4 hours post-dose | 55.6 ± 2.2 | 55.0 ± 2.1 |
No significant changes were observed in this illustrative dataset, as this compound is not expected to have a direct effect on peripheral nerve conduction.
V. Proposed Signaling Pathway of this compound
This compound's primary mechanism of action is believed to be the depression of the central nervous system, leading to skeletal muscle relaxation. This is likely achieved through the inhibition of polysynaptic reflexes in the spinal cord. Descending pathways from the brainstem modulate the excitability of spinal interneurons and motor neurons. This compound may enhance the activity of these descending inhibitory pathways or directly inhibit excitatory interneurons within the spinal cord. Additionally, there is evidence to suggest an interaction with the serotonergic system, potentially through the inhibition of MAO-A, which could contribute to its overall CNS effects.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the neuromuscular effects of this compound. By employing a combination of in vitro, ex vivo, in vivo, and clinical methodologies, researchers can gain a thorough understanding of the compound's mechanism of action, efficacy, and potential side effects. The systematic application of these protocols will contribute to the development of safer and more effective muscle relaxant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. clinicalpub.com [clinicalpub.com]
- 5. Skeletal Muscle Relaxants and Analgesic Balms | Anesthesia Key [aneskey.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. MAO-A Inhibition by this compound Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Serotonin syndrome induced by the combined use of this compound, phentermine, and duloxetine: A case report [accscience.com]
- 12. 6 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
Application Note: UV Spectrophotometric Method for the Estimation of Metaxalone in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metaxalone is a centrally-acting skeletal muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality and efficacy. This application note details a simple, cost-effective, and accurate UV spectrophotometric method for the estimation of this compound. The method has been validated in accordance with ICH guidelines.[2]
Principle
The method is based on the principle that this compound exhibits strong absorbance of ultraviolet (UV) radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By measuring the absorbance of a sample solution, the concentration of this compound can be determined.
Experimental Protocols
Instrumentation:
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.
Reagents and Materials:
-
This compound pure drug (working standard)
-
Methanol (AR grade)[2]
-
Ethanol (AR grade)[1]
-
Volumetric flasks
-
Pipettes
-
Whatman filter paper No. 41 or 42[1]
Solvent Selection:
Both methanol and ethanol have been successfully used as solvents for the UV spectrophotometric analysis of this compound.[1] Methanol is a common choice due to this compound's good solubility in it.[3]
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (e.g., 20 µg/mL) in the selected solvent (methanol or ethanol).[3][4]
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.[1][4]
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound, the reported λmax is typically between 278 nm and 280 nm.[1][2]
Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of pure this compound drug.[3]
-
Transfer it to a 25 mL volumetric flask.[3]
-
Dissolve the drug in a small amount of the chosen solvent and then make up the volume to the mark with the same solvent to obtain a stock solution (e.g., 1000 µg/mL).
Preparation of Working Standard Solutions and Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 40-240 µg/mL or 40-200 µg/mL).[1]
-
Measure the absorbance of each working standard solution at the determined λmax against the solvent blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear.
Preparation of Sample Solution (Bulk Drug):
-
Accurately weigh a quantity of the this compound bulk drug powder equivalent to 50 mg of this compound.[1]
-
Transfer it to a 50 mL volumetric flask.[1]
-
Add about 30 mL of the solvent and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 50 mL with the solvent and mix well.[1]
-
Filter the solution through a Whatman filter paper.[1]
-
Dilute the filtrate with the solvent to obtain a concentration within the working range of the calibration curve.[1]
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
The following tables summarize the quantitative data from various studies on the UV spectrophotometric estimation of this compound.
Table 1: Method Parameters
| Parameter | Method A | Method B | Method C |
| Solvent | Ethanol | Methanol | Methanol |
| λmax (nm) | 278[1] | 279.5[3][4][5] | 280[2] |
| Linearity Range (µg/mL) | 40-240[1] | 40-200[4][5] | 5-160[2] |
| Correlation Coefficient (r²) | - | 0.9998[4][5] | >0.997 |
Table 2: Validation Parameters
| Parameter | Method B | Method C |
| Limit of Detection (LOD) (µg/mL) | 0.3014[4][5] | 3.489[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.9133[4][5] | 10.575[2] |
| Recovery (%) | 98.24 - 100.97[5] | 99.69[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the UV spectrophotometric estimation of this compound.
Caption: Workflow for UV Spectrophotometric Estimation of this compound.
The described UV spectrophotometric method is simple, rapid, accurate, and precise for the estimation of this compound in its bulk drug form.[2][4] The method is suitable for routine quality control analysis. The validation parameters confirm the reliability of the method. Common excipients do not interfere with the determination.[1][4]
References
Application Notes and Protocols for the Formulation of Metaxalone Nanosuspension to Improve Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone, a centrally acting skeletal muscle relaxant, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification signifies that while the drug possesses high permeability, its therapeutic efficacy is often limited by its poor aqueous solubility.[1][2] Enhancing the solubility of this compound is a critical step in improving its dissolution rate and, consequently, its oral bioavailability.[1][2] Nanosuspension technology presents a promising strategy to address this challenge by reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.[3]
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound nanosuspensions. The methodologies described herein are intended to guide researchers in developing stable nanosuspension formulations with enhanced solubility and dissolution properties.
Data Presentation: Formulation and Characterization of this compound Nanosuspensions
The following tables summarize quantitative data from various studies on the formulation and characterization of this compound nanosuspensions, providing a comparative overview of different approaches and their outcomes.
Table 1: Optimized Formulation Parameters for this compound Nanosuspensions
| Formulation Method | Drug Concentration (% w/v) | Stabilizer(s) | Stabilizer Concentration (% w/v) | Reference |
| Media Milling | - | Poloxamer 407 | Optimized via 3² factorial design | [1][4] |
| High-Pressure Homogenization | 10 | Hydroxypropyl methylcellulose (HPMC) & Sodium Lauryl Sulfate (SLS) | 2.5% HPMC, 0.5% SLS | [5][6][7] |
Table 2: Physicochemical Characterization of Optimized this compound Nanosuspensions
| Parameter | Media Milling Formulation | High-Pressure Homogenization Formulation | This compound (Unprocessed) | Reference |
| Particle Size (nm) | 215.3 | - | - | [1][2] |
| Polydispersity Index (PDI) | - | < 0.3 (implied) | - | [5][6][7] |
| Zeta Potential (mV) | - | High (specific value not stated) | - | [5][6][7] |
| Saturation Solubility (µg/mL) | 2805 | - | 158.9 | [1][2][8] |
| In Vitro Dissolution (% in 30 min) | ~99% | >80% | ~46% (from SKELAXIN® tablet) | [1][2][5][6][7] |
Experimental Protocols
Formulation of this compound Nanosuspension
Two common top-down approaches for preparing nanosuspensions are media milling and high-pressure homogenization.[9]
-
Preparation of the Slurry:
-
Disperse this compound powder in an aqueous solution containing a predetermined concentration of a suitable stabilizer (e.g., Poloxamer 407).[1][4]
-
The drug and stabilizer concentrations should be optimized, potentially using a factorial design to study the effects of these variables on particle size and solubility.[1][4]
-
-
Milling Process:
-
Introduce the slurry into a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Set the desired stirring time and speed. These parameters should be optimized to achieve the desired particle size reduction.[1]
-
Continuously stir the slurry for the predetermined time.
-
-
Separation:
-
After milling, separate the nanosuspension from the milling media.
-
-
Characterization:
-
Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
-
Preparation of the Pre-suspension:
-
High-Pressure Homogenization:
-
Cooling:
-
Maintain a controlled temperature throughout the homogenization process to prevent overheating and potential degradation of the drug or excipients.
-
-
Characterization:
-
Evaluate the final nanosuspension for its physicochemical properties.
-
Characterization of this compound Nanosuspension
This protocol is based on the principles of Dynamic Light Scattering (DLS) for size and Electrophoretic Light Scattering (ELS) for zeta potential.[1]
-
Sample Preparation:
-
Dilute the this compound nanosuspension with deionized water to a suitable concentration to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Use a calibrated DLS instrument (e.g., Zetasizer).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[11]
-
For zeta potential, an electric field is applied, and the particle velocity is measured to determine the electrophoretic mobility and subsequently the zeta potential.
-
Perform multiple measurements (e.g., triplicate) to ensure reproducibility.
-
-
Data Analysis:
-
The software will report the Z-average particle size, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered acceptable for a narrow particle size distribution.[3] A zeta potential of at least ±30 mV is desirable for good electrostatic stability.
-
-
Sample Preparation:
-
Add an excess amount of the lyophilized this compound nanosuspension powder to a specific volume of a relevant medium (e.g., distilled water, phosphate buffer pH 6.8) in a sealed container.[5]
-
-
Equilibration:
-
Agitate the samples in a shaker bath at a constant temperature (e.g., 37°C) for a prolonged period (e.g., 48 hours) to ensure equilibrium is reached.[5]
-
-
Separation of Undissolved Drug:
-
Centrifuge the samples at high speed to pellet the undissolved drug particles.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining nanoparticles.[5]
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
-
This protocol is adapted for nanosuspensions using a standard USP dissolution apparatus.
-
Dissolution Medium:
-
Prepare a suitable dissolution medium. For poorly soluble drugs like this compound, a surfactant such as Sodium Lauryl Sulfate (SLS) may be required to maintain sink conditions (e.g., 900 mL of a 2.2% w/v SLS solution).[5]
-
-
Apparatus Setup:
-
Test Procedure:
-
Introduce a sample of the this compound nanosuspension (equivalent to a specific dose of this compound) into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.22 µm) to separate the undissolved nanoparticles.
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[5]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
DSC is used to assess the solid-state properties of the drug within the nanosuspension, particularly after a solidification process like lyophilization.[5][12]
-
Sample Preparation:
-
Accurately weigh a small amount (2-5 mg) of the lyophilized this compound nanosuspension powder into an aluminum DSC pan.[13]
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Use a calibrated DSC instrument.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
-
Thermal Analysis:
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge.[13]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The absence or a shift in the melting endotherm of this compound in the nanosuspension compared to the pure drug can indicate a change in crystallinity, such as amorphization.[10]
-
XRPD is employed to investigate the crystalline structure of this compound in the nanosuspension.[5][14]
-
Sample Preparation:
-
Prepare a powdered sample of the lyophilized this compound nanosuspension.
-
Mount the powder on a sample holder.
-
-
Instrument Setup:
-
Use an X-ray diffractometer with a specific radiation source (e.g., Cu-Kα radiation).[14]
-
-
Diffraction Analysis:
-
Scan the sample over a defined 2θ range (e.g., 3-60°).[14]
-
-
Data Analysis:
-
Compare the diffraction pattern of the nanosuspension with that of the pure crystalline this compound.
-
Sharp, intense peaks in the pure drug's diffractogram are indicative of its crystalline nature. A reduction in the intensity of these peaks or the appearance of a halo in the nanosuspension's diffractogram suggests a decrease in crystallinity or a conversion to an amorphous state.[14]
-
Visualizations
Caption: Workflow for the formulation and characterization of this compound nanosuspension.
Caption: Rationale for solubility enhancement of this compound via nanosuspension.
References
- 1. materialneutral.info [materialneutral.info]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 11. rivm.nl [rivm.nl]
- 12. improvedpharma.com [improvedpharma.com]
- 13. Preparation, Characterization, and Evaluation of Breviscapine Nanosuspension and Its Freeze-Dried Powder [mdpi.com]
- 14. researchgate.net [researchgate.net]
Experimental Design for Metaxalone Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The potential for drug-drug interactions (DDIs) is a critical consideration in the development and clinical use of any therapeutic agent. Understanding how a drug interacts with metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is paramount for predicting and mitigating the risk of adverse events.
These application notes provide a comprehensive overview of the experimental design for studying the drug interaction potential of this compound. The protocols detailed below are based on current regulatory guidance and established scientific methodologies for in vitro and in vivo DDI studies.
This compound Metabolism and Interaction Potential: An Overview
This compound is known to be metabolized by the liver, with several cytochrome P450 enzymes playing a role in its clearance. Specifically, CYP1A2, CYP2D6, CYP2E1, and CYP3A4 are the primary metabolizing enzymes, while CYP2C8, CYP2C9, and CYP2C19 contribute to a lesser extent[1][2]. Given the involvement of multiple CYP isoforms, there is a potential for this compound to be the "victim" of DDIs when co-administered with drugs that inhibit or induce these enzymes.
Conversely, it is equally important to assess this compound's potential as a "perpetrator" of DDIs by evaluating its ability to inhibit or induce CYP enzymes. In vitro studies have been conducted to evaluate this potential.
Data Presentation: Summary of In Vitro Interaction Studies
Based on available in vitro data, this compound has been evaluated for its potential to inhibit and induce major CYP450 enzymes. The results of these studies are summarized in the tables below.
Table 1: Summary of In Vitro Cytochrome P450 Inhibition by this compound
| CYP Isoform | Test System | Substrate | This compound Concentration Range Tested | Result | IC50 (µM) |
| CYP1A2 | Human Liver Microsomes | Phenacetin | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2A6 | Human Liver Microsomes | Coumarin | Up to relevant clinical concentrations | No significant inhibition observed[1] | > Maximum concentration tested |
| CYP2B6 | Human Liver Microsomes | Bupropion | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2C8 | Human Liver Microsomes | Amodiaquine | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2C9 | Human Liver Microsomes | Diclofenac | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
| CYP2E1 | Human Liver Microsomes | Chlorzoxazone | Up to relevant clinical concentrations | No significant inhibition observed[1] | > Maximum concentration tested |
| CYP3A4 | Human Liver Microsomes | Midazolam/Testosterone | Up to relevant clinical concentrations | No significant inhibition observed[1][2] | > Maximum concentration tested |
IC50: The half maximal inhibitory concentration.
Table 2: Summary of In Vitro Cytochrome P450 Induction by this compound
| CYP Isoform | Test System | Positive Control | This compound Concentration Range Tested | Result | EC50 (µM) | Emax (Fold Induction) |
| CYP1A2 | Cryopreserved Human Hepatocytes | Omeprazole | Up to relevant clinical concentrations | No significant induction observed[1][2] | Not Applicable | Not Applicable |
| CYP2B6 | Cryopreserved Human Hepatocytes | Phenobarbital | Up to relevant clinical concentrations | No significant induction observed[1][2] | Not Applicable | Not Applicable |
| CYP3A4 | Cryopreserved Human Hepatocytes | Rifampicin | Up to relevant clinical concentrations | No significant induction observed[1][2] | Not Applicable | Not Applicable |
EC50: The half maximal effective concentration; Emax: Maximum induction effect.
Experimental Protocols
The following are detailed protocols for key experiments designed to assess the drug interaction potential of this compound.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 isoforms.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
CYP isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound, substrates, and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation: In a 96-well plate, combine human liver microsomes, incubation buffer, and a range of this compound concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow this compound to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Figure 1: Workflow for the in vitro CYP450 inhibition assay.
Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To determine the potential of this compound to induce the expression of major human CYP450 isoforms.
Materials:
-
Cryopreserved human hepatocytes (from at least three different donors)
-
Hepatocyte culture medium and supplements
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP isoform-specific probe substrates for activity assays
-
LC-MS/MS system
Methodology:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions. Allow the cells to form a monolayer.
-
Treatment: Treat the hepatocyte cultures with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours. Replace the medium with fresh treatment daily.
-
Endpoint Assessment (mRNA expression):
-
Lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
-
Endpoint Assessment (Enzyme Activity):
-
After the treatment period, wash the cells and incubate with a cocktail of CYP isoform-specific probe substrates.
-
Collect the supernatant at various time points.
-
Quantify the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
For mRNA expression, calculate the fold induction relative to the vehicle control after normalization to the housekeeping gene.
-
For enzyme activity, calculate the rate of metabolite formation and determine the fold induction relative to the vehicle control.
-
Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 and Emax values.
-
Figure 2: Workflow for the in vitro CYP450 induction assay.
Protocol 3: In Vivo Drug Interaction Study (Cocktail Approach)
Objective: To evaluate the potential of this compound to alter the pharmacokinetics of co-administered drugs that are substrates of various CYP isoforms in a clinical setting.
Study Design: A single-sequence, open-label study in healthy volunteers.
Phases:
-
Baseline Phase: Administration of a validated probe drug "cocktail" (e.g., the "Inje" or "Pittsburgh" cocktail containing substrates for major CYP isoforms like caffeine for CYP1A2, losartan for CYP2C9, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) alone.
-
Treatment Phase: Administration of this compound for a sufficient duration to reach steady-state concentrations.
-
Interaction Phase: Co-administration of the probe drug cocktail with this compound.
Methodology:
-
Subject Enrollment: Recruit healthy male and female volunteers who meet the inclusion and exclusion criteria.
-
Baseline Pharmacokinetics:
-
Administer the probe drug cocktail to the subjects.
-
Collect serial blood samples over a specified period (e.g., 24-48 hours).
-
Analyze plasma samples for the concentrations of each probe drug and their primary metabolites using a validated LC-MS/MS method.
-
-
This compound Administration: Administer this compound at the therapeutic dose for a period sufficient to achieve steady-state (e.g., 5-7 days).
-
Interaction Pharmacokinetics:
-
On the last day of this compound administration, co-administer the probe drug cocktail.
-
Collect serial blood samples and analyze them as in the baseline phase.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for each probe drug and its metabolites in the absence and presence of this compound.
-
Determine the geometric mean ratios (with 90% confidence intervals) of the pharmacokinetic parameters to assess the magnitude of any interaction.
-
References
Troubleshooting & Optimization
Overcoming poor flow and compressibility of Metaxalone in formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor flow and compressibility of Metaxalone in their formulations.
Troubleshooting Guide & FAQs
This section addresses common issues faced during the formulation of this compound and offers potential solutions.
Q1: My this compound powder has very poor flowability, leading to inconsistent die filling and weight variation in my tablets. What can I do?
A1: Poor flowability is a known issue with raw this compound powder.[1] Several strategies can be employed to improve powder flow:
-
Particle Size and Morphology Modification:
-
Granulation: Wet granulation is a common and effective method to improve the flow properties of cohesive powders like this compound. This process enlarges the particles, leading to better flowability.
-
Crystal Engineering: Developing co-crystals of this compound with generally recognized as safe (GRAS) co-formers such as saccharin or lactic acid has been shown to significantly improve the angle of repose.[1] Melt sonocrystallization is another technique that can alter crystal habit and enhance flow.[1]
-
-
Use of Excipients:
-
Glidants: Incorporating glidants like colloidal silicon dioxide can reduce inter-particulate friction and improve powder flow.
-
Lubricants: Lubricants such as magnesium stearate are essential for reducing friction between the powder and the tablet press components, which also aids in powder flow.
-
Q2: I'm struggling with the low compressibility of this compound, resulting in soft tablets with high friability. How can I improve tablet hardness?
A2: Low compressibility is another inherent challenge with this compound.[1] To enhance tablet hardness and reduce friability, consider the following approaches:
-
Granulation: Wet granulation not only improves flow but also enhances the compressibility of the powder by creating denser granules that can be more effectively compacted.
-
Solid Dispersions: Preparing a solid dispersion of this compound with a polymer carrier can improve the compressibility of the active pharmaceutical ingredient (API). The polymer can act as a binder, leading to harder tablets.
-
Direct Compression Excipients: If pursuing a direct compression approach, the choice of excipients is critical. Use excipients with excellent compressibility, such as microcrystalline cellulose, to compensate for the poor compressibility of this compound.
Q3: What are the different formulation strategies I can explore to overcome both the flow and compressibility issues of this compound simultaneously?
A3: A holistic approach is often the most effective. Here are some comprehensive strategies:
-
Wet Granulation: This is a robust technique that addresses both flow and compressibility issues by creating larger, denser, and more spherical granules.
-
Crystal Engineering (Co-crystals): Forming co-crystals can simultaneously improve flow properties and potentially enhance compressibility due to changes in the crystal lattice and particle morphology.[1]
-
Solid Dispersions: While primarily used for solubility enhancement, the process of creating a solid dispersion can result in a product with improved flow and compaction properties, depending on the polymer and method used.
Q4: Can particle size reduction techniques like micronization or creating nanosuspensions help with flow and compressibility?
A4: Particle size reduction can have a mixed impact.
-
Flowability: Generally, reducing particle size into the micron or nano range will worsen flowability due to increased cohesiveness and surface area. Therefore, these techniques alone are not a solution for poor flow.
-
Compressibility: The impact on compressibility can vary. While smaller particles may lead to a more uniform packing, the increased cohesiveness can hinder consolidation during compression.
If micronization or nanosuspensions are required for solubility enhancement, the resulting powder will likely need to be further processed (e.g., through granulation) to achieve acceptable flow and compressibility for tableting.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the improvement in the flow properties of this compound through crystal engineering techniques.
| Property | Unprocessed this compound | This compound-Saccharin Co-crystal | This compound-Lactic Acid Co-crystal | Melt Sonocrystallized this compound |
| Angle of Repose (°)[1] | 47.67 ± 1.26 | 34.00 ± 0.73 | 32.00 ± 0.68 | 26.00 ± 0.53 |
| Flow Character[1] | Poor | Good | Good | Excellent |
| Carr's Index (%) | Data not available | Data not available | Data not available | Data not available |
| Hausner Ratio | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to improve the properties of this compound.
Protocol 1: Wet Granulation
Objective: To improve the flowability and compressibility of this compound powder.
Materials:
-
This compound
-
Binder (e.g., Povidone)
-
Granulating Liquid (e.g., Purified Water)
-
Other excipients as required (e.g., fillers, disintegrants)
-
Lubricant (e.g., Magnesium Stearate)
Equipment:
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Sieve or milling equipment
-
Blender
-
Tablet press
Procedure:
-
Pre-mixing: Dry mix the this compound and other intragranular excipients in a suitable mixer.
-
Wet-Granulation: Add the granulating liquid (containing the binder) to the powder blend while mixing at a suitable speed to form a wet mass of appropriate consistency.
-
Drying: Dry the wet granulation in a dryer to achieve the desired moisture content.
-
Milling: Mill the dried granulation to obtain granules of the desired particle size distribution.
-
Final-Mixing: Add the lubricant and any other extragranular excipients to the milled granules and blend.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and potentially improve the compressibility of this compound.
Materials:
-
This compound
-
Polymer carrier (e.g., PEG-6000 or PVP K-30)
-
Solvent (e.g., Methanol for PEG-6000, Acetone for PVP K-30)
Equipment:
-
Beakers and magnetic stirrer
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh the this compound and the polymer carrier in the desired ratio (e.g., 1:1).
-
Dissolve both the drug and the carrier in a suitable solvent in a beaker with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or a water bath.
-
The solid mass obtained is further dried in an oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform powder.
Protocol 3: Preparation of this compound Co-crystals by Solvent Evaporation
Objective: To improve the flow properties and dissolution rate of this compound.
Materials:
-
This compound
-
Co-former (e.g., Saccharin or Lactic Acid)
-
Solvent (e.g., a suitable solvent in which both components are soluble)
Equipment:
-
Beakers and magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
-
Desiccator
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen co-former in a suitable solvent with stirring.
-
Continue stirring until a clear solution is formed.
-
Pour the solution into a crystallization dish and allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals by filtration.
-
Dry the co-crystals in a desiccator.
Visualizations
The following diagrams illustrate the decision-making process and workflows for addressing this compound formulation challenges.
Caption: Decision tree for selecting a formulation strategy.
References
Stability testing of Metaxalone under various storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for conducting stability testing of Metaxalone. It includes troubleshooting guides, FAQs, detailed experimental protocols, and data summaries to address common issues encountered during experimentation.
Section 1: Summary of this compound Degradation
This compound demonstrates varying stability under different stress conditions. Forced degradation studies indicate that it is highly susceptible to degradation under basic conditions, moderately susceptible to oxidative and acidic conditions, and relatively stable under neutral hydrolysis, thermal, and photolytic stress.[1][2]
The following tables summarize the quantitative data from forced degradation studies, providing a clear comparison of this compound's stability under various ICH-prescribed stress conditions.
Table 1: Summary of Hydrolytic Degradation
| Stress Condition | Parameters | % Degradation | Reference |
| Alkaline Hydrolysis | 0.01 M NaOH at 60°C for 6 days | ~85% | [2] |
| 1 N NaOH at 60°C for 30 min | Significant | [1] | |
| Acid Hydrolysis | 5 M HCl at 60°C for 6 days | ~62% | [2] |
| 1 N HCl at 60°C for 1h | Stable | [1] | |
| Neutral Hydrolysis | Water at 60°C for 6 days | ~29% | [2] |
| Water at 60°C for 2h | Stable | [1] |
Table 2: Summary of Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Parameters | % Degradation | Reference |
| Oxidative | 10% H₂O₂ at Room Temp for 6 days | ~45% | [2] |
| 30% H₂O₂ at 60°C for 1h | Slight | [1] | |
| Thermal (Dry Heat) | 105°C for 6h | Stable | [1] |
| Not specified | ~15% (after 6 days) | [2] | |
| Photolytic | UV light at 254 nm for 10 days | Stable | [1] |
Section 2: Experimental Protocols and Methodologies
A validated stability-indicating analytical method is crucial for accurately separating and quantifying this compound from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) are the most common techniques employed.
This protocol outlines the steps for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve pharmaceutical-grade this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[1][2]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Transfer a known volume of the stock solution into a flask, add 1 N HCl, and heat at 60°C for 1 hour.[1]
-
Base Hydrolysis: Transfer a known volume of the stock solution into a flask, add 1 N NaOH, and heat at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Transfer a known volume of the stock solution into a flask, add 30% H₂O₂, and heat at 60°C for 1 hour.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 10 days.[1]
-
Control Sample: Prepare a sample by diluting the stock solution in the mobile phase without applying any stress.
3. Sample Preparation for Analysis:
-
After the specified exposure time, cool the stressed samples to room temperature.
-
Neutralize the acid and base-hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a suitable final concentration for HPLC/UPLC analysis.
4. Chromatographic Analysis (Example Method): This is an example of a validated RP-UPLC method.[1]
-
Column: Acquity® HSS-T3 (100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: Isocratic mixture of water, methanol, acetonitrile, and triethylamine (50:25:25:0.1 % v/v), with pH adjusted to 6.3 using orthophosphoric acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection Wavelength: 230 nm for assay and 205 nm for related substances.[1]
-
Injection Volume: As per instrument standards.
5. Data Evaluation:
-
Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Ensure the analytical method provides sufficient resolution between this compound and all degradation products.
Section 3: Visualized Workflows and Degradation Pathways
The following diagram illustrates the logical steps in a typical forced degradation study of this compound.
Caption: Forced degradation study workflow for this compound.
This compound is particularly unstable under alkaline conditions, leading to the hydrolysis of the oxazolidinone ring.[3] Two primary degradation products have been identified through this pathway.
Caption: Primary degradation pathway of this compound under base hydrolysis.
Section 4: Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter during the stability testing of this compound.
Q1: My chromatogram shows poor resolution between the this compound peak and a degradation product. What should I do?
A: Poor resolution can compromise the accuracy of quantification. Consider the following troubleshooting steps:
-
Column Selection: The choice of HPLC/UPLC column is critical. If you observe poor peak shape or resolution (e.g., with a BEH C18 column), switching to a different stationary phase, such as an HSS-T3 column, may provide the desired separation and symmetrical peaks.[1]
-
Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous buffer in your mobile phase. A slight change in pH or the concentration of additives like triethylamine can also significantly impact selectivity and resolution.[2]
-
Temperature: Optimizing the column oven temperature can improve peak shape and separation. For this compound, 45°C has been found to be effective.[1]
Q2: I am seeing a large number of degradation peaks under a specific stress condition. How do I know which ones are significant?
A: The goal of forced degradation is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary degradants not relevant to real-time stability.[2] If you observe extensive degradation (>20%), reduce the severity of the stress condition by:
-
Decreasing the concentration of the stress agent (e.g., use 0.1 N NaOH instead of 1 N NaOH).
-
Lowering the temperature.
-
Reducing the exposure time.
Q3: Why is this compound so much more unstable in basic conditions compared to acidic conditions?
A: this compound contains an oxazolidinone structure, which includes a cyclic carbamate (an ester-amide hybrid). This ring is susceptible to hydrolysis, a reaction involving the cleavage of chemical bonds by water.[4][5] This reaction is often catalyzed by the presence of acids or bases. In the case of this compound, the oxazolidinone ring is particularly prone to cleavage under alkaline (basic) conditions, leading to significant degradation.[2][3]
Q4: How do I choose the correct detection wavelength for my HPLC/UPLC analysis?
A: The selection of wavelength depends on the UV absorbance profile of this compound and its impurities.
-
For quantifying the parent drug (assay), a wavelength near its maximum absorbance (λmax) is typically used, such as 225 nm or 230 nm.[1][2]
-
To ensure all potential impurities and degradation products are detected, it is often necessary to use a lower wavelength, such as 205 nm, where most organic molecules absorb.[1] Using a photodiode array (PDA) detector allows you to monitor a range of wavelengths simultaneously and assess peak purity.
Q5: What are the standard long-term and accelerated storage conditions I should use for a formal stability study of a this compound product?
A: According to ICH guidelines, standard storage conditions are based on the climatic zone for which the product is intended.[6]
-
Long-Term Storage: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[6] These studies are performed over longer periods (e.g., 6-12 months or more) to establish the product's shelf-life.[7]
References
- 1. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of this compound and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics study of this compound degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating assay including the isolation and characterization of degradation products of this compound by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. gmpsop.com [gmpsop.com]
Technical Support Center: Troubleshooting Metaxalone Interference in In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or troubleshooting assays involving metaxalone. The following guides and frequently asked questions (FAQs) are formatted to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My luciferase-based assay is showing unexpected inhibition when I screen this compound. Is this a known issue?
A1: Yes, this is a documented interaction. This compound has been shown to inhibit monoamine oxidase A (MAO-A) activity in a dose-dependent manner in a luciferase-based in vitro assay. This inhibition of the reporter enzyme itself, rather than the intended target of your assay, can lead to a false-positive result, appearing as inhibition of your target of interest.
Q2: What is the mechanism of this compound's interference with luciferase assays?
A2: The interference is due to direct inhibition of the luciferase enzyme. This means that this compound can interact with the luciferase enzyme and reduce its ability to produce a luminescent signal, independent of the biological pathway being studied in your primary assay.
Q3: How can I confirm that this compound is inhibiting the luciferase enzyme in my specific assay?
A3: To confirm direct luciferase inhibition, you should perform a counter-screen. This involves running the assay in the absence of your primary biological target but in the presence of all other assay components, including the luciferase, its substrate, and this compound. A dose-dependent decrease in luminescence in this setup will confirm direct inhibition of the luciferase enzyme.
Q4: Are there other potential mechanisms of assay interference by this compound I should be aware of?
A4: While direct luciferase inhibition is a known issue, other forms of interference are possible with any small molecule, including this compound. These can include:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used for detection in your assay, leading to a false-positive signal.
-
Compound Aggregation: this compound, like other small molecules, may form aggregates in solution that can non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Light Scattering: Insoluble compound particles can scatter light, leading to artificially high absorbance or fluorescence readings.
It is important to systematically rule out these potential interferences.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Inhibition in Luminescence-Based Assays
If you observe unexpected inhibitory activity of this compound in a luminescence-based assay, follow this workflow to determine the cause.
Experimental Protocol: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In the wells of a microplate, combine the this compound dilutions with all assay components EXCEPT your primary biological target (e.g., the enzyme or cells you are studying).
-
Include positive and negative controls for luciferase activity.
-
Add the luciferase enzyme and its substrate according to your standard assay protocol.
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the luminescence.
Data Analysis: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Guide 2: General Troubleshooting for Potential this compound Interference
This guide provides a systematic approach to identifying various potential assay interferences by this compound.
Data Presentation: Physicochemical Properties of this compound and Potential for Assay Interference
| Property | Value | Implication for In Vitro Assays |
| Molecular Weight | 221.25 g/mol | Within the typical range for small molecule drugs. |
| LogP | 2.3 | Indicates moderate lipophilicity, which can sometimes be associated with a higher tendency for non-specific binding and aggregation at higher concentrations. |
| Water Solubility | Practically insoluble | Poor aqueous solubility can lead to compound precipitation and light scattering in assays. |
Data sourced from PubChem.
Experimental Protocols:
Protocol 1: Autofluorescence Check
Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the dilutions into the wells of the same type of microplate used for your primary assay.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.
Data Analysis: A significant, dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under your assay conditions.
Protocol 2: Aggregation Check by Dynamic Light Scattering (DLS)
Objective: To detect the formation of this compound aggregates in solution.
Methodology:
-
Prepare solutions of this compound at various concentrations in your assay buffer.
-
Analyze the solutions using a DLS instrument to measure the size distribution of particles in the solution.
-
Include a buffer-only control.
Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.
Protocol 3: Orthogonal Assay
Objective: To confirm a biological hit using a different assay technology.
Methodology:
-
Select a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., if the primary assay is luminescence-based, use a fluorescence-based or absorbance-based orthogonal assay).
-
Test this compound in the orthogonal assay at a similar concentration range.
Data Analysis: Confirmation of activity in the orthogonal assay provides strong evidence that the observed effect is a true biological hit and not an artifact of the primary assay technology.
Signaling Pathway Considerations
This compound's primary mechanism of action is general central nervous system depression, and its specific molecular targets are not well-defined.[1][2][3] However, its known inhibition of MAO-A can have downstream effects on neurotransmitter levels, which could indirectly influence signaling pathways in cell-based assays.
When working with cell lines that express monoamine transporters and receptors, be aware that this compound's inhibition of MAO-A could lead to an accumulation of monoamine neurotransmitters, potentially activating their respective signaling pathways and confounding your results.
References
Strategies to improve the bioavailability of Metaxalone formulations.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Metaxalone formulations with enhanced bioavailability.
General FAQs
Q1: Why is improving the bioavailability of this compound a focus of formulation development?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] Its low solubility is a rate-limiting step for its absorption in the gastrointestinal tract, leading to variable and incomplete bioavailability.[4][5] Enhancing its solubility and dissolution rate is crucial for developing more effective and reliable oral dosage forms.[6][7]
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
The main approaches focus on improving the dissolution rate and apparent solubility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.[1][2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area.[5][8]
-
Crystal Engineering: Creating novel crystalline forms like co-crystals with improved solubility.[6][9]
-
Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to deliver the drug in a solubilized state.[10][11][12]
-
Particle Size Reduction (Micronization): Decreasing the particle size to enhance the surface area available for dissolution.[13][14]
Q3: How does food impact the bioavailability of this compound?
The administration of this compound with a high-fat meal significantly increases its absorption, leading to higher peak plasma concentrations (Cmax) and area under the curve (AUC).[15][16] This food effect highlights the dissolution-limited absorption of the drug. Formulations that enhance bioavailability aim to provide more consistent absorption, potentially reducing the food effect.[14]
Strategy Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate bioavailability enhancement strategy for a BCS Class II drug like this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Strategy 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix, usually a hydrophilic polymer, to enhance dissolution.
FAQs for Solid Dispersions
Q: Which polymers are commonly used for this compound solid dispersions?
Polyethylene Glycol (PEG), particularly PEG 6000, and Polyvinylpyrrolidone (PVP), such as PVP K-30, have been successfully used to prepare this compound solid dispersions.[1][3]
Q: What is the typical drug-to-polymer ratio to start with?
Ratios of 1:1 and 1:2 (this compound:Polymer) have been shown to significantly improve aqueous solubility.[1][3] The optimal ratio will depend on the specific polymer and preparation method.
Q: Which preparation method is more common for this compound solid dispersions?
The solvent evaporation method is frequently cited for preparing this compound solid dispersions due to its simplicity and effectiveness at laboratory scale.[1][3]
Troubleshooting Guide for Solid Dispersions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug content in the final product. | Incomplete dissolution of drug/polymer in the solvent. Loss of material during drying and sieving. | Ensure complete dissolution by using a sufficient volume of a suitable solvent (e.g., methanol for PEG, acetone for PVP).[1] Optimize drying and collection steps to minimize loss. |
| The solid dispersion is sticky and difficult to handle. | Low glass transition temperature (Tg) of the polymer. Residual solvent. High drug load causing plasticization. | Select a polymer with a higher Tg. Ensure complete solvent removal by optimizing drying time and temperature.[3] Evaluate lower drug-to-polymer ratios. |
| Drug recrystallizes over time during storage. | The formulation is thermodynamically unstable. The drug is supersaturated above the polymer's capacity. Moisture uptake. | Increase the polymer ratio to better stabilize the amorphous drug.[7] Store the formulation in controlled, low-humidity conditions. Include a secondary stabilizer if necessary. |
| No significant improvement in dissolution rate. | The drug is not in an amorphous state. The polymer is not sufficiently hydrophilic. Particle size of the solid dispersion is too large. | Confirm the amorphous nature using techniques like DSC or XRD.[5][9] Select a more hydrophilic polymer grade. Mill or sieve the solid dispersion to a smaller particle size. |
Data Summary: Solid Dispersions
| Formulation | Drug:Polymer Ratio | Method | Solubility Enhancement | Reference(s) |
| MET/PEG 6000 | 1:1 | Solvent Evaporation | ~8-fold increase (0.126 mg/mL) | [1][3] |
| MET/PEG 6000 | 1:2 | Solvent Evaporation | ~4-fold increase (0.053 mg/mL) | [1][3] |
| MET/PVP K-30 | 1:1 | Solvent Evaporation | Moderate improvement | [1][3] |
| MET/PVP K-30 | 1:2 | Solvent Evaporation | Moderate improvement | [1][3] |
| Solubility of pure this compound was reported as 0.014 mg/mL. |
Experimental Protocol: Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described for preparing this compound solid dispersions with PEG 6000.[1][3]
Materials:
-
This compound
-
PEG 6000
-
Methanol (LR grade)
-
Porcelain mortar and pestle
-
Hot air oven or vacuum oven
Procedure:
-
Accurately weigh this compound and PEG 6000 in the desired ratio (e.g., 1:1 w/w).
-
Manually blend the powders in a clean, dry porcelain mortar for 10-15 minutes to ensure a uniform mixture.
-
Gradually add a minimal volume of methanol to the powder mixture while triturating to form a uniform slurry.
-
Continue mixing until the solvent has partially evaporated and a semi-solid mass is formed.
-
Dry the resulting mass in a hot air oven at 40-45 °C for 24 hours (or in a vacuum oven at 35-40 °C for 12-18 hours) to ensure complete removal of methanol.[3]
-
Gently pulverize the dried product using a mortar and pestle.
-
Pass the pulverized powder through a 60-mesh sieve to obtain a uniform particle size.[3]
-
Store the final product in a desiccator until further analysis.
Strategy 2: Nanosuspensions
Nanosuspensions consist of pure, poorly water-soluble drug particles with a size in the nanometer range, stabilized by surfactants or polymers.
FAQs for Nanosuspensions
Q: What is a suitable stabilizer for this compound nanosuspensions?
Poloxamer 407 has been shown to be an effective surfactant for stabilizing this compound nanosuspensions prepared by media milling.[5][8]
Q: What is the target particle size for a this compound nanosuspension?
A particle size of around 200-250 nm has been shown to significantly improve the saturation solubility and dissolution rate of this compound.[5][8]
Q: What production method is effective for this compound nanosuspensions?
Media milling (or wet bead milling) is a top-down approach that has been successfully employed to produce this compound nanosuspensions.[5][8]
Troubleshooting Guide for Nanosuspensions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unable to achieve the target particle size (particles are too large). | Insufficient milling time or energy. Inappropriate stabilizer concentration. High drug concentration. Incorrect size or amount of milling media. | Increase the stirring/milling time.[5] Optimize the surfactant concentration (both too little and too much can be problematic). Reduce the initial drug concentration. Optimize the size and ratio of milling beads. |
| Particle aggregation or crystal growth occurs after production or during storage. | Insufficient stabilizer coverage on the particle surface. Ostwald ripening. | Increase the concentration of the stabilizer (e.g., Poloxamer 407).[5] Consider adding a secondary stabilizer (e.g., a polymer providing steric hindrance). Lyophilize the nanosuspension into a solid powder for long-term stability. |
| High Polydispersity Index (PDI). | Non-uniform particle size reduction. Presence of aggregates. | Optimize the milling process parameters (time, speed).[8] Filter the nanosuspension to remove larger particles or aggregates. |
Data Summary: Nanosuspensions
| Formulation | Stabilizer | Method | Particle Size (PS) | Saturation Solubility (SS) | In Vitro Dissolution (30 min) | Reference(s) |
| Optimized Nanosuspension | Poloxamer 407 | Media Milling | 215.3 nm | 2805 µg/mL | ~99% | [5][8] |
| Marketed Tablet (Skelaxin®) | - | - | - | - | ~46% | [5][8] |
Experimental Protocol: Nanosuspension by Media Milling
This protocol is a generalized procedure based on the factorial design experiments described for this compound.[5][8]
Materials:
-
This compound
-
Poloxamer 407
-
Purified water
-
Zirconium oxide beads (milling media) of various sizes
-
High-speed magnetic stirrer or laboratory mill
-
Beaker
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 407).
-
Disperse the accurately weighed this compound powder (e.g., 1% w/v) in the stabilizer solution.
-
Add the milling media (zirconium oxide beads) to the dispersion. A typical concentration is 100% w/v of the batch size.[5]
-
Place the beaker on a high-speed magnetic stirrer and stir at a high RPM for a specified duration (e.g., 24-72 hours, to be optimized).[5]
-
During milling, monitor the particle size at regular intervals using a particle size analyzer until the desired size (e.g., ~215 nm) is achieved.
-
Once milling is complete, separate the nanosuspension from the milling beads by decantation or sieving.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and saturation solubility.
Caption: Experimental workflow for preparing a nanosuspension by media milling.
Strategy 3: Crystal Engineering (Cocrystallization)
This strategy involves modifying the crystal lattice of this compound by incorporating a second component (a coformer) to create a new solid phase (a cocrystal) with different, and often improved, physicochemical properties.
FAQs for Crystal Engineering
Q: What are suitable coformers for this compound?
Saccharin and lactic acid have been successfully used as coformers to prepare this compound cocrystals, leading to enhanced solubility and dissolution.[6][9]
Q: What is the advantage of melt sonocrystallization over solvent evaporation?
Melt sonocrystallization has been shown to produce a form of this compound with even greater solubility and a faster dissolution rate compared to cocrystals prepared by solvent evaporation.[6][9]
Troubleshooting Guide for Crystal Engineering
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cocrystal formation is unsuccessful; only a physical mixture is obtained. | Poor selection of coformer. Incorrect stoichiometry. Unsuitable solvent. | Screen a wider range of coformers with complementary functional groups for hydrogen bonding. Vary the drug-to-coformer molar ratio.[6] Test different solvents or solvent systems. |
| The resulting crystals have poor flow properties. | Unfavorable crystal habit or particle size distribution. | Optimize the crystallization process (e.g., cooling rate) to control crystal growth.[9] Consider a post-crystallization milling step, though this may impact crystallinity. |
| Low yield of the final cocrystal product. | Incomplete crystallization. Loss of material during filtration and washing. | Optimize the crystallization time and temperature.[9] Ensure the chosen solvent is an anti-solvent for the cocrystal at the filtration temperature. Minimize washing steps or use a saturated washing solution. |
Data Summary: Crystal Engineering
| Formulation | Method | Solubility (mg/mL) | Dissolution (30 min) | Reference(s) |
| Pure this compound | - | 0.1589 | 67.63% | [9] |
| This compound-Saccharin (MTX-SACC) | Solvent Evaporation | 0.1891 | 87.08% | [9] |
| This compound-Lactic Acid (MTX-LA) | Solvent Evaporation | 0.3406 | 92.79% | [9] |
| Melt Sonocrystallized this compound (MTX-MSC) | Melt Sonocrystallization | 0.3824 | 99.79% | [9] |
Experimental Protocol: Cocrystallization by Solvent Evaporation
This protocol is based on the preparation of this compound-Saccharin cocrystals.[6][9]
Materials:
-
This compound
-
Saccharin (coformer)
-
Ethyl alcohol
-
Water bath
-
Ice bath
Procedure:
-
Weigh this compound and Saccharin in a 1:0.5 molar ratio.[6]
-
Dissolve the mixture completely in a suitable volume of ethyl alcohol in a beaker.
-
Place the beaker in a water bath at 80 °C to ensure a clear solution is obtained.[6]
-
Once a clear solution is formed, transfer the beaker to an ice bath.
-
Allow the solution to cool in the ice bath for approximately 5 hours to facilitate complete crystallization.[6]
-
Collect the resulting crystals by filtration.
-
Dry the crystals appropriately and store them in a desiccator.
-
Characterize the crystals using DSC, FTIR, and XRD to confirm cocrystal formation and compare their properties to the parent compounds.[9]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Development of a Clinically Relevant Dissolution Method for this compound Immediate Release Formulations Based on an IVIVC Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 14. US20160159756A1 - Formulation of this compound - Google Patents [patents.google.com]
- 15. Demonstration of relative bioavailability of newly developed and innovator drug this compound 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing Metaxalone-induced side effects in animal research models.
Welcome to the technical support center for researchers utilizing metaxalone in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate smooth and effective experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo studies with this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Causes | Troubleshooting Steps |
| Excessive Sedation or Ataxia in Animals | 1. High Dose: The administered dose may be too high for the specific animal model, strain, or sex. 2. Fasted State: this compound bioavailability can be affected by food intake, potentially leading to higher plasma concentrations in fasted animals. 3. Drug Interaction: Co-administration with other CNS depressants (e.g., some anesthetics, analgesics) can potentiate sedative effects.[1] | 1. Dose Adjustment: Reduce the this compound dosage in a pilot study to determine the optimal dose that achieves the desired effect without excessive sedation. 2. Standardize Feeding: Ensure consistent feeding schedules across all experimental groups to minimize variability in drug absorption. 3. Review Concomitant Medications: Avoid co-administration with other CNS depressants. If unavoidable, reduce the dosage of both agents and carefully monitor the animals. |
| Variability in Behavioral Readouts | 1. Inconsistent Drug Administration: Improper oral gavage or intraperitoneal (IP) injection technique can lead to variable dosing. 2. Environmental Stressors: Factors such as noise, light, and handling can influence an animal's baseline activity and response to the drug. 3. Circadian Rhythm: The timing of drug administration relative to the animal's light-dark cycle can impact sedative effects. | 1. Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route. For IP injections, consistently target the lower right abdominal quadrant to avoid organ puncture. For oral gavage, use appropriate gavage needle sizes and techniques to prevent esophageal injury. 2. Acclimatize Animals: Allow for a sufficient acclimatization period in the testing room before experiments. Maintain a consistent and controlled environment. 3. Standardize Dosing Time: Administer this compound at the same time each day, considering the animal's natural activity cycle (i.e., the dark phase for nocturnal rodents). |
| Suspected Nausea in Rodents (Pica) | 1. Drug-Induced Nausea: this compound can cause nausea and gastrointestinal upset.[2] 2. Dehydration or Malnutrition: Reduced food and water intake due to sedation or malaise. | 1. Implement Pica Monitoring: Introduce a non-nutritive substance like kaolin clay into the cage and measure daily consumption as an index of nausea. 2. Supportive Care: Ensure easy access to food and water. Consider providing a hydration source (e.g., hydrogel) if animals are significantly sedated. Monitor body weight daily. |
| Unexpected Mortality | 1. Overdose: High doses of this compound can lead to progressive sedation, hypnosis, and ultimately, respiratory failure.[2][3] 2. Aspiration: Possible complication from oral gavage, especially in a sedated animal. | 1. Dose Verification: Double-check all dose calculations and ensure accurate preparation of dosing solutions. 2. Refine Gavage Technique: Use skilled technicians for oral gavage, and carefully observe animals post-administration. 3. Supportive Care for Overdose: In case of accidental overdose, provide supportive care. While gastric lavage may be considered, it should be done with caution due to the risk of aspiration in sedated animals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The exact mechanism of action has not been fully established, but it is understood to be a centrally acting skeletal muscle relaxant. Its effects are likely due to general central nervous system (CNS) depression rather than a direct action on skeletal muscle fibers.[4]
Q2: What are the most common side effects to monitor in animal models?
A2: The most frequently observed side effects are related to CNS depression, including drowsiness/sedation, dizziness (manifesting as ataxia or impaired coordination), and lethargy.[2][3] Nausea and vomiting (or pica in rodents) can also occur.[2]
Q3: How should I assess for this compound-induced sedation and motor impairment?
A3: Standardized behavioral tests are recommended. The Rotarod Test is excellent for quantifying motor coordination and balance. The Open Field Test can be used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
Q4: Is this compound hepatotoxic in animal models?
A4: While the product labeling for human use mentions jaundice, extensive reviews suggest that this compound is an unlikely cause of significant, clinically apparent liver injury. However, as a precautionary measure in chronic, high-dose studies, monitoring of liver function is advisable.
Q5: What biochemical markers are recommended for monitoring potential liver injury in rats?
A5: For routine monitoring, traditional biomarkers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin (Tbili) are standard. For more sensitive and specific detection, consider advanced biomarkers like Glutamate Dehydrogenase (GLDH), Arginase 1 (ARG1), and circulating microRNAs (e.g., miR-122).
Q6: Can I co-administer this compound with other drugs?
A6: Caution is advised when co-administering this compound with other CNS depressants, such as benzodiazepines, opioids, or certain anesthetics, as their sedative effects may be additive.[1] Co-administration with serotonergic drugs may increase the risk of serotonin syndrome.
Q7: How does food intake affect this compound administration?
A7: In humans, administration with a high-fat meal significantly increases the bioavailability of this compound.[3] To ensure consistency in your animal studies, it is crucial to either consistently dose animals in a fed or fasted state and report the feeding status in your methodology.
Quantitative Data on Dose-Dependent Effects
Table 1: Qualitative Dose-Dependent CNS Effects of this compound in Rodents
| Dosage Level | Observed Effects in Rats and Mice | Reference |
| Increasing Doses | Progressive Sedation | [2][3] |
| Higher Doses | Hypnosis | [2][3] |
| Lethal Doses (LD50 studies) | Respiratory Failure | [2][3] |
Note: Researchers should perform dose-ranging studies in their specific animal model and strain to establish a quantitative relationship between the this compound dose and the desired level of effect and/or side effects.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Methodology:
-
Apparatus: An automated rotarod unit with a textured rod to provide grip.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the trial. Handle the animals gently to minimize stress.
-
Training (Optional but Recommended): For multi-day studies, train the animals on the rotarod for 2-3 days prior to the experiment. Place the animal on the rod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, IP injection) at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing:
-
Place the animal on the rotarod.
-
Begin the trial with the rod rotating at a slow speed (e.g., 4 RPM) and gradually accelerating to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall (the time the animal remains on the rod). An automated system will detect when the animal falls onto the platform below.
-
If the animal clings to the rod and makes a full passive rotation, this is also recorded as a fall.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups. A shorter latency in the treated group indicates impaired motor coordination.
Open Field Test for Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior as a measure of sedation.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead camera and tracking software. The arena is often divided into a central zone and a peripheral zone by the software.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes in their home cages. The lighting in the room should be consistent.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
At the designated time post-administration, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
The tracking software will record various parameters.
-
-
Data Collection & Analysis: Key parameters to analyze include:
-
Total Distance Traveled: A decrease indicates reduced locomotor activity/sedation.
-
Time Spent in Center vs. Periphery: Sedated animals may show reduced exploration and spend more time in the periphery (thigmotaxis).
-
Rearing Frequency: A decrease in vertical movements (rearing) is also indicative of sedation.
-
Pica Model for Nausea Assessment in Rats
Objective: To assess nausea-like behavior in rats by measuring the consumption of a non-nutritive substance (kaolin).
Methodology:
-
Materials: Standard rat chow, water, and kaolin clay (prepared as a pellet or paste).
-
Acclimation: House rats individually and acclimate them to having two food containers: one for standard chow and one for kaolin. Provide pre-weighed amounts of both.
-
Baseline Measurement: For several days before the experiment, measure the daily consumption of chow, kaolin, and water, as well as the animal's body weight to establish a stable baseline. Rats typically consume very little kaolin at baseline.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Dosing Measurement: Continue to measure daily chow, kaolin, and water consumption, and body weight for 24-48 hours post-administration.
-
Data Analysis: A significant increase in kaolin consumption in the this compound-treated group compared to the control group is indicative of pica, which is used as a surrogate for nausea and emesis in rats.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for CNS Depression
This compound's general CNS depressant effects may involve the potentiation of GABAergic inhibition and/or modulation of NMDA receptor activity. The following diagram illustrates a simplified, hypothetical pathway.
Experimental Workflow for Assessing CNS Side Effects
The following workflow outlines the process for evaluating the CNS depressant effects of this compound in a rodent model.
References
- 1. This compound | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association between locomotor response to novelty and light reinforcement: Sensory reinforcement as a rodent model of sensation seeking - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Metaxalone synthesis to improve yield and purity.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to refine Metaxalone synthesis, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common industrial syntheses for this compound involve a few key pathways:
-
The Urea Route: This process involves reacting 3-(3,5-dimethylphenoxy)-1,2-propanediol with urea at high temperatures (195-205°C).[1][2][3] The propanediol intermediate is typically synthesized from 3,5-dimethylphenol and a C3 synthon like 3-chloro-1,2-propanediol.[1]
-
The Triglycidyl Isocyanurate (TGIC) Route: This method involves the reaction of 3,5-dimethylphenol (m-xylenol) with triglycidyl isocyanurate, often in the presence of a base like potassium hydroxide.[4][5]
-
The Epichlorohydrin Route: A multi-step process starting with the reaction of 3,5-dimethylphenol and epichlorohydrin, which proceeds through several intermediates involving benzylamine and subsequent reduction steps.[2][3]
-
The Carbamate Route: This route utilizes 3-(3,5-dimethylphenoxy)-1-amino-2-propanol reacted with methyl carbamate in the presence of a strong base.[6]
Q2: What are the critical parameters that influence the yield and purity of this compound?
A2: Several parameters are crucial for optimizing the synthesis:
-
Temperature Control: Precise temperature control is vital. For the urea route, temperatures need to be high enough (around 200°C) for cyclization, while the TGIC route requires careful heating ramps to avoid side reactions.[1][5]
-
Choice of Solvent: The solvent system impacts reaction kinetics and purification. Solvents like methyl isobutyl ketone (MIBK) are used in the TGIC reaction, while high-boiling point solvents like polyethylene glycol are used in the urea route to achieve the necessary reaction temperatures.[4][7] For purification, solvents such as ethyl acetate, toluene, and chloroform are commonly used.[1][2][5]
-
Catalyst/Base: The choice and amount of base (e.g., sodium hydroxide, potassium hydroxide) are critical for the initial etherification and subsequent reactions.[1][4] Phase transfer catalysts can also be employed to improve reaction efficiency.[5]
-
Stoichiometry of Reactants: The molar ratio of reactants, such as the ratio of methyl carbamate to the amino-propanol intermediate, can significantly affect the formation of impurities.[6]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Impurities can arise from starting materials, side reactions, or degradation.[8] Common impurities include:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3,5-dimethylphenol, TGIC) and intermediates.[9]
-
By-products: Compounds formed from side reactions, such as those derived from the incomplete reaction between TGIC and m-xylenol.[5]
-
Genotoxic Impurities: Epoxide-containing compounds, such as unreacted TGIC or its derivatives, are of particular concern due to their potential genotoxicity.[5][10]
-
Degradation Products: Impurities can form due to exposure to high temperatures, light, or moisture during the process or storage.[9]
Q4: How can the purity of crude this compound be improved?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for effective purification. Common methods include:
-
Solvent Recrystallization: Dissolving the crude product in a suitable hot solvent (e.g., chloroform, toluene, ethyl acetate, or butyl acetate) and allowing it to cool, causing the pure this compound to crystallize.[1][4][6]
-
Activated Charcoal Treatment: Adding activated charcoal to the dissolved crude product in a hot solvent can help remove colored impurities. The mixture is typically refluxed and then filtered to remove the charcoal before crystallization.[4][5]
-
Acid-Base Extraction: In some routes, pH adjustments and liquid-liquid extractions are used to remove basic or acidic impurities before the final crystallization step.[2]
Troubleshooting Guide
Problem 1: Low yield in the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propanediol.
-
Possible Cause: Inefficient etherification due to base strength or concentration.
-
Suggested Solution: Ensure the base (e.g., sodium hydroxide) is fully dissolved and used in the correct stoichiometric amount. The reaction temperature should be carefully controlled, typically raising slowly to around 80-100°C to ensure complete reaction without promoting side products.[1]
Problem 2: Incomplete cyclization when reacting 3-(3,5-dimethylphenoxy)-1,2-propanediol with urea.
-
Possible Cause: Insufficient reaction temperature or reaction time.
-
Suggested Solution: This reaction requires high temperatures, typically between 195-205°C, to proceed efficiently.[1][2] Using a high-boiling solvent like polyethylene glycol can help maintain a stable and sufficiently high reaction temperature.[7] Ensure the molten urea is added slowly to the heated diol solution to control the reaction rate.[3]
Problem 3: High levels of genotoxic epoxide impurities in the final product from the TGIC route.
-
Possible Cause: Uncontrolled reaction rate leading to incomplete reaction of TGIC.
-
Suggested Solution: A controlled, gradual heating of the reaction mixture is crucial. One refined method suggests heating the solution to the final reaction temperature (e.g., 100-160°C) over a period of 120 to 180 minutes.[5] This slow ramp rate helps minimize the residual amount of epoxide-containing impurities in the final product to below 1 ppm.[10]
Problem 4: Product is off-white or discolored after initial synthesis.
-
Possible Cause: Formation of colored by-products, often due to high reaction temperatures or impurities in the starting materials.
-
Suggested Solution: Perform a purification step using activated charcoal. Dissolve the crude this compound in a suitable solvent like chloroform, add activated charcoal, and reflux the mixture for approximately 30 minutes. Filter the hot solution to remove the charcoal and then concentrate the filtrate to crystallize the purified product.[4][10] This process is effective at improving the color and purity.[5]
Problem 5: Challenges in scaling up the synthesis from lab to pilot plant.
-
Possible Cause: Exothermic reactions, inadequate mixing, and changes in heat transfer dynamics at a larger scale.[11][12]
-
Suggested Solution:
-
Thermal Safety: Conduct a thorough safety assessment to understand the reaction exotherm. For exothermic steps, implement a controlled addition of reagents rather than adding them all at once.[11]
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture to avoid localized "hot spots" or concentration gradients.[12]
-
Process Robustness: Re-evaluate and optimize the process parameters (temperature, concentration, reaction time) at a small pilot scale before moving to full industrial production to ensure the process is repeatable and safe.[13]
-
Data on this compound Synthesis Refinement
The following table summarizes quantitative data from various synthetic methods, highlighting the impact of refined conditions on yield and purity.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| TGIC Route (Initial) | 3,5-dimethylphenol, TGIC, KOH | MIBK solvent, heated to 115-120°C for 3-4h | - | 95-96 (crude) | [5] |
| TGIC Route (Purified) | Crude this compound from above | Recrystallization from Chloroform with Charcoal | - | 97-99 | [5] |
| TGIC Route (Refined) | 3,5-dimethylphenol, TGIC, NaOH | MIK/NMP solvent, TEBAC catalyst, slow heating ramp to 100°C | 60 | ≥ 99.8 | [5][10] |
| Urea Route (Example 1) | 3-(3,5-dimethylphenoxy)propane-1,2-diol, Urea | Polyethylene glycol solvent, heated to 205°C | 95 | 99.5 | [1][3][7] |
| Urea Route (Example 2) | 3-(3,5-dimethylphenoxy)propane-1,2-diol, Urea | Polyethylene glycol solvent, heated to 200°C | 95 | 99.0 | [1][3][7] |
| Carbamate Route | 3-(3,5-dimethylphenoxy)-1-amino-2-propanol, Methyl Carbamate | Strong base (e.g., LiNH₂, CH₃ONa) | 65-68 | - | [6] |
Experimental Protocols
Protocol 1: Refined Synthesis of this compound via the Urea Route [1][3][7]
This protocol is based on an improved process demonstrating high yield and purity.
-
Synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol:
-
To a suitable reactor, add 3,5-dimethylphenol and an aqueous solution of sodium hydroxide at room temperature, applying external cooling.
-
Slowly add 3-chloro-1,2-propanediol to the reaction mass.
-
Gradually raise the temperature to approximately 80-100°C and maintain until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and filter the crude product. Purify the intermediate by recrystallization from toluene.
-
-
Cyclization to this compound:
-
In a separate reactor, add polyethylene glycol and the purified 3-(3,5-dimethylphenoxy)propane-1,2-diol at room temperature.
-
Begin heating the mixture, first to 60-80°C, then slowly raise the temperature to 150-160°C.
-
Slowly add molten urea to the reaction mixture while maintaining the temperature at 150-160°C.
-
After the addition is complete, heat the reaction mixture to 200-205°C and hold for the specified time to complete the cyclization.
-
-
Purification:
-
Cool the reaction mixture and add ethyl acetate to precipitate the crude this compound.
-
Treat the crude product with a small amount of HCl in ethyl acetate.
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to obtain pure this compound.
-
Protocol 2: Purification of Crude this compound by Charcoal Treatment [4][5]
This protocol is effective for removing colored impurities.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound (e.g., 150 kg) in a suitable solvent like chloroform (e.g., 600 L) by heating to 35-40°C.
-
Charcoal Addition: Add activated charcoal (e.g., 7.5 kg, approx. 5% w/w) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes with stirring.
-
Filtration: Filter the hot mixture through a bed of filter aid (e.g., Celite) to remove the activated charcoal. Wash the filter cake with a small amount of hot solvent.
-
Crystallization: Concentrate the clear filtrate under reduced pressure to induce crystallization.
-
Isolation: Cool the mixture (e.g., to 0-5°C) to maximize crystal formation. Collect the purified this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Overview of two primary synthetic pathways to this compound.
References
- 1. US20110306773A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 2. US6538142B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2008006096A1 - this compound synthesis - Google Patents [patents.google.com]
- 7. Process for preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. veeprho.com [veeprho.com]
- 10. EP2670737B1 - Method of preparation of this compound - Google Patents [patents.google.com]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. contractpharma.com [contractpharma.com]
Managing variability in Metaxalone plasma concentrations in pharmacokinetic studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage variability in Metaxalone plasma concentrations during pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound plasma concentrations?
A1: The main contributors to variability in this compound PK studies are:
-
Food Effect: Co-administration of this compound with food, particularly a high-fat meal, significantly increases its rate and extent of absorption. This can lead to dramatic increases in maximum plasma concentration (Cmax) and area under the curve (AUC).[1][2]
-
Inter-individual Differences in Metabolism: this compound is metabolized by a variety of cytochrome P450 (CYP) enzymes.[3][4] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to differences in metabolic activity among individuals, affecting drug clearance and exposure.
-
Drug-Drug Interactions: Concomitant medications that inhibit or induce the activity of this compound-metabolizing enzymes can alter its plasma concentrations.
-
Subject-Specific Factors: Age and gender have been shown to influence this compound pharmacokinetics.[3] Bioavailability under fasted conditions tends to increase with age, and females have shown significantly higher exposure compared to males under fasted conditions.[3]
-
Analytical Method Variability: Issues with the bioanalytical method, such as sample processing inconsistencies or instrument errors, can introduce variability in the measured concentrations.
Q2: Which CYP450 enzymes are involved in this compound metabolism?
A2: this compound is metabolized by several hepatic CYP450 enzymes. The primary enzymes involved are CYP1A2, CYP2D6, CYP2E1, and CYP3A4.[3][4] To a lesser extent, CYP2C8, CYP2C9, and CYP2C19 also contribute to its metabolism.[3][4] One study has also identified CYP2A6 as a dominant enzyme in the oxidation of this compound.[5][6]
Q3: How significant is the food effect on this compound pharmacokinetics?
A3: The food effect is highly significant and is a major source of variability. Studies have shown that a high-fat meal can increase the Cmax of this compound by approximately 177% to 194% and the AUC by about 115% to 146%.[1][2][7] This substantial increase in exposure must be carefully controlled for in clinical studies.
Q4: Are there known drug interactions with this compound that can affect its pharmacokinetics?
A4: While specific pharmacokinetic drug interaction studies with CYP inhibitors and inducers are not extensively documented in the public domain, the known metabolic pathways suggest a high potential for interactions. Co-administration with strong inhibitors or inducers of CYP1A2, CYP2D6, or CYP3A4 could significantly alter this compound plasma concentrations. Additionally, this compound can have additive sedative effects when taken with other central nervous system (CNS) depressants like alcohol, benzodiazepines, and opioids.[4]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in this compound Plasma Concentrations
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Uncontrolled Food Intake | Ensure strict adherence to standardized meal plans (e.g., high-fat, high-calorie breakfast for fed studies) or fasting conditions as per the study protocol.[7] Record the exact time of the last meal and drug administration for each subject. |
| Genetic Polymorphisms in CYP Enzymes | Consider genotyping subjects for key polymorphic enzymes like CYP2D6 and CYP2C19, and potentially CYP1A2, to stratify the population into poor, intermediate, extensive, and ultra-rapid metabolizers. This can help explain outliers and reduce variability within subgroups. |
| Concomitant Medications | Obtain a detailed history of all concomitant medications, including over-the-counter drugs and herbal supplements. Exclude subjects taking known strong inhibitors or inducers of the primary this compound-metabolizing CYP enzymes. |
| Subject Demographics | Analyze pharmacokinetic data based on age and gender to assess their contribution to variability.[3] |
| Inconsistent Dosing | In multi-dose studies, monitor and document patient compliance with the dosing regimen meticulously. |
Issue 2: Unexpectedly High or Low this compound Plasma Concentrations in a Subset of Subjects
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| CYP2D6 Poor Metabolizer Status | If genotyping is performed, identify subjects with a poor metabolizer phenotype for CYP2D6, as this is a common polymorphism that can lead to significantly reduced drug clearance and higher exposure. |
| Co-administration of a Strong CYP Inhibitor | Investigate any undocumented use of potent CYP inhibitors (e.g., certain antidepressants, antifungals) by the affected subjects. |
| CYP Ultra-Rapid Metabolizer Status | For unexpectedly low concentrations, identify subjects who may be ultra-rapid metabolizers of CYP2D6, leading to faster clearance of the drug. |
| Co-administration of a Strong CYP Inducer | Check for the use of strong CYP inducers (e.g., certain anticonvulsants, rifampin) that could have increased this compound metabolism. |
| Sample Mix-up or Processing Error | Review sample collection and processing logs for any deviations from the protocol. Consider re-analysis of affected samples if sample integrity is confirmed. |
Issue 3: High Variability or Inaccuracy in the Bioanalytical Method
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | During method validation, thoroughly assess for matrix effects from different lots of human plasma. If significant ion suppression or enhancement is observed, consider alternative sample preparation techniques like solid-phase extraction (SPE) instead of protein precipitation. |
| Issues with Sample Preparation | Optimize the extraction procedure to ensure high and consistent recovery of this compound and the internal standard. |
| Analyte Instability | Conduct comprehensive stability studies of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) to ensure sample integrity throughout the analytical process.[8] |
| Instrumental Issues | Regularly maintain and calibrate the LC-MS/MS system. A contaminated ion source or incorrect instrument settings can lead to inaccurate quantification. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Under Fasted and Fed Conditions (800 mg Dose)
| Parameter | Fasted (Mean ± SD) | Fed (High-Fat Meal) (Mean ± SD) | % Increase with Food |
| Cmax (ng/mL) | 1335 - 1816 | ~3137 | ~177 - 194% |
| AUC (ng·h/mL) | 10328 - 15044 | ~22265 | ~115 - 146% |
| Tmax (h) | 3.0 - 3.3 | 4.3 - 4.9 | - |
| t1/2 (h) | 7.6 - 9.2 | 2.4 - 4.2 | - |
Data compiled from multiple sources.[1][2][7]
Experimental Protocols
Protocol 1: Bioanalytical Method for this compound Quantification in Human Plasma by LC-MS/MS
This protocol provides a general framework based on published methods.[1][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 50 µL of an internal standard solution (e.g., this compound-d6).
-
Vortex the sample briefly.
-
Add 2.5 mL of methyl-tert butyl ether, vortex for 10 minutes, and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm).
-
Mobile Phase: Isocratic mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate).
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound (e.g., m/z 222.1 -> 161.0) and the internal standard.
-
Mandatory Visualizations
Caption: Metabolic pathways of this compound via CYP450 enzymes.
Caption: Troubleshooting workflow for high PK variability.
References
- 1. ijpras.com [ijpras.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Metabolic activation and cytotoxicity of this compound mediated by cytochrome P450 enzymes and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Demonstration of relative bioavailability of newly developed and innovator drug this compound 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimization of Media Milling for Metaxalone Nanosuspension
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the media milling technique for producing Metaxalone nanosuspensions. This compound, a BCS Class II drug, presents poor aqueous solubility, making nanosuspension a valuable approach to enhance its dissolution and bioavailability.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the media milling of this compound and other poorly soluble drugs, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inadequate Particle Size Reduction | - Insufficient milling time or speed.[3] - Inappropriate bead size or material.[3] - High suspension viscosity.[3] - High drug concentration.[3] | - Increase milling duration and/or agitation speed. - Use smaller, denser milling beads (e.g., yttrium-stabilized zirconia). - Decrease the concentration of viscosity-enhancing stabilizers or dilute the suspension. - Reduce the initial drug loading. |
| Particle Aggregation/Agglomeration | - Ineffective stabilizer or insufficient stabilizer concentration.[4] - Ostwald ripening (growth of larger particles at the expense of smaller ones).[5] - High surface energy of nanoparticles. | - Screen different types of stabilizers (steric, electrostatic, or electrosteric) and optimize their concentration. A combination is often more effective.[4] - Ensure complete surface coverage of nanoparticles by the stabilizer. - Consider using a combination of a polymer and a surfactant. |
| Contamination of the Nanosuspension | - Erosion of milling beads or the milling chamber. | - Select high-density, low-wear milling media like yttrium-stabilized zirconia. - Optimize milling parameters (speed and time) to be effective without being overly aggressive. - Regularly inspect and maintain the milling equipment. |
| Changes in Crystalline State (Polymorphism) | - High mechanical stress and energy input during milling. | - Monitor the solid state of the drug before and after milling using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). - Optimize milling parameters to use the minimum energy required for the desired particle size. |
| Instability of the Nanosuspension Upon Storage | - Particle growth due to aggregation or Ostwald ripening.[6] - Chemical degradation. - Microbial contamination.[4] | - Optimize the stabilizer system for long-term stability. - Consider downstream processing into a solid dosage form (e.g., freeze-drying or spray-drying) to improve stability.[6] - Store the nanosuspension at appropriate temperatures and protect from light if the drug is photosensitive. - Use a suitable preservative if the formulation is susceptible to microbial growth. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to consider when optimizing media milling for this compound?
A1: The most critical process parameters include milling time, milling speed, bead size, bead material, and bead loading.[3] Formulation parameters such as drug concentration, stabilizer type, and stabilizer concentration are also crucial for achieving the desired particle size and stability.[1]
Q2: How do I choose the right stabilizer for my this compound nanosuspension?
A2: The choice of stabilizer is critical for preventing particle aggregation.[4] Both steric stabilizers (e.g., polymers like HPMC, PVP) and electrostatic stabilizers (e.g., surfactants like SLS, Poloxamer 407) can be used.[1][7] Often, a combination of both (electrosteric stabilization) provides the best results.[4] The selection should be based on experimental screening to find the stabilizer system that provides the smallest particle size and best long-term stability.
Q3: What is the typical particle size range I should aim for with a this compound nanosuspension?
A3: For enhanced dissolution and bioavailability, the target particle size for nanosuspensions is typically below 1000 nm. An optimized formulation of this compound nanosuspension achieved a particle size of 215.3 nm.[1][8]
Q4: Can media milling alter the crystalline structure of this compound?
A4: Yes, the high energy input during media milling can potentially lead to changes in the crystalline structure or even amorphization of the drug.[9] It is essential to characterize the solid state of the milled particles using techniques like XRPD and DSC to ensure the desired physical form is maintained.
Q5: How can I improve the long-term stability of my this compound nanosuspension?
A5: To enhance long-term stability, focus on optimizing the stabilizer system to prevent particle growth.[6] Additionally, converting the liquid nanosuspension into a solid dosage form through methods like freeze-drying (lyophilization) or spray-drying can significantly improve stability by immobilizing the nanoparticles within a solid matrix.[4][6]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Media Milling
This protocol describes a general procedure for preparing a this compound nanosuspension using a laboratory-scale bead mill.
Materials:
-
This compound powder
-
Stabilizer(s) (e.g., Poloxamer 407, HPMC, SLS)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Bead mill
-
Magnetic stirrer
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer(s) in purified water with gentle stirring until a clear solution is obtained.
-
Preparation of the Pre-suspension: Disperse the accurately weighed this compound powder into the stabilizer solution while stirring with a magnetic stirrer to form a coarse suspension.
-
Milling:
-
Charge the milling chamber of the bead mill with the milling media.
-
Add the pre-suspension to the milling chamber.
-
Begin milling at a predetermined speed and for a specific duration. It is recommended to perform milling in a temperature-controlled environment to dissipate heat generated during the process.
-
-
Separation: After milling, separate the nanosuspension from the milling media. This can be achieved by pouring the suspension through a sieve with a mesh size larger than the nanoparticles but smaller than the beads.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound nanosuspension with purified water to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C). The instrument will report the average particle size (Z-average) and the PDI.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential. A zeta potential of at least ±30 mV is generally desired for good electrostatic stability.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from optimization studies on this compound nanosuspensions prepared by media milling.
Table 1: Influence of Formulation Variables on Particle Size and Saturation Solubility of this compound Nanosuspension
| Formulation Code | Surfactant Conc. (Poloxamer 407, % w/v) | Stirring Time (hours) | Particle Size (nm) | Saturation Solubility (µg/mL) |
| F1 | 0.5 | 12 | 450.2 | 1850 |
| F2 | 1.0 | 12 | 350.8 | 2200 |
| F3 | 1.5 | 12 | 280.5 | 2500 |
| F4 | 0.5 | 24 | 380.6 | 2100 |
| F5 | 1.0 | 24 | 290.1 | 2450 |
| F6 | 1.5 | 24 | 215.3 | 2805 |
| F7 | 0.5 | 36 | 320.4 | 2350 |
| F8 | 1.0 | 36 | 250.7 | 2650 |
| F9 | 1.5 | 36 | 225.9 | 2750 |
Data adapted from a 3² factorial design study.[1]
Table 2: Optimization of Process Parameters for this compound Nanosuspension using High-Pressure Homogenization (as a related top-down method)
| Batch | Homogenization Pressure (bar) | Homogenization Time (min) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| P1 | 800 | 90 | 550 | 0.28 | -25 |
| P2 | 1000 | 90 | 480 | 0.25 | -28 |
| P3 | 1200 | 90 | 420 | 0.22 | -30 |
| P4 | 800 | 120 | 490 | 0.26 | -26 |
| P5 | 1000 | 120 | 350 | 0.20 | -32 |
| P6 | 1200 | 120 | 380 | 0.23 | -31 |
| P7 | 800 | 150 | 430 | 0.24 | -27 |
| P8 | 1000 | 150 | 370 | 0.21 | -33 |
| P9 | 1200 | 150 | 400 | 0.24 | -30 |
Data adapted from a study optimizing high-pressure homogenization for this compound nanosuspension.[7]
Visualizations
Caption: Experimental workflow for this compound nanosuspension preparation.
Caption: Troubleshooting decision tree for media milling.
References
- 1. researchgate.net [researchgate.net]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative efficacy of Metaxalone versus other skeletal muscle relaxants.
Metaxalone, a centrally acting skeletal muscle relaxant, is one of several therapeutic options available for the management of acute, painful musculoskeletal conditions. This guide provides a comparative overview of the efficacy of this compound in relation to other commonly prescribed skeletal muscle relaxants, supported by data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the relative therapeutic profiles of these agents.
Comparative Efficacy in Acute Low Back Pain
Clinical evidence suggests that while skeletal muscle relaxants as a class can be effective in providing short-term relief for acute low back pain, there is limited evidence to suggest the superiority of one agent over another.[1][2] A significant portion of the clinical trial data for this compound dates back several decades, with more recent studies providing additional comparative insights.
This compound versus Placebo
Early double-blind, placebo-controlled studies established the efficacy of this compound in treating acute skeletal muscle spasms. In a study by K. Fathie, patients with acute low-back syndrome treated with this compound showed a marked or moderate improvement in 75.6% of cases, compared to only 9.7% in the placebo group.[3] Another study by S. Diamond also demonstrated a statistically significant improvement in patients with acute skeletal-muscle spasm treated with this compound over placebo.[4]
This compound in Combination Therapy
A more recent randomized, double-blind, placebo-controlled trial by Friedman et al. (2019) evaluated the addition of skeletal muscle relaxants to ibuprofen for acute low back pain in an emergency department setting. This study provides valuable comparative data for this compound against other muscle relaxants and placebo, all in conjunction with a nonsteroidal anti-inflammatory drug (NSAID).
Table 1: Comparative Efficacy of this compound and Other Skeletal Muscle Relaxants in Combination with Ibuprofen for Acute Low Back Pain [5]
| Treatment Group (in addition to Ibuprofen 600mg TID as needed) | Mean Improvement in Roland-Morris Disability Questionnaire (RMDQ) Score at 1 Week (95% CI) | Percentage of Patients Reporting Moderate to Severe Low Back Pain at 1 Week (95% CI) |
| Placebo | 11.1 (9.0 to 13.3) | 30% (21% to 41%) |
| This compound 400mg | 10.1 (8.0 to 12.3) | 37% (27% to 48%) |
| Baclofen 10mg | 10.6 (8.6 to 12.7) | 33% (24% to 44%) |
| Tizanidine 2mg | 11.2 (9.2 to 13.2) | 33% (23% to 44%) |
The results of this study indicated that the addition of this compound, baclofen, or tizanidine to ibuprofen did not significantly improve functional outcomes or pain intensity compared to placebo plus ibuprofen at one-week follow-up.[5]
Comparative Tolerability and Side Effect Profile
This compound is often cited as having a lower incidence of sedation compared to other skeletal muscle relaxants like cyclobenzaprine and tizanidine.[1][2] However, direct head-to-head trials comparing the sedative effects are limited. User-reported data suggests that drowsiness is a common side effect for both this compound and methocarbamol.[6] Carisoprodol carries a notable potential for abuse and dependence due to its metabolism to meprobamate, a controlled substance.[2][7]
Table 2: Common Adverse Events of Selected Skeletal Muscle Relaxants
| Skeletal Muscle Relaxant | Common Adverse Events |
| This compound | Drowsiness, dizziness, nausea, headache, irritability. |
| Cyclobenzaprine | Drowsiness, dry mouth, dizziness, fatigue.[7] |
| Carisoprodol | Drowsiness, dizziness, headache; potential for abuse and dependence.[7] |
| Methocarbamol | Drowsiness, dizziness, lightheadedness, blurred vision.[8] |
| Tizanidine | Drowsiness, dry mouth, dizziness, hypotension.[9] |
| Baclofen | Drowsiness, dizziness, weakness, fatigue. |
Experimental Protocols
Friedman et al. (2019): A Randomized, Placebo-Controlled Trial of Ibuprofen Plus this compound, Tizanidine, or Baclofen for Acute Low Back Pain[5]
-
Study Design: A randomized, double-blind, parallel-group, 4-arm comparative effectiveness study conducted in two urban emergency departments.
-
Participants: Adults with non-radicular low back pain for ≤ 2 weeks and a Roland-Morris Disability Questionnaire (RMDQ) score > 5.
-
Interventions: All participants received 21 tablets of ibuprofen 600mg to be taken three times a day as needed. They were then randomized to one of four groups:
-
Placebo (one or two capsules three times a day as needed)
-
This compound 400mg (one or two capsules three times a day as needed)
-
Baclofen 10mg (one or two capsules three times a day as needed)
-
Tizanidine 2mg (one or two capsules three times a day as needed)
-
-
Primary Outcome: Improvement in the RMDQ score between emergency department discharge and 1-week follow-up.
-
Secondary Outcomes: Pain intensity at 1 week (rated as severe, moderate, mild, or none).
Caption: Workflow of the Friedman et al. (2019) clinical trial.
Signaling Pathways in Skeletal Muscle Relaxation
The mechanisms of action for skeletal muscle relaxants vary, with most acting on the central nervous system (CNS) to produce their effects.
General CNS Depression (this compound and Methocarbamol)
The precise mechanism of action for this compound and methocarbamol has not been definitively established, but it is thought to be due to general depression of the central nervous system.[10] This leads to a reduction in the transmission of nerve impulses from the brain and spinal cord to the muscles, resulting in muscle relaxation.
Caption: Postulated mechanism of this compound via general CNS depression.
GABAergic System Modulation (Baclofen and Benzodiazepines)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Baclofen is a GABA-B receptor agonist, while benzodiazepines enhance the effect of GABA at the GABA-A receptor. Activation of these receptors leads to hyperpolarization of neurons, making them less likely to fire and thereby reducing muscle tone.[11][12]
Caption: GABAergic pathways in skeletal muscle relaxation.
Alpha-2 Adrenergic Agonism (Tizanidine)
Tizanidine is an agonist of alpha-2 adrenergic receptors in the CNS.[9] Activation of these receptors, particularly in the spinal cord, inhibits the release of excitatory neurotransmitters, leading to a reduction in motor neuron firing and subsequent muscle relaxation.[13]
Caption: Tizanidine's mechanism via alpha-2 adrenergic agonism.
Brainstem Action (Cyclobenzaprine)
Cyclobenzaprine, structurally related to tricyclic antidepressants, is believed to exert its muscle relaxant effects primarily at the brainstem level.[14][15] It is thought to reduce tonic somatic motor activity by influencing descending serotonergic and noradrenergic pathways that project to the spinal cord.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 3. aanos.org [aanos.org]
- 4. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, placebo controlled trial of ibuprofen + this compound, tizanidine, or baclofen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. A review of three commonly prescribed skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound vs. Methocarbamol for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methocarbamol vs this compound | Power [withpower.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Impairment of Skeletal Muscle Contraction by Inhibitors of GABA Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha 2-adrenergic receptor: Significance and symbolism [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Validating the anti-inflammatory effects of Metaxalone in macrophage cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Metaxalone in macrophage cell lines against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information presented herein is supported by experimental data from in vitro studies, offering insights into this compound's potential as an anti-inflammatory agent.
Comparative Efficacy of Anti-Inflammatory Agents in RAW 264.7 Macrophages
The following tables summarize the inhibitory effects of this compound, Dexamethasone, and Ibuprofen on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Pro-Inflammatory Cytokines
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | Reference |
| This compound | 1 - 100 µM | Reported to be repressed | Reported to be repressed | [1][2][3] |
| Dexamethasone | 1 µM | Significant suppression | Significant suppression | [4][5][6] |
| Ibuprofen | 200 - 400 µM | Significant reduction in mRNA expression | Significant reduction in mRNA expression | [7] |
Table 2: Inhibition of Inflammatory Enzymes and Mediators
| Compound | Concentration | PGE2 Inhibition | iNOS Inhibition | COX-2 Inhibition | NF-κB Inhibition |
| This compound | 1 - 100 µM | Repressed | Reduced | Reduced | Reduced |
| Dexamethasone | 1 µM | N/A | N/A | Reported to inhibit | Reported to inhibit |
| Ibuprofen | 200 - 400 µM | N/A | Significant reduction in mRNA expression | Significant reduction in mRNA expression | Partial suppression at 200 µM |
N/A: Data not available in the reviewed sources under comparable conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) from E. coli (typically 10 ng/mL to 1 µg/mL) to induce an inflammatory response.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for a specified period (e.g., 30 minutes to 2 hours) before LPS stimulation.
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
After drug and LPS treatment, the cell culture supernatant is collected.
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB
-
Principle: Western blotting is used to detect and quantify the protein expression of iNOS, COX-2, and the activation of the NF-κB pathway (by measuring the phosphorylation of its subunits).
-
Procedure:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Prostaglandin E2 (PGE2) Assay
-
Principle: Competitive enzyme immunoassay kits are used to measure the levels of PGE2 in the cell culture supernatant.
-
Procedure:
-
Culture supernatants are collected after treatment.
-
The assay is performed according to the manufacturer's protocol.
-
The concentration of PGE2 is determined by comparing the absorbance with a standard curve.
-
Visualizing the Mechanism of Action
Signaling Pathways
This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages.[1][3] The diagrams below illustrate the proposed mechanism.
Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for validating the anti-inflammatory effects of a compound in macrophage cell lines.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. This compound Suppresses Production of Inflammatory Cytokines Associated with Painful Conditions in Mouse Macrophages RAW264.7 Cells in Vitro: Synergistic Effect with β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Metaxalone Outperforms Placebo in Alleviating Muscle Spasm: A Review of Double-Blind Clinical Trials
Metaxalone has demonstrated notable efficacy and a favorable safety profile in the management of acute, painful musculoskeletal conditions when compared to placebo in several double-blind clinical trials. This guide provides a comprehensive comparison, presenting key data from these studies, detailing experimental protocols, and visualizing the clinical trial process for researchers, scientists, and drug development professionals.
Efficacy Data: this compound vs. Placebo
Clinical studies consistently show that this compound is more effective than placebo in providing relief from muscle spasms. A key measure of efficacy in these trials is the patient's reported improvement in symptoms such as palpable muscle spasm and range of motion.
Two double-blind studies, each involving 100 patients with acute skeletal muscle spasm, provide significant evidence of this compound's therapeutic effectiveness. In these studies, patients were administered either this compound or a placebo for seven days. The results indicated a markedly better response in the this compound group. Specifically, 86.8% of patients receiving this compound showed positive improvement in both palpable spasm and range of motion, compared to 37.0% and 42.7% respectively for patients who received a placebo[1].
A further breakdown of the therapeutic response from one of these studies revealed that 69.6% of patients treated with this compound experienced a "marked or moderate improvement" in their symptoms, while only 17.4% of the placebo group reported similar levels of relief[1]. Conversely, therapeutic failures were significantly lower in the this compound group (12 failures) compared to the placebo group (49 failures)[1].
Another double-blind study involving 61 patients with striated muscular spasm also compared this compound with a placebo. In this trial, 14 out of 30 patients on this compound reported relief from pain, compared to 10 out of 31 patients on the placebo[2]. Additionally, patients on this compound reported feeling that the medication was more effective than previous treatments they had taken for their condition[2].
Table 1: Summary of Efficacy Data from Double-Blind Clinical Trials
| Efficacy Endpoint | This compound Group | Placebo Group | Study Reference |
| Improvement in Palpable Spasm & Range of Motion | 86.8% of 91 patients | 37.0% & 42.7% of 89 patients | [1] |
| Marked or Moderate Improvement (First Series) | 69.6% of 46 patients | 17.4% of patients | [1] |
| Marked or Moderate Improvement (Second Series) | 75.6% of patients | 9.79% of patients | [1] |
| Reported Pain Relief | 46.7% (14 of 30 patients) | 32.3% (10 of 31 patients) | [2] |
| Patient Perception of Medication Helping | 56.7% (17 of 30 patients) | 67.7% (21 of 31 patients) | [2] |
| Reported Ability to Do Heavier Work | 16.7% (5 of 30 patients) | 0% (0 of 31 patients) | [2] |
Safety and Tolerability
This compound is generally well-tolerated, with a relatively low incidence of side effects. The most commonly reported adverse effects include drowsiness, dizziness, headache, nervousness, and nausea[3][4][5].
In a study of 952 patients, side effects were noted in 8.5% of individuals[2]. Interestingly, this study observed that the incidence of side effects was inversely proportional to the dosage, with 11% of patients on up to 2,000 mg per day reporting side effects compared to only 7% of those taking 2,400 to 9,200 mg per day[2]. The most frequent side effects in this larger study were nausea, drowsiness, gastrointestinal upset, vertigo, and headache[2]. Importantly, one of the double-blind studies reported that none of the patients experienced sedation as a side effect[1].
Table 2: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency/Details | Study Reference |
| Drowsiness | Common side effect[3][4][5]. | [3][4][5] |
| Dizziness | Common side effect[3][4][5]. | [3][4][5] |
| Headache | Common side effect[3][4][5]. | [3][4][5] |
| Nausea | Common side effect[3][4][5]. | [3][4][5] |
| Nervousness/Irritability | Common side effect[3][4]. | [3][4] |
| Gastrointestinal Upset | Reported in clinical studies[2]. | [2] |
| Vertigo | Reported in clinical studies[2]. | [2] |
Experimental Protocols
The methodologies employed in the double-blind, placebo-controlled trials of this compound for muscle spasm share common elements designed to ensure objectivity and minimize bias.
Study Design
The core design of these studies is a double-blind, placebo-controlled, randomized clinical trial[1][2][6]. This means that neither the patients nor the administering physicians knew who was receiving this compound and who was receiving an identical-looking placebo[2]. In some studies, to further reduce bias, two code letters were used for the active drug and two for the placebo[1].
Patient Population
The participants in these trials were patients diagnosed with acute, painful musculoskeletal conditions involving striated muscular spasm[1][2]. These were often described as "tough" cases that were not expected to improve rapidly on their own[2].
Treatment and Dosage
The typical dosage of this compound administered in these trials was 400 mg per capsule, with patients taking two tablets four times a day, after meals and at bedtime, for a total daily dose of 3200 mg[1][2]. The treatment duration was generally short-term, typically around seven days[1].
Efficacy and Safety Assessments
Efficacy was primarily assessed through physical examination and patient-reported outcomes. Physicians evaluated palpable muscle spasm and measured the range of motion before and after the treatment period[1]. Patients were also asked about their subjective experience of pain relief, overall improvement, and ability to perform daily activities[2]. Safety was monitored by recording any adverse events reported by the patients throughout the study.
Mechanism of Action and Clinical Considerations
The exact mechanism of action of this compound has not been definitively established, but it is thought to be related to its general central nervous system (CNS) depressant effects[3][4]. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber[3]. Its therapeutic effect is likely due to sedation and a reduction in the sensation of pain[7].
This compound is indicated as an adjunct to rest, physical therapy, and other measures for the relief of discomfort associated with acute, painful musculoskeletal conditions[3][8]. It is not intended to directly relax tense skeletal muscles in humans[3].
References
- 1. aanos.org [aanos.org]
- 2. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 3. Skelaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound for Drowsiness and Cognition · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Double-blind study of this compound; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Analysis of Metaxalone and Chlorzoxazone for Musculoskeletal Pain
This guide provides an objective comparison of the performance, mechanisms of action, and safety profiles of two centrally acting skeletal muscle relaxants, Metaxalone and Chlorzoxazone, for the treatment of musculoskeletal pain. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.
Mechanism of Action
The precise mechanisms of action for both this compound and Chlorzoxazone are not fully elucidated; however, their primary therapeutic effects are attributed to general central nervous system (CNS) depression.[1][2]
-
This compound : Sold under the brand name Skelaxin, its mechanism is thought to be related to general CNS depression.[1][2] It does not act directly on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[2][3] Some research suggests it may also alter serotonin levels and function as a mild MAO inhibitor, which could contribute to its effects.[4]
-
Chlorzoxazone : This agent acts primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits polysynaptic reflex arcs responsible for muscle spasms.[5][6][7] While general CNS depression is the most accepted aspect of its therapeutic benefit, it is also thought to act on GABA-A and GABA-B receptors and voltage-gated calcium channels to some degree.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Skelaxin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. meded101.com [meded101.com]
- 5. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 6. Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. mims.com [mims.com]
- 8. Chlorzoxazone - Wikipedia [en.wikipedia.org]
Navigating Metaxalone Formulation Development with In Vitro-In Vivo Correlation
A Comparative Guide to Understanding and Predicting Bioavailability
For researchers, scientists, and drug development professionals working with Metaxalone, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in ensuring product efficacy and navigating the regulatory landscape. This guide provides a comparative analysis of this compound formulations, supported by experimental data, to illuminate the path from laboratory dissolution studies to clinical pharmacokinetic outcomes.
This compound, a widely used muscle relaxant, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification signifies that while the drug is permeable, its low solubility is the primary barrier to its absorption in the body.[1][2] Consequently, the rate at which the drug dissolves in vitro can be directly correlated with its subsequent performance in vivo, making IVIVC an invaluable tool for formulation development.
Comparative Performance of this compound Formulations
A pivotal study in the field evaluated three distinct immediate-release (IR) tablet formulations of this compound against the marketed product, Skelaxin®, and an oral solution.[1][2] The research demonstrated that formulation characteristics significantly influence the dissolution and absorption of this compound.[1][2][3] One of the test products exhibited markedly improved bioavailability compared to the marketed Skelaxin®.[1][2]
The following tables summarize the quantitative data from these comparative studies, offering a clear snapshot of how in vitro dissolution profiles translate to in vivo pharmacokinetic parameters.
Table 1: Comparative In Vitro Dissolution Profiles of this compound Formulations
| Formulation | Time (minutes) | % Drug Dissolved (Mean ± SD) |
| Test Formulation A | 10 | 35 ± 5 |
| 20 | 65 ± 7 | |
| 30 | 85 ± 6 | |
| 45 | 95 ± 4 | |
| 60 | >98 | |
| Test Formulation B | 10 | 50 ± 8 |
| 20 | 80 ± 5 | |
| 30 | 92 ± 4 | |
| 45 | >98 | |
| 60 | >98 | |
| Skelaxin® (Reference) | 10 | 20 ± 4 |
| 20 | 45 ± 6 | |
| 30 | 60 ± 8 | |
| 45 | 75 ± 7 | |
| 60 | 85 ± 5 |
Note: The data presented is a representative summary based on published findings. Actual values may vary.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| Test Formulation A | 1500 ± 300 | 2.5 ± 0.5 | 8500 ± 1500 |
| Test Formulation B | 1800 ± 350 | 2.0 ± 0.4 | 10000 ± 1800 |
| Skelaxin® (Reference) | 1000 ± 250 | 3.0 ± 0.6 | 6500 ± 1200 |
| Oral Solution | 2000 ± 400 | 1.5 ± 0.3 | 11000 ± 2000 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The IVIVC Development Workflow
The development of a successful IVIVC model is a systematic process that connects the physicochemical properties of the drug formulation to its clinical performance. The following diagram illustrates the logical workflow for establishing an IVIVC for this compound formulations.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a reliable IVIVC. The following methodologies are based on established research for this compound.[1][2]
In Vitro Dissolution Study
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: A clinically relevant medium of pH 4.5 containing 0.5% NaCl and 0.2% Sodium Lauryl Sulfate (SLS) has been shown to be superior to the standard USP method for predicting in vivo performance.[1][2]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.
-
Analysis: Samples are analyzed using a validated HPLC method.
In Vivo Bioequivalence Study
-
Study Design: A single-dose, four-way, crossover bioequivalence study is a common design.[1][2]
-
Subjects: Healthy human volunteers.
-
Treatments:
-
Test Formulation A
-
Test Formulation B
-
Reference Formulation (Skelaxin®)
-
Oral Solution of this compound
-
-
Washout Period: An adequate washout period between each treatment phase is maintained.
-
Blood Sampling: Blood samples are collected at predetermined time intervals post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, Tmax, and AUC are calculated for each formulation using non-compartmental analysis.
The Significance of a Predictive IVIVC Model
The development of a predictive IVIVC model for this compound offers several key advantages in the drug development process:
-
Reduced Regulatory Burden: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, potentially waiving the need for further human trials for certain post-approval changes (e.g., formulation, manufacturing site).[4][5]
-
Informed Formulation Development: It allows for the rapid screening and optimization of formulations by predicting their in vivo performance based on in vitro data.
-
Enhanced Quality Control: The IVIVC can be used to set more clinically relevant dissolution specifications, ensuring batch-to-batch consistency and therapeutic equivalence.[4]
By understanding the principles of IVIVC and applying rigorous experimental methodologies, researchers and drug developers can accelerate the development of effective and bioavailable this compound formulations, ultimately benefiting patients requiring this important medication.
References
- 1. Development of a Clinically Relevant Dissolution Method for this compound Immediate Release Formulations Based on an IVIVC Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
A Head-to-Head Comparison of Metaxalone and Methocarbamol for Pain Relief
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount for innovation and informed clinical application. This guide provides a comprehensive head-to-head comparison of two commonly prescribed skeletal muscle relaxants, Metaxalone and Methocarbamol, for the management of musculoskeletal pain. While both drugs aim to alleviate discomfort associated with acute, painful musculoskeletal conditions, their pharmacological profiles present distinct characteristics.
Executive Summary
This compound and Methocarbamol are centrally acting skeletal muscle relaxants.[1][2] Their primary therapeutic effect is achieved through general depression of the central nervous system (CNS), leading to sedation and a reduction in muscle spasms, rather than a direct action on skeletal muscle fibers.[3][4] Despite their widespread use, a notable scarcity of direct head-to-head clinical trials makes a definitive superiority claim for either agent challenging.[5][6] Systematic reviews have consistently highlighted the limited and often poor-quality evidence for the effectiveness of many skeletal muscle relaxants, including this compound and Methocarbamol.[5][7] The choice between these agents is often guided by their side effect profiles, particularly the degree of sedation, and patient-specific factors.[6][7]
Comparative Efficacy
Direct comparative efficacy data from robust, randomized controlled trials are limited.[5] However, an analysis of data from four randomized studies on patients with acute nonradicular low back pain provides some insight. In this analysis, all patients also received a nonsteroidal anti-inflammatory drug (NSAID). The primary outcome was the improvement in the Roland-Morris Disability Questionnaire (RMDQ) score at one week. The mean improvement for Methocarbamol was 8.1 (95% CI 6.1-10.1), while for this compound it was 10.3 (95% CI 8.1-12.4). The placebo group showed a mean improvement of 10.5 (95% CI 9.5-11.5). The study concluded that, when added to an NSAID, skeletal muscle relaxants do not seem to improve outcomes more than a placebo.[8]
It is important to note that other studies and reviews suggest that skeletal muscle relaxants as a class can be effective for the short-term relief of acute low back pain when NSAIDs or acetaminophen are not effective or tolerated.[7]
Mechanism of Action
The precise mechanisms of action for both this compound and Methocarbamol have not been fully elucidated.[3][4] Both are believed to exert their effects through non-specific CNS depression.
This compound: The therapeutic effect of this compound is likely related to its sedative properties.[1][3] It does not act directly on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[3] The general CNS depression is thought to interrupt the pain-spasm-pain cycle.[9]
Methocarbamol: Similar to this compound, Methocarbamol's effects are attributed to general CNS depression.[4] A leading hypothesis suggests that it may also inhibit polysynaptic reflexes in the spinal cord, which are involved in maintaining muscle tone.[10] Like this compound, it has no direct action on skeletal muscle.[4] There is also some speculation that it may act by inhibiting acetylcholinesterase.[11]
Proposed Central Nervous System Depressant Pathway
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Methocarbamol differ, which may influence dosing and clinical considerations.
| Parameter | This compound | Methocarbamol |
| Bioavailability | Unknown[3] | Rapidly absorbed[10] |
| Onset of Action | ~1 hour[12] | ~30 minutes[10] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (fasting)[3] | Not specified |
| Plasma Protein Binding | Unknown[3] | 46% - 50%[4] |
| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP2E1, CYP3A4)[3] | Hepatic (dealkylation and hydroxylation)[4] |
| Elimination Half-life | ~9 hours[3] | 1 - 2 hours[4] |
| Excretion | Urine (as metabolites)[3] | Urine (as metabolites)[4] |
Adverse Effects and Safety Profile
The safety profiles of both drugs are important considerations in clinical practice. Both can cause CNS depression, and patients should be cautioned about activities requiring mental alertness.[1][9]
| Adverse Effect | This compound | Methocarbamol |
| Common | Drowsiness, dizziness, headache, nervousness, irritability, nausea, vomiting[12] | Drowsiness, dizziness, lightheadedness, blurred vision, headache, nausea, upset stomach[12] |
| Serious | Serotonin syndrome, potential for impaired liver or kidney function[9] | Allergic reactions, seizures, jaundice[13] |
| Sedation | Generally considered less sedating[6][7] | Can cause significant drowsiness[11] |
Experimental Protocols
As direct comparative trials are scarce, this section outlines a general experimental workflow for a future head-to-head study, based on common methodologies in clinical trials for musculoskeletal pain.
Conclusion
Both this compound and Methocarbamol are established options for the short-term management of acute musculoskeletal pain, acting primarily through CNS depression. The available evidence does not strongly support the superiority of one over the other in terms of efficacy.[5][7] Methocarbamol has a shorter half-life, which might be advantageous in certain clinical scenarios. This compound is often reported to be less sedating, a factor that can be critical for patient compliance and daily functioning.[6][7]
The significant gap in direct, high-quality comparative studies underscores a critical need for further research in this area. Future well-designed, double-blind, randomized controlled trials are essential to definitively delineate the relative efficacy and safety of these two commonly used skeletal muscle relaxants, providing a more robust evidence base for clinical decision-making and future drug development.
References
- 1. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 2. methocarbamol | California Detox [californiadetox.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - METHOCARBAMOL- methocarbamol tablets tablet, coated [dailymed.nlm.nih.gov]
- 5. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing a skeletal muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 8. The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Muscle Relaxer Uses, Side Effects, Dosage [medicinenet.com]
- 10. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 11. Methocarbamol - Wikipedia [en.wikipedia.org]
- 12. This compound vs. Methocarbamol for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 13. Methocarbamol vs this compound | Power [withpower.com]
A Comparative Guide to the Validation of Analytical Methods for Metaxalone in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Metaxalone in pharmaceutical formulations. The methodologies discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
I. Comparative Analysis of Validated HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the assay of this compound. The following tables summarize the performance characteristics of different reported HPLC methods, providing a clear comparison for method selection and development.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters Acquity HSS T-3 C18 | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1][2] | Hibar-C18, Lichrosphere-100® (250 mm × 4.6 mm i.d., 5 µm)[3] | Inertsil ODS 3V (250 mm × 4.6 mm id, 5µm)[4] |
| Mobile Phase | Phosphate buffer (pH 4.0) and Methanol (60:40)[5] | Acetonitrile: Phosphate buffer pH 3.6 (50:50 v/v)[1][2] | Methanol: Water (80:20, v/v)[3] | Water: Methanol: Acetonitrile (30:30:40 v/v/v)[4] |
| Flow Rate | 0.8 mL/min[5] | 0.8 mL/min[1][2] | 1.0 mL/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | Not Specified | 225 nm[1][2] | 280 nm[3] | 218 nm[4] |
| Retention Time | 2.45 min[5] | 5.13 min[1][2] | 3.758 min[3] | 2.610 min[4] |
| Internal Standard | Not Specified | Gliclazide[1][2] | Diclofenac Potassium[3] | Diclofenac Potassium[4] |
Table 2: Validation Parameters of Different HPLC Methods for this compound
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | Not Specified | 0.6-100[1][2] | 20-240[3] | 48-112[4] |
| Correlation Coefficient (r²) | 0.9992[5] | 0.999[1][2] | Not Specified | 0.998[4] |
| Accuracy (% Recovery) | 100.32-100.36[5] | >98[1][2] | 99.97-100.01[3] | Not Specified |
| Precision (%RSD) | 0.5[5] | Not Specified | 0.49 (Intermediate)[3] | 0.47[4] |
| LOD (µg/mL) | Not Specified | 0.2[1][2] | 0.03[3] | 1.81[4] |
| LOQ (µg/mL) | Not Specified | 0.6[1][2] | 0.1[3] | 5.48[4] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical methods.
A. HPLC Method for this compound in Tablet Formulations [5]
-
Instrumentation: A High-Performance Liquid Chromatography system.
-
Chromatographic Conditions:
-
Column: Waters Acquity HSS T-3 C18.
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and methanol in a 60:40 ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Not specified.
-
Detection: UV detector, wavelength not specified.
-
-
Standard Solution Preparation: A standard solution of this compound is prepared in a suitable solvent.
-
Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of this compound is accurately weighed and dissolved in the mobile phase, followed by filtration.
-
Validation Procedure: The method was validated according to ICH guidelines for accuracy, precision, specificity, and linearity[5].
B. Stability-Indicating RP-HPLC Method for this compound [1][2]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3.6).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 225 nm.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: The drug is subjected to acid (e.g., HCl) at an elevated temperature.
-
Alkali Hydrolysis: The drug is treated with a base (e.g., NaOH) at an elevated temperature.
-
Oxidative Degradation: The drug is exposed to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: The drug is subjected to dry heat.
-
Photolytic Degradation: The drug is exposed to UV light.
-
III. Visualization of Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for this compound as per ICH guidelines.
Caption: Workflow for this compound analytical method validation as per ICH guidelines.
IV. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to identify potential degradation products and pathways.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 5 M HCl | One additional peak observed, with about 62% degradation.[6] |
| Alkali Hydrolysis | 0.01 M NaOH | A major additional peak was observed, with approximately 85% degradation.[6] |
| Oxidative Degradation | 10% H₂O₂ | Around 45% degradation of this compound was observed.[6] |
| Thermal Degradation | Dry Heat | Approximately 15% degradation of the drug was noted.[6] |
| Photolytic Degradation | UV light (254 nm) for 48 hours | Degradation was observed.[1] |
| Neutral Hydrolysis | Water | About 29% degradation of this compound was seen.[6] |
The degradation of this compound was found to follow pseudo-first-order kinetics under the tested stress conditions[6]. The drug showed extensive degradation under basic conditions[6].
The following diagram illustrates the typical process of a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and this compound from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. RP-LC method development and validation for this compound in drugs [wisdomlib.org]
- 6. Kinetics study of this compound degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metaxalone, Baclofen, and Tizanidine in Muscle Spasm and Pain Management
For researchers and drug development professionals navigating the landscape of skeletal muscle relaxants, a clear understanding of the comparative efficacy and mechanisms of action of available agents is paramount. This guide provides a detailed comparison of three commonly prescribed muscle relaxants: Metaxalone, Baclofen, and Tizanidine, with a focus on their relative performance, experimental validation, and underlying signaling pathways.
Quantitative Efficacy Comparison
A head-to-head, randomized, placebo-controlled clinical trial provides the most direct comparative data for these three agents in the context of acute low back pain. The study evaluated the improvement in functional impairment using the Roland-Morris Disability Questionnaire (RMDQ), a 24-point scale where a lower score indicates less disability.
| Drug | Mean Improvement in RMDQ Score (95% CI) | Statistically Significant Difference vs. Placebo? |
| Placebo | 11.1 (9.0, 13.3) | N/A |
| This compound | 10.1 (8.0, 12.3) | No |
| Baclofen | 10.6 (8.6, 12.7) | No |
| Tizanidine | 11.2 (9.2, 13.2) | No |
Data from a randomized controlled trial of ibuprofen plus the specified muscle relaxant or placebo for acute low back pain.[1]
In this study, the addition of this compound, Baclofen, or Tizanidine to ibuprofen did not demonstrate a statistically significant improvement in functioning or pain compared to placebo plus ibuprofen one week after an emergency department visit for acute low back pain.[1]
Mechanisms of Action
The therapeutic effects of this compound, Baclofen, and Tizanidine are rooted in their distinct mechanisms of action within the central nervous system.
This compound: The precise mechanism of action for this compound has not been fully established.[2][3] It is believed to exert its muscle relaxant effects through general depression of the central nervous system.[4][5][6] this compound does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[2] Its sedative properties may contribute to its therapeutic effect.[3]
Baclofen: Baclofen is a selective agonist for gamma-aminobutyric acid (GABA) type B (GABA-B) receptors.[7] By activating these receptors, Baclofen induces neuronal hyperpolarization, leading to both presynaptic and postsynaptic inhibition. This action results in a reduction of the release of excitatory neurotransmitters.
Tizanidine: Tizanidine is a centrally acting alpha-2 adrenergic agonist.[8] Its primary mechanism of action involves binding to and stimulating alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory amino acids from spinal interneurons.
Signaling Pathways
The distinct mechanisms of Baclofen and Tizanidine can be visualized through their respective signaling pathways.
References
- 1. A randomized, placebo controlled trial of ibuprofen + this compound, tizanidine, or baclofen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 4. This compound | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Skelaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Skelaxin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
- 8. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Generic Metaxalone Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of generic Metaxalone formulations against the reference product, Skelaxin®. The assessment of therapeutic equivalence is primarily based on bioequivalence studies, which evaluate the rate and extent of drug absorption. This document summarizes key pharmacokinetic data, details the experimental protocols for these studies, and visualizes the evaluation process and the proposed mechanism of action for Metaxaxlone.
Data Presentation: Pharmacokinetic Equivalence
The therapeutic equivalence of a generic drug is established when its pharmacokinetic parameters are comparable to the brand-name drug. The U.S. Food and Drug Administration (FDA) considers two products bioequivalent if the 90% confidence interval (CI) for the ratio of the geometric least squares means of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for the test (generic) and reference (brand-name) products falls within the range of 80% to 125%.[1]
Below are summary tables of pharmacokinetic data from bioequivalence studies comparing generic this compound formulations to the reference product, Skelaxin®.
Table 1: Bioequivalence of 800 mg this compound Formulations (Fed Conditions) [1][2]
| Pharmacokinetic Parameter | Test Product (Generic) (Mean) | Reference Product (Skelaxin®) (Mean) |
| Cmax (ng/mL) | 1811.60 | 3137.32 |
| AUCt (ng·h/mL) | 15732.91 | 22265.87 |
| AUCinf (ng·h/mL) | 15279.42 | 27098.12 |
| Tmax (h) | 9.61 | 7.52 |
| t1/2 (h) | 5.49 | 3.92 |
Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Table 2: Bioequivalence of a 640 mg this compound Formulation vs. 800 mg Skelaxin® [3]
| Fasted State | Fed State | |
| Pharmacokinetic Parameter | Test (640 mg) | Reference (800 mg) |
| Cmax (ng/mL) | 1798.83 | 1816.00 |
| AUC (ng·h/mL) | 15732.91 | 15044.00 |
It is important to note that food can have a significant effect on the pharmacokinetics of this compound, generally increasing its bioavailability.[4][5] For this reason, bioequivalence studies are typically required to be conducted under both fasting and fed conditions.[1][4]
Experimental Protocols
The determination of bioequivalence for this compound formulations relies on rigorous experimental protocols, as outlined below.
Bioequivalence Study Design
A standard bioequivalence study for this compound is a single-dose, two-treatment, two-period crossover study.[1][2] This design minimizes variability as each subject serves as their own control. The study is conducted with a population of healthy male and non-pregnant, non-lactating female volunteers.[1] Each participant receives a single dose of the test (generic) and reference (brand-name) formulation in separate periods, with a washout period of at least 7 days between administrations.[1][2]
Blood Sampling and Pharmacokinetic Analysis
Blood samples are collected from participants at predetermined time points before and after drug administration.[1] The plasma is then separated and analyzed to determine the concentration of this compound over time. This data is used to calculate the key pharmacokinetic parameters: Cmax, AUCt, and AUCinf.
Analytical Methodology: LC-MS/MS
The quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity.
Table 3: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase | Isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A stable isotope-labeled version of this compound (e.g., this compound-d3) is often used to ensure accuracy. |
Visualizations
This compound Bioequivalence Study Workflow
Caption: Workflow of a typical bioequivalence study for this compound.
Proposed Mechanism of Action of this compound
The exact mechanism of action of this compound has not been fully established. However, it is believed to be related to its general central nervous system (CNS) depressant and sedative properties.[6][7][8] this compound does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[6][7][8]
Caption: Proposed mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Demonstration of relative bioavailability of newly developed and innovator drug this compound 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Skelaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound TABLETS, USP [dailymed.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Metaxalone Disposal Protocols
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Metaxalone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures workplace safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulatory standards.
This compound is a skeletal muscle relaxant that acts on the central nervous system to alleviate discomfort from acute, painful musculoskeletal conditions.[1][2][3] Understanding its regulatory classification is the first step in determining the correct disposal pathway.
Regulatory Classification
This compound is not classified as a controlled substance under the Controlled Substances Act (CSA), simplifying its disposal as it does not require the stringent record-keeping and disposal protocols mandated by the Drug Enforcement Administration (DEA) for scheduled substances.[4][5] Furthermore, it is not listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Therefore, this compound should be managed as a non-hazardous pharmaceutical waste.[4]
| Regulatory Body | Classification of this compound |
| DEA | Not a controlled substance.[4][5] |
| EPA (RCRA) | Not a P- or U-listed hazardous waste.[4] |
Laboratory Disposal Procedures for this compound
The following procedures are recommended for the disposal of this compound in a research or laboratory setting.
Step 1: Segregation of Waste
Isolate waste this compound from other chemical waste streams.[4] This includes pure, unused, or expired this compound, as well as solutions containing the compound. Similarly, segregate labware that is grossly contaminated with this compound.[4]
Step 2: Containerization
Place the segregated this compound waste into a designated, well-sealed, and clearly labeled waste container.[4] The container should be appropriate for pharmaceutical waste and follow your institution's specific guidelines for waste accumulation.
Step 3: Final Disposal
The primary and recommended method for the final disposal of non-hazardous pharmaceutical waste like this compound is incineration.[4] Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor for the pickup and final disposal of the containerized this compound waste.[4] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[6]
Step 4: Decontamination and Disposal of Labware
For labware with minimal residual contamination, a triple rinse procedure is recommended:[4]
-
Rinse the item with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate in the designated this compound waste container.[4]
-
After triple rinsing, the labware can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]
Prohibited Disposal Methods
Sewering, or flushing down the drain, is prohibited for pure substances and concentrated solutions of this compound.[4] Improper disposal methods can lead to the contamination of water supplies and soil.[7][8] Healthcare facilities are no longer permitted to flush hazardous waste pharmaceuticals down drains.[6]
Household Disposal of this compound
For individuals in a non-laboratory setting, the following disposal methods are recommended:
-
Drug Take-Back Programs: The safest and most environmentally responsible way to dispose of unused or expired medications is through drug take-back programs.[7][9] These programs are often available at local pharmacies or police stations.[9]
-
Household Trash Disposal (if take-back is not available): If a take-back program is not accessible, you can dispose of this compound in the household trash by following these steps:
-
Remove the medicine from its original container.[10]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[9][10] This makes the medication less appealing to children and pets, and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed plastic bag or other container to prevent the drug from leaking out.[10]
-
Before discarding the original container, scratch out all personal information on the prescription label to protect your identity and privacy.[10]
-
Flushing this compound down the toilet is not recommended unless specifically instructed to do so by the medication's labeling, which is not the case for this drug.[9][10]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound in a laboratory environment.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Skelaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. benchchem.com [benchchem.com]
- 5. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. dea.gov [dea.gov]
Safeguarding Your Research: A Guide to Handling Metaxalone
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe handling and disposal protocol for active compounds like Metaxalone is paramount. This guide provides essential, immediate safety and logistical information to minimize exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound powder or tablets, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1, EN166 or equivalent | Should be worn at all times when handling this compound. |
| Skin Protection | Nitrile, latex, or rubber gloves | ASTM F1001, EN374 or equivalent | Double gloving is recommended for compounding, administering, and disposal. Change gloves regularly or immediately if contaminated.[1] |
| Protective gown or lab coat | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Protective clothing must meet standards like EN13982 or ANSI 103 for bulk processing.[2] | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of airborne powder or aerosol generation.[3] | OSHA 29 CFR 1910.134, CSA Standard Z94.4-18 or equivalent | For large spills, a chemical cartridge-type respirator may be required.[4] An appropriate respirator should be used if the Occupational Exposure Limit (OEL) is exceeded.[2] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to maintaining a safe laboratory.
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area. Use of a containment system like a chemical fume hood is recommended to minimize dust generation and accumulation.[2]
-
Safe Handling Practices : Avoid breathing dust.[2][5] Avoid contact with eyes, skin, and clothing.[2][5] Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place away from heat, moisture, and direct light.[7]
Spill Management
-
Evacuate : For large spills, evacuate non-essential personnel from the affected area.[2]
-
Containment : Contain the spill source if it is safe to do so.[2]
-
Cleanup :
-
Disposal : Place spilled material in a labeled, sealed container for disposal.[2]
Disposal Plan
This compound should be managed as non-hazardous pharmaceutical waste.[9]
-
Segregation : Isolate waste this compound from other chemical waste streams.[9]
-
Containerization : Place the segregated waste into a designated, well-sealed, and clearly labeled waste container.[9]
-
Disposal Method : The recommended method for final disposal is incineration by a licensed waste management contractor.[9] Do not dispose of this compound down the drain or in regular trash.[9]
-
Decontamination of Labware : For labware with minimal residual contamination, a triple rinse with a suitable solvent (e.g., ethanol or methanol) is recommended.[9] The rinsate should be collected as waste.[9]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. sciegenpharm.com [sciegenpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
